Allylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKKWFAADXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N, Array | |
| Record name | ALLYLAMINE | |
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| Record name | ALLYLAMINE | |
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Related CAS |
30551-89-4 | |
| Record name | Poly(allylamine) | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8024440 | |
| Record name | Allylamine | |
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Molecular Weight |
57.09 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | ALLYLAMINE | |
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| Record name | 2-Propen-1-amine | |
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| Record name | ALLYLAMINE | |
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Boiling Point |
131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |
| Record name | ALLYLAMINE | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Flash Point |
-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |
| Record name | ALLYLAMINE | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |
| Record name | ALLYLAMINE | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Density |
0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |
| Record name | ALLYLAMINE | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |
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| Record name | Allylamine | |
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Vapor Pressure |
242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |
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Color/Form |
Colorless to light yellow liquid | |
CAS No. |
107-11-9 | |
| Record name | ALLYLAMINE | |
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| Record name | Allyl Amine | |
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Melting Point |
-126 °F (NTP, 1992), -88.2 °C, -88 °C | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Foundational & Exploratory
What are the chemical properties of allylamine for synthesis?
An In-Depth Technical Guide to the Chemical Properties of Allylamine for Synthesis
Foreword: A Senior Application Scientist's Perspective
In the landscape of synthetic organic chemistry, few building blocks offer the elegant duality of this compound. It is a molecule of contrasts: a potent nucleophile and a reactive alkene, a precursor to simple polymers and a cornerstone in the architecture of complex pharmaceuticals. This guide is crafted not as a mere catalog of reactions, but as a deep dive into the causality of its chemical behavior. For the researcher, scientist, and drug development professional, understanding why this compound behaves as it does is paramount to unlocking its full synthetic potential. We will explore its fundamental properties, dissect its reactivity, and provide field-proven protocols that embody both efficiency and reliability. The goal is to move beyond simple recitation of facts to a functional understanding that empowers innovation at the bench.
Core Physicochemical & Structural Properties
This compound (IUPAC name: Prop-2-en-1-amine) is the simplest stable unsaturated primary amine.[1] Its utility in synthesis stems directly from the juxtaposition of a primary amine and a terminal double bond within a compact three-carbon framework.[2][3] This structure dictates its reactivity, solubility, and handling characteristics.
The amine group's lone pair of electrons makes it a Brønsted-Lowry base and a Lewis base, while the π-bond of the alkene is susceptible to electrophilic and radical attack.[4][5] These two centers of reactivity can be addressed independently or exploited in concert for more complex transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N | [3][6] |
| Molecular Weight | 57.09 g/mol | [3][6] |
| Boiling Point | 53-58 °C (130-136 °F) | [3][4][7] |
| Melting Point | -88 °C (-126 °F) | [3][4][7] |
| Density | 0.761 g/mL at 25 °C | [4][7] |
| pKa of Conjugate Acid | 9.49 - 9.7 | [6][7][8] |
| Flash Point | -29 °C (-20 °F) | [6][7] |
| Solubility | Miscible with water, alcohol, ether, chloroform | [6][7] |
The Dichotomy of Reactivity: Amine vs. Alkene
The synthetic versatility of this compound is rooted in its bifunctionality. The choice of reagents and reaction conditions allows chemists to selectively target either the nucleophilic nitrogen or the reactive double bond.
The Amine Moiety: A Hub of Nucleophilicity and Basicity
As a primary amine, this compound's nitrogen atom possesses a lone pair of electrons, making it a moderately strong base and an effective nucleophile.[5][9] Its pKa of ~9.5 is typical for a primary alkylamine, indicating that at neutral pH, it will be predominantly protonated.[8] This basicity is a critical consideration; in many metal-catalyzed reactions, the amine can act as a ligand, potentially inhibiting the catalyst.[10]
Key Reactions at the Amine Center:
-
N-Alkylation and N-Acylation: Classic transformations where the amine attacks electrophilic carbon centers.
-
Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated systems.[11]
-
Imine Formation: Condensation with aldehydes and ketones.
-
Heterocycle Synthesis: Serves as a nitrogen source for building rings, a cornerstone of medicinal chemistry.[2][12]
The Alkene Moiety: A Gateway to Polymerization and C-C Bond Formation
The terminal double bond in this compound is electron-rich and readily participates in addition reactions. Critically, the reactivity of this group is susceptible to "allyl degeneracy," where radical polymerization can be inefficient due to the formation of a stable, resonance-delocalized allylic radical. This challenge is often overcome by polymerizing the protonated allylammonium salt, which alters the electronics and reactivity of the monomer.[13][14]
Key Reactions at the Alkene Center:
-
Radical Polymerization: Formation of poly(this compound), a versatile polymer used in drug delivery, water treatment, and cell encapsulation.[3][13]
-
Electrophilic Addition: Reaction with halogens and acids, following Markovnikov or anti-Markovnikov principles depending on the mechanism.[4]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Mizoroki-Heck reaction allow for the arylation of the double bond, creating cinnamylamine derivatives.[15]
-
Carboamination: Advanced, three-component reactions that install both a carbon and a nitrogen group across the double bond, providing rapid access to valuable vicinal diamines.[16]
Field-Proven Synthetic Protocols
The following sections provide detailed methodologies for key transformations involving this compound, reflecting best practices for yield, purity, and safety.
Synthesis of Poly(this compound hydrochloride) via Radical Polymerization
The polymerization of this compound is a cornerstone application, yielding a highly functional water-soluble polymer. The reaction is typically performed on the hydrochloride salt to increase the reactivity of the allylic bond and prevent side reactions associated with the free amine.[13] Azo-based initiators are highly effective for this process.[13][14]
Experimental Protocol:
-
Salt Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, charge this compound (1.0 eq). Cool the flask in an ice-water bath.
-
Acidification: Add concentrated hydrochloric acid (~1.1 eq) dropwise while stirring vigorously. Causality: This is a highly exothermic neutralization. Slow addition and cooling are essential to prevent boiling of the volatile amine. The formation of the ammonium salt deactivates the amine towards side reactions and activates the alkene for polymerization.
-
Solvent & Degassing: Add deionized water to achieve the desired monomer concentration (e.g., 50% w/w). Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction, leading to low yields and low molecular weight polymer.[13]
-
Initiator Addition: Add a water-soluble radical initiator, such as 2,2′-azobis(2-methylpropionamidine)dihydrochloride (V-50) or 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (0.05 eq).[13]
-
Polymerization: Heat the reaction mixture in an oil bath to 50-60 °C and maintain for 24-48 hours under a positive pressure of nitrogen. The solution will become significantly more viscous.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large beaker containing a rapidly stirring excess of acetone or methanol (approx. 10 volumes). The polymer will precipitate as a white solid.
-
Purification: Stir the suspension for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, washing thoroughly with additional acetone/methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight to yield poly(this compound hydrochloride).
Palladium-Catalyzed Mizoroki-Heck Arylation of Free this compound
Functionalizing the alkene moiety while the amine is unprotected is challenging but highly desirable as it avoids protection/deprotection steps. Recent methods have demonstrated the selective monoarylation of free this compound.[15] This protocol is an example of such a transformation.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add palladium(II) acetate (Pd(OAc)₂, 10 mol%), silver acetate (AgOAc, 1.0 eq), and the aryl iodide (1.0 eq).
-
Reagent Addition: Add trifluoroacetic acid (TFA, ~0.3 M concentration relative to aryl iodide) and free this compound (1.2 eq). Causality: The silver salt acts as a halide scavenger, facilitating the regeneration of the active Pd(0) catalyst. TFA is a crucial solvent, and the addition of CO₂ (via a balloon or pressurized vessel) has been shown to be beneficial for selectivity.[15]
-
Reaction Execution: Seal the tube and heat the mixture to 50 °C for 14-24 hours with vigorous stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Basify the aqueous layer with NaOH solution to deprotonate the product amine and transfer it to the organic layer.
-
Purification: Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired cinnamylamine derivative. The product can be isolated as the free base or converted to its HCl salt for improved stability and handling.[15]
This compound in Advanced Synthesis: A Building Block for Pharmaceuticals
This compound and its derivatives are prevalent motifs in pharmaceuticals, particularly in antifungal agents and drugs targeting the central nervous system.[1][17][18]
-
Antifungal Agents: The this compound class of antifungals, including Terbinafine (Lamisil®) and Naftifine, function by inhibiting the enzyme squalene epoxidase.[19][20] This disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell death.[20] The synthesis of these complex molecules often relies on reactions that build upon the core this compound scaffold.
-
CNS-Active Agents: Flunarizine, a calcium channel blocker used for migraine relief, is another pharmaceutically important this compound derivative.[18]
The presence of the this compound structure in these drugs highlights its value as a versatile and robust pharmacophore.[2][21]
Critical Safety & Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. Its high volatility, low flash point, and toxicity pose significant risks.[4][6]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor with a very low flash point (-29 °C / -20 °F).[6][7] Vapors are heavier than air and can travel to an ignition source.[22]
-
Toxicity: Acutely toxic if swallowed, inhaled, or in contact with skin.[4][23] It is metabolized to the highly toxic compound acrolein.[6]
-
Corrosivity: Causes severe skin burns and eye damage.[22] It is a lachrymator (tear-producing).[18]
Mandatory Handling Procedures:
-
Ventilation: Always handle this compound in a certified chemical fume hood with a high rate of air exchange.[6][24]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., neoprene).[24][25] Standard nitrile gloves may not offer sufficient protection for prolonged contact.
-
Ignition Sources: Prohibit all open flames, sparks, and smoking in the work area. Use explosion-proof electrical equipment and ground all metal containers during transfer to prevent static discharge.[6][22][23]
-
Storage: Store in a tightly closed container in a designated, cool, dry, and well-ventilated flammables cabinet, separated from oxidizing agents and acids.[6][25][26]
-
Spill Response: In case of a spill, evacuate the area immediately. Remove all ignition sources. Use absorbent, non-combustible materials like sand or clay for containment. Do not allow the chemical to enter drains.[6][22]
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Allylamine CAS number and molecular weight.
An In-Depth Technical Guide to Allylamine for Researchers and Drug Development Professionals
Introduction
This compound (prop-2-en-1-amine) is the simplest stable unsaturated amine and a pivotal building block in modern organic chemistry and materials science.[1] Its unique structure, featuring a reactive primary amine and a polymerizable allyl group, makes it a versatile precursor for a wide array of applications, from advanced polymers to life-saving pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, designed for scientists, researchers, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, key applications in polymer and medicinal chemistry, and critical safety guidelines, grounding all information in authoritative sources to ensure scientific integrity and practical utility.
Core Physicochemical Properties and Identifiers
A thorough understanding of a chemical's fundamental properties is the bedrock of its effective and safe application in a research setting. This compound is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor.[3][4] It is fully miscible with water and many organic solvents, including alcohol, chloroform, and ether.[5]
Below is a summary of its key identifiers and physical properties, crucial for experimental design, safety assessments, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 107-11-9 | [5] |
| Molecular Weight | 57.09 g/mol | [3] |
| Molecular Formula | C₃H₇N | [5] |
| Linear Formula | CH₂=CHCH₂NH₂ | |
| IUPAC Name | Prop-2-en-1-amine | |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Strong, ammonia-like | [3] |
| Boiling Point | 52-53 °C | [4][5] |
| Melting Point | -88 °C | [4][5] |
| Density | 0.761 g/mL at 25 °C | [5] |
| Flash Point | -29 °C (-20 °F) | [5][6] |
| Explosive Limits | 2.2% - 22% | [2][5] |
| Water Solubility | Miscible | [4] |
Synthesis of this compound: Industrial and Laboratory Protocols
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired scale and purity.
Industrial Production
The predominant industrial method for producing this compound involves the reaction of allyl chloride with ammonia, typically at elevated temperatures (50-100 °C). This process yields a mixture of mono-, di-, and triallylamines, which are subsequently separated by distillation.[2] The reaction is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride from the allyl group.
Caption: Industrial synthesis of this compound from allyl chloride and ammonia.
Laboratory-Scale Synthesis via Hydrolysis of Allyl Isothiocyanate
For obtaining high-purity this compound in a laboratory setting, the hydrolysis of allyl isothiocyanate is a well-established and reliable method.[2][7] This procedure, detailed in Organic Syntheses, involves refluxing with hydrochloric acid followed by neutralization and distillation.
Causality of Experimental Choices:
-
Reflux with HCl: The acid catalyzes the hydrolysis of the isothiocyanate group (-NCS) to a primary amine (-NH₂), forming the corresponding hydrochloride salt (allylammonium chloride). Refluxing ensures the reaction proceeds to completion, which can take several hours.[7]
-
Concentration & Neutralization: The reaction mixture is concentrated to encourage crystallization of the hydrochloride salt. A strong base (potassium hydroxide) is then added to neutralize the hydrochloric acid and deprotonate the allylammonium ion, liberating the free this compound base.[7]
-
Distillation: this compound is volatile (boiling point ~53 °C). It is distilled from the reaction mixture as it is formed, which drives the equilibrium toward the product.[7]
-
Drying: The collected distillate is dried first over potassium hydroxide (to remove bulk water) and then metallic sodium (to remove residual moisture) before final fractional distillation to achieve high purity.[7]
Step-by-Step Protocol: This protocol is adapted from Organic Syntheses, Vol. 18, p. 5 (1938). A thorough risk assessment must be conducted before proceeding.[7]
-
Hydrolysis: In a 5-L round-bottomed flask equipped with a reflux condenser, combine 500 g (5.05 moles) of allyl isothiocyanate and 2 L (12.1 moles) of 20% hydrochloric acid.
-
Reflux: Heat the mixture to reflux. Continue refluxing until the oily layer of allyl isothiocyanate completely disappears (approximately 15 hours).
-
Concentration: Pour the resulting solution into a beaker and concentrate it on a steam bath until crystals of this compound hydrochloride begin to form in the hot solution.
-
Setup for Distillation: Transfer the warm residue to a 2-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser set for distillation. The receiver should be cooled in an ice-salt bath.
-
Liberation of Amine: Gently heat the flask in a water bath to 95–98 °C. With stirring, add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 cc of water dropwise from the funnel.
-
Distillation: Regulate the rate of alkali addition to maintain a steady, dropwise distillation of the this compound. Continue heating and stirring after the addition is complete until no more amine distills over.
-
Drying and Final Purification: Dry the distillate over solid potassium hydroxide for 24 hours, followed by drying over metallic sodium. Fractionally distill the dried amine to collect pure this compound (boiling point 52-54 °C).
Core Applications in Research and Drug Development
This compound's bifunctional nature is the key to its utility in both polymer science and medicinal chemistry.
Polymer Chemistry: Synthesis of Polythis compound (PAAm)
This compound can undergo polymerization via its double bond to form polythis compound (PAAm) and its copolymers.[2] These polymers and their salts (e.g., polythis compound hydrochloride, PAH) are cationic polyelectrolytes with applications in water purification, coatings, and as membranes for reverse osmosis.[2]
The polymerization is typically achieved through free-radical initiation.[8][9] The presence of the amine group can complicate the reaction, but polymerization of the this compound salt in an acidic medium using a water-soluble azo initiator is an effective strategy.[8][9]
Caption: General workflow for the free-radical polymerization of this compound.
Pharmaceutical Synthesis: The this compound Antifungals
In drug development, the this compound moiety is the core pharmacophore of a major class of antifungal agents.[2][10] These drugs, including Naftifine and the blockbuster drug Terbinafine (Lamisil®), are highly effective against a range of dermatophytic infections like athlete's foot and ringworm.[2][11][12]
Mechanism of Action: this compound antifungals function by selectively inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[10][12][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.
-
Inhibition: The drug non-competitively inhibits squalene epoxidase.[13]
-
Squalene Accumulation: This blockage leads to a buildup of the substrate, squalene, within the fungal cell to toxic levels.[13]
-
Ergosterol Depletion: Simultaneously, the cell is starved of ergosterol.[12]
-
Cell Death: The combination of toxic squalene accumulation and the loss of membrane integrity due to ergosterol depletion results in fungal cell death (a fungicidal effect).[12][13]
A key aspect of their therapeutic success is the high selectivity for the fungal enzyme over its human counterpart, which minimizes side effects.[13]
Caption: Mechanism of action for this compound antifungal drugs.
Safety, Handling, and Storage
This compound is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic by all routes of exposure (inhalation, ingestion, and skin contact).[3][4][14]
| Hazard Category | Description & Precautions | Source(s) |
| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source and flash back.[4][6] PREVENTION: Keep away from open flames, sparks, and heat. Use explosion-proof electrical equipment. Ground and bond all containers during transfer.[14][15] | [4][6][15] |
| Toxicity & Health | Toxic if swallowed, in contact with skin, or if inhaled.[14] Corrosive to the eyes, skin, and respiratory tract.[4][6] Can cause severe burns, lung edema, and may affect the cardiovascular system.[4] PREVENTION: Handle only in a well-ventilated area or chemical fume hood. | [4][6][14] |
| Personal Protective Equipment (PPE) | Gloves: Wear appropriate chemical-resistant gloves. Clothing: Wear protective clothing to prevent skin contact. Eye/Face: Use safety glasses and a face shield. Respiratory: Use a respirator if ventilation is inadequate. | [15][16][17] |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers.[14][15] Keep separate from strong acids, oxidizing agents, and metals.[4][15] Store in a flammables-rated cabinet. | [4][14][15] |
| First Aid | Inhalation: Move person to fresh air. Seek immediate medical attention. Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | [14][17] |
Conclusion
This compound is a chemical of significant industrial and academic importance. Its value lies in the dual reactivity of its amine and allyl functional groups, which has been expertly harnessed by chemists to create advanced materials and potent pharmaceuticals. For researchers and drug developers, a deep understanding of its properties, synthetic routes, and reactivity is essential for innovation. However, its considerable hazards necessitate a culture of safety, demanding rigorous adherence to proper handling and storage protocols to mitigate risks effectively.
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An In-Depth Technical Guide to the Solubility of Allylamine in Aqueous and Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
Allylamine (IUPAC name: prop-2-en-1-amine) is a primary unsaturated amine that serves as a vital building block in chemical synthesis and a key component in various industrial applications, from pharmaceuticals to polymer science.[1] Its utility in drug development, particularly in the synthesis of antifungal agents like naftifine, and in creating polymers for applications such as reverse osmosis, is directly governed by its behavior in different solvent systems.[2][1] Understanding the solubility of this compound is therefore not merely a matter of physical data, but a foundational requirement for designing, controlling, and optimizing chemical reactions and purification processes. This guide provides an in-depth analysis of this compound's solubility, grounded in its molecular structure and physicochemical properties, to equip researchers, scientists, and drug development professionals with actionable insights.
The Molecular Basis of this compound's Solubility Profile
The solubility characteristics of this compound (CH₂=CHCH₂NH₂) are a direct consequence of its hybrid structure, which features both a nonpolar hydrocarbon backbone and a highly polar primary amine functional group.
-
The Polar Amine Group (-NH₂): This is the dominant feature influencing solubility in polar solvents. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are polarized. This allows the amine group to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the nitrogen's lone pair).[3][4] This capacity for hydrogen bonding is the primary driver of its affinity for protic solvents like water and alcohols.[3][5][6]
-
The Nonpolar Allyl Group (CH₂=CHCH₂-): This three-carbon unsaturated hydrocarbon portion of the molecule contributes nonpolar character. While the influence of this small group is secondary to the amine group, it facilitates solubility in less polar organic solvents through van der Waals interactions.
-
Basicity and pKa: As a primary amine, this compound is a weak base. Its conjugate acid, the allylammonium ion, has a pKa of approximately 9.5-9.7.[7][8][9][10] This is a critical parameter, as it dictates that below this pH, this compound will be predominantly protonated, forming a highly polar, water-soluble cation (CH₂=CHCH₂NH₃⁺). This acid-base chemistry is the key to controlling its solubility in aqueous media.[11][12]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N | [7] |
| Molar Mass | 57.09 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [7][13] |
| Odor | Strong, ammonia-like | [1][7][14] |
| Boiling Point | 53-58 °C (127.4-136.4 °F) | [2][13][15] |
| Melting Point | -88 °C (-126.4 °F) | [2][7][13] |
| Density | ~0.761 g/mL at 25 °C | [13][16] |
| pKa (of conjugate acid) | 9.49 - 9.7 | [7][8][9][10][17] |
| log P (Octanol/Water) | 0.13 - 0.15 | [14][18] |
| Table 1: Key Physical and Chemical Properties of this compound. |
Aqueous Solubility: The Critical Role of pH
This compound is consistently reported as being completely miscible with water at room temperature.[1][3][7][9][14][16][19][20] This high degree of solubility is directly attributable to the formation of strong hydrogen bonds between the primary amine group and water molecules. The amine can donate hydrogen bonds from its N-H protons to the oxygen of water and accept hydrogen bonds at its nitrogen lone pair from the protons of water.
The most powerful tool for manipulating the aqueous solubility of this compound is pH adjustment. The equilibrium between the neutral amine and its protonated form, the allylammonium ion, is central to this control.
CH₂=CHCH₂NH₂ (less polar) + H₂O ⇌ CH₂=CHCH₂NH₃⁺ (highly polar cation) + OH⁻
Given its pKa of ~9.5, the practical implications are:
-
In Acidic to Neutral Solutions (pH < 8): The equilibrium shifts strongly to the right. This compound exists almost entirely as the allylammonium cation. This ionic species is exceptionally soluble in water due to strong ion-dipole interactions, rendering this compound fully miscible.
-
In Basic Solutions (pH > 11): The equilibrium shifts to the left, favoring the neutral, free-base form of this compound. While still highly soluble, its miscibility in the presence of high salt concentrations (salting out) may be reduced compared to its cationic form.
Caption: this compound interacts with water via H-bonds and protonates at low pH.
Solubility in Organic Solvents
This compound's dual chemical nature—a polar head and a nonpolar tail—confers upon it broad solubility across a range of organic solvents. This versatility is a significant asset in organic synthesis, allowing it to be used in diverse reaction media.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is miscible with alcohols.[7][13][16][19] This is due to the strong hydrogen bonding interactions between this compound's -NH₂ group and the alcohol's -OH group, which are mechanistically similar to its interactions with water.[4][5]
-
Polar Aprotic Solvents (e.g., Chloroform, Ethyl Acetate): It is also miscible or freely soluble in solvents like chloroform and ethyl acetate.[7][13][14][16] While these solvents cannot donate hydrogen bonds, they have significant dipole moments. Solubility is driven by strong dipole-dipole interactions between the polar C-Cl or C=O bonds of the solvent and the polar C-N and N-H bonds of this compound.
-
Nonpolar Solvents (e.g., Benzene, Ether): this compound is reported to be miscible with ether and infinitely soluble in benzene.[21][7][14][16] This solubility is facilitated by the nonpolar allyl group. The interactions are primarily weaker London dispersion forces. The small size of the allyl group allows the molecule as a whole to be readily solvated by these nonpolar environments.
| Solvent Class | Example(s) | Observed Solubility | Primary Interaction Mechanism |
| Aqueous | Water | Miscible | Hydrogen Bonding, Ion-Dipole (at pH < pKa) |
| Polar Protic | Ethanol, Methanol | Miscible | Hydrogen Bonding |
| Polar Aprotic | Chloroform, Ethyl Acetate | Miscible / Freely Soluble | Dipole-Dipole Interactions |
| Nonpolar | Benzene, Diethyl Ether | Miscible / Freely Soluble | London Dispersion Forces |
| Table 2: Summary of this compound Solubility in Common Solvents. |
graph "Allylamine_Organic_Solvents" { graph [label="Diagram 2: this compound Interactions with Organic Solvents", labelloc=b, fontsize=12]; node [shape=ellipse, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Central Node this compound [label="this compound\n(H₂C=CH-CH₂-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; // Solvent Nodes Ethanol [label="Ethanol\n(Polar Protic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloroform [label="Chloroform\n(Polar Aprotic)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Benzene [label="Benzene\n(Nonpolar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges with labels this compound -- Ethanol [label="Strong H-Bonding\n(Miscible)", fontsize=9]; this compound -- Chloroform [label="Dipole-Dipole\n(Miscible)", fontsize=9]; this compound -- Benzene [label="Dispersion Forces\n(Soluble)", fontsize=9];
}digraph "Experimental_Workflow" { graph [label="Diagram 3: Workflow for Quantitative Solubility Determination", labelloc=b, fontsize=12, rankdir=TB]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];A[label="1. Prepare System\n(Aqueous Buffer + Excess this compound)"]; B[label="2. Equilibrate\n(Constant Temp. Agitation, 2h)"]; C [label="3. Separate Phases\n(Centrifuge 2000 x g, 10 min)"]; D [label="4. Sample Saturated Phase\n(Precise Aliquot from Aqueous Layer)"]; E [label="5. Titrate Sample\n(Standardized HCl + Indicator)"]; F [label="6. Calculate Solubility\n(g/L or mol/L)"]; A -> B -> C -> D -> E -> F;
}
Caption: Step-by-step workflow for the quantitative titration method.
Conclusion
This compound demonstrates remarkable versatility as a solvent-friendly molecule, a property derived directly from its bifunctional chemical structure. Its complete miscibility with water and polar organic solvents like ethanol is driven by its capacity for hydrogen bonding. This high polarity can be further enhanced in aqueous systems by protonating the amine group at a pH below its pKa of ~9.5, forming the exceptionally soluble allylammonium cation. Simultaneously, the presence of the nonpolar allyl group ensures its compatibility with a wide array of aprotic and nonpolar organic media, including chloroform, ether, and benzene. This comprehensive solubility profile is a key enabler of its widespread use in pharmaceutical synthesis and materials science, allowing researchers to employ it flexibly across a multitude of reaction and purification conditions.
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An In-Depth Technical Guide to the Synthesis of Allylamine Hydrochloride from Allylamine
This guide provides a comprehensive overview of the synthesis of allylamine hydrochloride from this compound, tailored for researchers, scientists, and professionals in drug development. The document delves into the fundamental chemistry, detailed experimental protocols, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of this compound and its Hydrochloride Salt
This compound (CH₂=CHCH₂NH₂) is the simplest unsaturated amine and serves as a valuable building block in organic synthesis.[1] Its bifunctionality, possessing both a reactive double bond and a nucleophilic amino group, allows for a diverse range of chemical transformations. The hydrochloride salt, this compound hydrochloride (C₃H₈ClN), is a stable, crystalline solid that is often preferred for handling and storage due to the volatile and corrosive nature of free this compound.[2] this compound hydrochloride is a key intermediate in the production of various pharmaceuticals, agrochemicals, and polymers, notably poly(this compound hydrochloride), which has applications in drug delivery and water treatment.[1][3][4]
The Core Chemistry: An Acid-Base Neutralization
The synthesis of this compound hydrochloride from this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid (HCl), a strong Brønsted-Lowry acid. This protonation of the amino group forms the allylammonium cation and a chloride anion, which associate to form the ionic salt, this compound hydrochloride.
Reaction: CH₂=CHCH₂NH₂ + HCl → [CH₂=CHCH₂NH₃]⁺Cl⁻
This exothermic reaction is typically performed in a suitable solvent, with careful temperature control to manage the heat generated.
Experimental Protocol: A Step-by-Step Synthesis
This section outlines a detailed and validated protocol for the laboratory-scale synthesis of this compound hydrochloride.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₃H₇N | 57.09 | Colorless liquid, strong ammonia-like odor, highly soluble in water.[1] |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Corrosive, strong acid. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Volatile, flammable solvent. |
| Round-bottom flask | - | - | - |
| Stirring apparatus | - | - | - |
| Dropping funnel | - | - | - |
| Ice bath | - | - | - |
| Buchner funnel and flask | - | - | - |
| pH indicator paper | - | - | - |
Synthesis Procedure
A widely cited method for this synthesis involves the controlled addition of hydrochloric acid to a solution of this compound.[3]
-
Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reaction Setup: Add a measured quantity of this compound to a suitable solvent, such as anhydrous diethyl ether, in the round-bottom flask. Begin stirring the solution.
-
Acid Addition: Slowly add concentrated hydrochloric acid dropwise from the dropping funnel to the stirred this compound solution.[3] The addition should be controlled to keep the reaction temperature below 10 °C to prevent excessive heat generation and potential side reactions.[5][6]
-
Monitoring the Reaction: As the hydrochloric acid is added, a white precipitate of this compound hydrochloride will form. The pH of the solution should be monitored periodically using pH indicator paper. The addition of acid is continued until the solution is slightly acidic (pH ~5-6).[3]
-
Isolation of the Product: Once the reaction is complete, the white precipitate is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude this compound hydrochloride is washed with a small amount of cold diethyl ether to remove any unreacted this compound and other impurities.
-
Drying: The purified product is then dried under vacuum to remove residual solvent, yielding a white to light yellow crystalline powder.[3]
Safety Precautions: A Critical Aspect
Both this compound and concentrated hydrochloric acid are hazardous materials requiring strict safety protocols.
-
This compound: It is a toxic and flammable liquid with a pungent odor.[7] It can cause severe skin and eye irritation.[7] Inhalation of vapors can lead to respiratory tract irritation.[4]
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns to the skin and eyes. Its vapors are also irritating to the respiratory system.
Mandatory Safety Measures:
-
All manipulations must be performed in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE) is essential, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[8][9]
-
An eyewash station and safety shower must be readily accessible.[7]
-
Ensure proper grounding of equipment to prevent static discharge, which could ignite flammable vapors.[7]
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound hydrochloride, several analytical techniques are employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₈ClN | [10][11] |
| Molecular Weight | 93.55 g/mol | [10] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | Approximately 106 °C or 178-183 °C (decomposes) | [3] |
| Solubility | Soluble in water | [2] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include those for the vinyl protons (CH₂=CH-) and the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺). The protons of the ammonium group itself will also be visible.[12][13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon adjacent to the nitrogen.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl and vinyl groups, and the C=C stretching of the alkene.[3][10]
Conclusion
The synthesis of this compound hydrochloride from this compound is a fundamental and well-established laboratory procedure. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can reliably produce high-purity this compound hydrochloride for use in a wide array of chemical and pharmaceutical applications. The thorough characterization of the final product is paramount to ensure its suitability for downstream processes.
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Navigating the Metabolic Maze: A Technical Guide to the Biological Degradation of Allylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylamine, a reactive unsaturated alkylamine, holds a dual identity in the scientific landscape. It is a valuable industrial chemical and a precursor for synthesizing pharmaceuticals, notably the this compound class of antifungal agents. However, it is also a potent cardiotoxin, a characteristic intrinsically linked to its metabolic fate within biological systems. Understanding the intricate pathways of this compound's biotransformation is paramount for harnessing its therapeutic potential while mitigating its toxicity. This technical guide provides an in-depth exploration of the established mammalian metabolic pathways of this compound, delves into the toxicological implications of its metabolites, and explores the prospective, yet largely uncharted, territory of its microbial degradation. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers with the necessary tools to investigate this fascinating molecule.
Introduction: The Dichotomy of this compound
This compound (C₃H₅NH₂) is the simplest stable unsaturated amine, a colorless liquid with a characteristic ammonia-like odor. Its industrial applications are diverse, ranging from the vulcanization of rubber to the synthesis of ion-exchange resins. In the pharmaceutical realm, the this compound structural motif is the backbone of a significant class of antifungal drugs, including terbinafine and naftifine, which are widely used to treat dermatophyte infections.[1][2]
The very chemical reactivity that makes this compound a useful synthetic building block also underpins its toxicity. The presence of both a primary amine group and a double bond makes it susceptible to a variety of enzymatic transformations, some of which lead to the formation of highly cytotoxic species. This guide will illuminate the biological pathways that govern the degradation of this compound, with a primary focus on the well-characterized mammalian metabolism and a forward-looking perspective on potential microbial biotransformations.
Mammalian Biodegradation: A Pathway to Toxicity and Detoxification
In mammals, the metabolism of this compound is a double-edged sword, leading to both bioactivation into a potent toxin and its subsequent detoxification and excretion. The cardiovascular system is the primary target of this compound toxicity, a fact directly attributable to the enzymatic machinery present in these tissues.[3][4]
The Central Bioactivation Pathway: Oxidative Deamination by Semicarbazide-Sensitive Amine Oxidase (SSAO)
The principal route of this compound metabolism in mammals is oxidative deamination catalyzed by semicarbazide-sensitive amine oxidase (SSAO), also known as benzylamine oxidase.[5][6] This enzyme is highly active in vascular tissues, such as the aorta, and the heart.[2][5] The reaction proceeds as follows:
This compound + O₂ + H₂O → Acrolein + H₂O₂ + NH₃
This biotransformation is the critical event in this compound-induced toxicity. The products of this reaction, acrolein and hydrogen peroxide, are both highly reactive and cytotoxic molecules.[3][7]
Key Points:
-
Enzyme: Semicarbazide-sensitive amine oxidase (SSAO)/Benzylamine oxidase.
-
Products: Acrolein, hydrogen peroxide, and ammonia.
-
Location: High activity in cardiovascular tissues.
-
Significance: This is the primary bioactivation pathway responsible for this compound's cardiotoxicity.
Diagram of the Mammalian Biodegradation Pathway of this compound
Caption: Mammalian metabolism of this compound to toxic acrolein and its detoxification.
Toxicological Consequences: The Destructive Role of Acrolein
Acrolein is a highly reactive α,β-unsaturated aldehyde that readily reacts with cellular nucleophiles, including proteins and DNA.[8] Its formation in cardiovascular tissues is the primary driver of this compound-induced cardiotoxicity, which manifests as myocardial necrosis and vascular smooth muscle lesions.[4][9][10] The mechanisms of acrolein-induced cellular damage include:
-
Lipid Peroxidation: Acrolein can initiate and propagate lipid peroxidation, leading to membrane damage.[8]
-
Glutathione Depletion: Acrolein rapidly conjugates with glutathione (GSH), depleting cellular antioxidant defenses and increasing susceptibility to oxidative stress.[11]
-
Mitochondrial Dysfunction: Acrolein can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[3]
The Detoxification Route: Glutathione Conjugation
The primary detoxification pathway for the acrolein formed from this compound metabolism is conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[11] This conjugation reaction is a critical cellular defense mechanism. The resulting GSH-acrolein adduct is further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine as 3-hydroxypropylmercapturic acid.[11] The identification of this metabolite in urine serves as a biomarker of this compound exposure and metabolism.
A Minor Player: Interaction with Monoamine Oxidase (MAO)
While SSAO is the main enzyme responsible for acrolein production from this compound, monoamine oxidase (MAO) can also interact with this compound.[5][12] However, pargyline-sensitive MAO does not appear to be significantly involved in acrolein formation.[2][5] Instead, this compound has been shown to be an inactivator of MAO, with the this compound molecule becoming covalently attached to an active site amino acid residue, not the FAD coenzyme.[12][13]
Microbial Degradation of this compound: An Unexplored Frontier
In stark contrast to the well-documented mammalian metabolism, the microbial degradation of this compound is a largely unexplored area of research. There is a notable lack of studies detailing the specific microorganisms, enzymes, and pathways involved in the breakdown of this compound. However, by examining the microbial degradation of structurally related compounds, we can propose potential pathways for future investigation.
Hypothetical Bacterial Degradation Pathways
Bacteria, particularly from the genera Pseudomonas and Rhodococcus, are known for their remarkable metabolic versatility and their ability to degrade a wide range of organic compounds, including various amines.[5][8] Based on the established pathways for other short-chain amines, a hypothetical pathway for this compound degradation can be proposed:
-
Initial Oxidation/Deamination: The degradation would likely be initiated by an amine oxidase or dehydrogenase, converting this compound to an aldehyde and ammonia.
-
Aldehyde Oxidation: The resulting aldehyde would then be oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.
-
Entry into Central Metabolism: The unsaturated carboxylic acid could then be funneled into central metabolic pathways, such as the β-oxidation cycle, for complete mineralization.
Table 1: Potential Enzymes in Bacterial this compound Degradation
| Enzyme Class | Potential Reaction | Putative Product |
| Amine Oxidase/Dehydrogenase | Oxidative deamination of this compound | Acrolein + NH₃ |
| Aldehyde Dehydrogenase | Oxidation of acrolein | Acrylic acid |
| Reductases/Isomerases | Saturation/modification of the double bond | Propionic acid derivatives |
Hypothetical Microbial Degradation Pathway of this compound
Caption: A hypothetical pathway for the microbial degradation of this compound.
Fungal Interactions: Inhibition, Not Degradation
The interaction of fungi with this compound and its derivatives is primarily characterized by inhibition rather than degradation. The this compound class of antifungal drugs, such as terbinafine and naftifine, are potent inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][9]
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, this compound antifungals cause a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell.[2][3] This dual effect disrupts membrane integrity and function, ultimately leading to fungal cell death.[4]
Diagram of the Antifungal Mechanism of Action of Allylamines
Caption: Mechanism of fungal cell death by this compound-based antifungals.
Methodologies for Studying this compound Biodegradation
Advancing our understanding of this compound's metabolic fate requires robust experimental methodologies. The following section outlines key protocols for researchers in this field.
Experimental Protocol: Assay of SSAO Activity
This protocol is adapted from established methods for measuring amine oxidase activity.
Objective: To determine the activity of SSAO in tissue homogenates using this compound as a substrate.
Materials:
-
Tissue of interest (e.g., rat aorta, heart)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound solution (10 mM in phosphate buffer)
-
Semicarbazide (1 mM, as an inhibitor control)
-
Reagents for detecting hydrogen peroxide (e.g., Amplex Red and horseradish peroxidase) or acrolein.
-
Spectrofluorometer or spectrophotometer.
Procedure:
-
Homogenize the tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the enzyme source.
-
Prepare reaction mixtures in a 96-well plate or cuvettes containing the tissue homogenate and the detection reagents.
-
To a subset of wells, add semicarbazide to confirm that the observed activity is due to SSAO.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the change in fluorescence or absorbance over time at the appropriate wavelength for the detection system used.
-
Calculate the rate of reaction and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).
Experimental Protocol: Screening for this compound-Degrading Microorganisms
Objective: To isolate microorganisms capable of utilizing this compound as a sole source of carbon and/or nitrogen.
Materials:
-
Environmental sample (e.g., soil, industrial wastewater)
-
Minimal salts medium (MSM)
-
This compound solution (sterilized by filtration)
-
Agar plates and liquid culture tubes
-
Incubator
Procedure:
-
Prepare MSM with this compound as the sole carbon and nitrogen source at a suitable concentration (e.g., 1-5 mM).
-
Inoculate the liquid MSM with the environmental sample.
-
Incubate the cultures under appropriate conditions (e.g., 30°C, shaking).
-
Monitor for microbial growth by measuring turbidity (OD₆₀₀).
-
Cultures showing growth can be serially diluted and plated on MSM-allylamine agar plates to isolate individual colonies.
-
Pure cultures can then be further characterized for their ability to degrade this compound using analytical techniques such as HPLC or GC-MS to measure the disappearance of the parent compound and the appearance of metabolites.
Conclusion and Future Perspectives
The biological degradation of this compound is a tale of two distinct narratives. In mammals, the pathway is well-defined, leading from oxidative deamination by SSAO to the formation of the highly toxic metabolite acrolein, followed by a glutathione-mediated detoxification process. This pathway is of critical importance in understanding the cardiotoxicity of this compound and in the development of strategies to mitigate its adverse effects.
In contrast, the microbial world's interaction with this compound remains a significant knowledge gap. While we can hypothesize potential degradation pathways based on the metabolism of similar compounds, dedicated research is needed to isolate and characterize this compound-degrading microorganisms and their enzymatic machinery. Such research could have profound implications for bioremediation of this compound-contaminated environments and could also uncover novel biocatalysts for green chemistry applications.
Future research should focus on:
-
Isolation and identification of this compound-degrading bacteria and fungi.
-
Elucidation of the specific metabolic pathways and enzymes involved in microbial degradation.
-
Genetic characterization of the genes encoding these degradative enzymes.
-
Exploring the potential for using these microorganisms in bioremediation and biocatalysis.
By continuing to unravel the complexities of this compound's biological degradation, we can better navigate its dual nature as both a valuable chemical and a potential toxin, ultimately leading to safer and more effective applications in medicine and industry.
References
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Navigating the Hazards of Allylamine: An In-depth Technical Guide to Laboratory Safety
Allylamine, a seemingly simple unsaturated amine, is a cornerstone reagent in the synthesis of a multitude of pharmaceutical compounds and industrial materials.[1] However, its utility is shadowed by a significant and multifaceted hazard profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the requisite level of caution and expertise, ensuring both personal safety and the integrity of experimental outcomes. We will move beyond a simple checklist of precautions to a deeper understanding of the causality behind each safety measure, fostering a proactive safety culture within the laboratory.
The Inherent Risks of this compound: A Physicochemical and Toxicological Profile
A thorough understanding of a chemical's intrinsic properties is the foundation of safe handling. This compound is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor.[2][3] Its hazardous nature stems from a combination of high flammability, extreme toxicity, and corrosivity.
Flammability and Explosive Potential
This compound is highly flammable, with a flash point below 0°F (-18°C), meaning it can be ignited under most ambient temperature conditions.[4] Its vapor is heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5] Furthermore, this compound vapor forms explosive mixtures with air over a wide concentration range (2.2% to 22% by volume).[4] This necessitates stringent control of ignition sources and the use of specialized electrical equipment.
Data Presentation: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇N | [6] |
| Molecular Weight | 57.09 g/mol | [6] |
| Boiling Point | 131-136°F (55-58°C) | [4][7] |
| Melting Point | -126°F (-88°C) | [6] |
| Flash Point | -20°F (-29°C) | [4][5] |
| Autoignition Temp. | 705°F (374°C) | [4] |
| Vapor Density | 2.0 (Air = 1) | [4] |
| Solubility in Water | Very soluble/Miscible | [4][6] |
Toxicological Profile: A Multi-Route Threat
This compound is acutely toxic via inhalation, ingestion, and skin absorption.[4] Exposure can lead to severe and potentially lethal consequences. It is a potent irritant to the skin, eyes, and respiratory tract.[4][5] Inhalation may cause symptoms ranging from coughing and sore throat to severe shortness of breath and pulmonary edema, a medical emergency where fluid accumulates in the lungs.[5][8] The substance is corrosive and can cause severe burns to the skin and eyes, potentially leading to permanent vision loss.[5]
Beyond its immediate corrosive effects, this compound is a cardiovascular toxin.[9] It has been shown to induce cardiac and vascular lesions in animal studies, a property linked to its metabolism into acrolein and hydrogen peroxide.[9] This systemic toxicity underscores the critical need to prevent any form of exposure.
The Self-Validating Safety Protocol: A Step-by-Step Approach
A robust safety protocol is not merely a set of rules but a self-validating system where each step is designed to mitigate a specific, understood risk. The following workflow is designed to create a closed loop of safety from procurement to disposal.
Pre-Handling and Laboratory Setup
Causality: The high volatility and flammability of this compound demand a controlled environment where both vapor accumulation and ignition sources are eliminated.
-
Ventilation: All work with this compound must be conducted within a certified chemical fume hood with a tested and reliable face velocity.[10] This is the primary engineering control to prevent inhalation exposure.
-
Ignition Source Control: Prohibit all open flames, spark-producing equipment, and smoking in the vicinity of this compound use.[5][6] All electrical equipment, including stirring plates and lighting, must be intrinsically safe or explosion-proof.[6][11]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring or storing this compound must be properly grounded and bonded.[6][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10] A fire extinguisher suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) must be available.[8]
Experimental Protocols: Pre-Handling Safety Checklist
-
Verify chemical fume hood certification is current.
-
Confirm the absence of ignition sources in the designated work area.
-
Ensure all metal containers are grounded before dispensing.
-
Locate and test the nearest safety shower and eyewash station.
-
Confirm the appropriate fire extinguisher is available and personnel are trained in its use.
Personal Protective Equipment (PPE): The Last Line of Defense
Causality: Given the severe corrosive and toxic nature of this compound, PPE is crucial to prevent direct contact. The choice of PPE must be based on the specific hazards of the chemical.
-
Respiratory Protection: For routine operations within a fume hood, a properly fitted air-purifying respirator with cartridges for organic vapors and ammonia may be sufficient.[10] In situations with potential for higher concentrations or emergencies, a supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is required.[6]
-
Hand Protection: Standard laboratory gloves (e.g., nitrile) are not sufficient. Butyl rubber gloves are recommended for their resistance to this compound.[6][10] Always inspect gloves for tears or pinholes before use.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and vapors.[5][6]
-
Protective Clothing: A chemically resistant lab coat or apron should be worn.[5] For larger quantities or in situations with a higher risk of splashing, a fully encapsulating, chemical-resistant suit may be necessary.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]
Mandatory Visualization: PPE Ensemble for this compound Handling
Caption: Required PPE for safe handling of this compound.
Storage and Incompatibility
Causality: Improper storage can lead to degradation of this compound, pressure buildup, or violent reactions with incompatible materials.
-
Storage Conditions: Store this compound in tightly closed, fireproof containers in a cool, dry, and well-ventilated area designated for flammable liquids.[6][10]
-
Incompatible Materials: this compound reacts violently with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[4][6] It is also incompatible with chlorine, peroxides, acid chlorides, acid anhydrides, and carbon dioxide.[10] It can attack copper and its alloys.[4] Segregate this compound from these materials during storage.
Emergency Response: A Validated Action Plan
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be trained on these procedures.
Exposure Response
Causality: The rapid and severe effects of this compound exposure necessitate immediate and specific first aid measures to minimize harm.
-
Inhalation: Immediately move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[10] Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if possible. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[5]
Spill and Leak Management
Causality: The high volatility, flammability, and toxicity of a spill require a rapid response to contain the material, prevent exposure, and eliminate ignition sources.
-
Immediate Actions: Evacuate all non-essential personnel from the area and isolate the spill.[6] Eliminate all ignition sources.[4]
-
Containment: For small spills, absorb the material with a non-combustible absorbent such as sand, earth, or vermiculite.[4] Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[4]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.[8]
-
Large Spills: For large spills, dike the area to prevent spreading and contact emergency services.[4] A vapor-suppressing foam may be used to reduce vapors.[4]
Mandatory Visualization: this compound Spill Response Workflow
Caption: Step-by-step workflow for responding to an this compound spill.
Waste Disposal: Ensuring Environmental Integrity
This compound is highly toxic to aquatic life, and its disposal must be handled with care to prevent environmental contamination.[6]
-
Collection: Collect all this compound-contaminated waste, including absorbent materials and rinsates from cleaning empty containers, in clearly labeled, sealed, and chemically compatible containers.[12][13]
-
Segregation: Do not mix this compound waste with other waste streams, especially those containing incompatible materials.[13]
-
Disposal: Dispose of this compound waste as hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][14] Never dispose of this compound down the drain.[12]
Conclusion
The safe handling of this compound in a laboratory setting is not a matter of convenience but a professional obligation. By understanding the fundamental reasons behind each safety precaution—from its high flammability and multi-route toxicity to its specific storage and disposal needs—researchers can create a self-validating system of safety. This in-depth approach, grounded in authoritative sources and practical workflows, empowers scientists to harness the synthetic utility of this compound while ensuring the well-being of themselves, their colleagues, and the environment.
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An In-depth Technical Guide to Allylamine Derivatives: From Core Structure to Therapeutic Application
Abstract
Allylamine derivatives represent a cornerstone in the development of modern antifungal therapeutics. Characterized by a unique mechanism of action that targets the fungal-specific enzyme squalene epoxidase, this class of compounds offers a potent and selective means of combating a wide range of dermatophytic infections. This guide provides a comprehensive exploration of this compound derivatives, beginning with the fundamental chemical structure of this compound itself. We will delve into the critical mechanism of action, detailing the inhibition of the ergosterol biosynthesis pathway. Furthermore, this document will elucidate the structure-activity relationships that govern the efficacy of these compounds, present methodologies for their synthesis and characterization, and summarize the clinical applications of market-leading derivatives such as Terbinafine and Naftifine. This guide is intended to serve as a vital resource for professionals engaged in the research and development of novel antifungal agents.
The this compound Core: A Foundation for Antifungal Innovation
This compound (C₃H₅NH₂) is the simplest stable unsaturated amine, presenting as a colorless liquid with a distinct ammonia-like odor.[1][2][3] Its structure consists of a vinyl group attached to a methylene-linked amine.[4] While this compound itself is utilized as an industrial solvent and a precursor in the synthesis of polymers and other chemicals, its true significance in the pharmaceutical realm lies in its role as a foundational scaffold for a potent class of antifungal agents.[1][3][4]
The derivatization of the core this compound structure has given rise to a class of drugs known as the this compound antifungals. These synthetic compounds, which include prominent members like Terbinafine, Naftifine, and Butenafine, have revolutionized the treatment of superficial mycoses.[5][6][7] Their success is rooted in a highly specific mechanism of action that offers a significant therapeutic window, minimizing effects on mammalian cells.[8][9]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The efficacy of this compound derivatives is predicated on their ability to disrupt the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.[10][11][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, biogenesis, and function.[10][12]
Allylamines act as specific, reversible, and non-competitive inhibitors of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the ergosterol synthesis pathway.[6][8][10] This enzyme catalyzes the conversion of squalene to 2,3-epoxysqualene (lanosterol).[9][12]
The inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion : The blockade of the pathway leads to a deficiency in ergosterol. The resulting compromised cell membrane becomes excessively permeable, leading to the leakage of essential cellular components and disruption of vital biological processes, ultimately causing fungal cell death.[5][10][13]
-
Squalene Accumulation : The enzymatic block causes the intracellular accumulation of the sterol precursor, squalene.[14][15] High concentrations of squalene are toxic to the fungal cell, interfering with membrane function and cell wall synthesis, which contributes significantly to the fungicidal action of the drugs.[10][14][15]
This targeted mechanism is highly selective for the fungal enzyme, which allows for effective fungal cell eradication with minimal impact on mammalian cholesterol synthesis.[8][15] This selectivity is a cornerstone of the safety profile of this compound antifungals.
Caption: Mechanism of action of this compound antifungals.
Core Chemical Structures and Synthesis Overview
The antifungal activity of this compound derivatives is intrinsically linked to their specific chemical structures. Below are the structures of the parent compound and its most prominent derivatives.
Chemical Structures:
-
This compound: The foundational primary amine with the formula C₃H₇N.[4]
-
Naftifine: A tertiary amine where the nitrogen is substituted by methyl, alpha-naphthylmethyl, and (1E)-cinnamyl groups.[16] It was the first clinically successful this compound antifungal.[17]
-
Terbinafine: A synthetic this compound derivative featuring a tert-butylacetylene side chain, which is active both topically and orally.[8][9][18]
General Synthetic Approaches
The synthesis of this compound derivatives often involves multi-step processes. Versatile synthetic routes have been developed to allow for systematic variation of the structural elements to explore structure-activity relationships.[19][20] Common strategies include:
-
Alkylation of Amines: A primary or secondary amine can be reacted with a suitable allyl halide or other electrophile. For instance, the synthesis of Terbinafine can involve the alkylation of (1-naphthylmethyl)methanamine with 1,3-dichloropropene.[21]
-
Palladium-Catalyzed Reactions: The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, provides a robust and flexible method for synthesizing primary and secondary this compound derivatives.[22]
-
"Heck-Coupling" Type Reactions: This approach is used in some modern syntheses of Terbinafine, where an intermediate like N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine undergoes a coupling reaction with tert-butylacetylene in the presence of palladium or copper catalysts.[21]
Experimental Protocol: Generalized Synthesis of a Terbinafine Analog
This protocol outlines a conceptual workflow for synthesizing a Terbinafine-like structure, illustrating the key chemical transformations.
Objective: To synthesize an N-arylmethyl-N-methyl this compound derivative via reductive amination followed by N-alkylation.
Step 1: Reductive Amination to form Secondary Amine Intermediate
-
To a solution of naphthaldehyde (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in ethanol).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-methyl-1-naphthalenemethanamine.
Step 2: N-Alkylation with an Allylic Bromide
-
Dissolve the crude secondary amine from Step 1 (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the desired allylic bromide (e.g., (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne) (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure tertiary this compound derivative.
Caption: General workflow for this compound derivative synthesis.
Structure-Activity Relationships (SAR)
The antifungal potency of this compound derivatives is highly dependent on their molecular structure. Systematic modifications of the parent compounds have elucidated key structural requirements for optimal activity.[19][20]
-
Tertiary this compound Function: A tertiary this compound group is considered a prerequisite for significant antifungal activity.[19][20]
-
N-Substituents: The nature of the groups attached to the nitrogen atom is critical. For instance, in naftifine, the N-methyl and N-(1-naphthylmethyl) groups are crucial. The lipophilic naphthalene ring is believed to enhance accumulation in the skin and nails.[6]
-
The Allyl Moiety: The double bond in the allyl group is essential. Modifications to the side chain attached to this group have led to compounds with enhanced activity, such as the tert-butylacetylene group in terbinafine, which confers broad-spectrum and potent fungicidal action.[8][23]
-
Aromatic Ring Variations: The phenyl ring (or naphthalene in naftifine/terbinafine) permits the widest range of variations.[19][20] Studies on homoallylamines have shown that substitutions on this ring, such as with halogens (e.g., chloro or bromo groups), can lead to remarkable antifungal activity against dermatophytes.[24]
| Structural Feature | Modification/Example | Impact on Antifungal Activity | Reference |
| Amine Type | Primary/Secondary vs. Tertiary | Tertiary amine is a prerequisite for high potency. | [19][20] |
| N-Arylmethyl Group | N-(1-naphthylmethyl) in Naftifine/Terbinafine | Increases lipophilicity, aiding accumulation in skin and nails. | [6] |
| Allyl Side Chain | (E)-cinnamyl in Naftifine | Confers good topical activity. | [16] |
| Allyl Side Chain | (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl) in Terbinafine | Greatly enhances potency and allows for oral activity. | [8][18] |
| Aromatic Ring | Halogen substitution (e.g., 4-chlorophenyl) | Can significantly increase activity against dermatophytes. | [24] |
Analytical Characterization of this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are critical for drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Standard Characterization Protocol
Objective: To confirm the chemical structure and assess the purity of a synthesized this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
-
Utilize 2D NMR techniques (e.g., HSQC, HMBC) if necessary for complex structures to confirm connectivity.[25]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the sample to identify key functional groups, such as C=C stretching from the allyl group and C-N bonds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the compound.
-
The purity is typically assessed by the peak area percentage at a suitable UV wavelength.
-
Clinical Significance and Comparative Overview
This compound derivatives are mainstays in the treatment of superficial dermatophyte infections. Their fungicidal action allows for shorter treatment durations compared to many fungistatic agents.[5][14]
-
Naftifine: Available as a topical cream or gel, it is indicated for the treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[6][17]
-
Terbinafine: Marketed for both topical and oral use, terbinafine is highly effective against a broad range of dermatophytes.[5][12] Oral terbinafine is considered a treatment of choice for onychomycosis (fungal nail infections) due to its ability to penetrate the nail bed.[9][14][26]
-
Butenafine: Structurally a benzylamine but with an identical mechanism of action to allylamines, it is particularly effective against the yeast Candida in addition to dermatophytes.[5][6]
| Drug | Class | Administration | Primary Indications | Spectrum of Activity |
| Naftifine | This compound | Topical | Tinea pedis, tinea cruris, tinea corporis[6] | Primarily dermatophytes; also active against Aspergillus and Candida.[5] |
| Terbinafine | This compound | Topical, Oral | Tinea infections, onychomycosis[12][26] | Exceptionally active against dermatophytes and molds.[8] |
| Butenafine | Benzylamine | Topical | Tinea pedis, tinea cruris, tinea corporis | Broad-spectrum, particularly effective against Candida.[5][6] |
Conclusion and Future Perspectives
This compound derivatives have firmly established their role as potent, selective, and clinically effective antifungal agents. Their unique mechanism of targeting squalene epoxidase provides a clear advantage in the treatment of dermatophytic infections. The foundational structure of this compound has proven to be a remarkably fertile scaffold for medicinal chemistry, allowing for synthetic modifications that have led to drugs with improved potency, broader spectrums, and oral bioavailability.
Future research will likely focus on the design of new derivatives to overcome emerging resistance, expand the spectrum of activity to include more systemic fungal pathogens, and further improve safety profiles. The principles of structure-activity relationships and the synthetic methodologies detailed in this guide will continue to be invaluable tools for scientists and researchers in the ongoing development of the next generation of antifungal therapeutics.
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A Comprehensive Guide to the Spectroscopic Characterization of Allylamine
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for allylamine (prop-2-en-1-amine), a fundamental building block in chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It synthesizes the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a holistic and self-validating framework for the structural elucidation of this primary amine. We will explore the causality behind spectral features, present detailed experimental considerations, and integrate the data to demonstrate a logical workflow for unambiguous molecular identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
The Vibrational Signature of this compound
Infrared spectroscopy is the initial, foundational step in the characterization of this compound. Its power lies in the rapid and definitive identification of key functional groups. The spectrum is a composite of vibrations from its two defining moieties: the primary amine (-NH₂) and the terminal alkene (-CH=CH₂).
The primary amine functionality is readily identified by a characteristic pair of sharp, medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[1][2] These are diagnostically distinct from the broader O-H stretches of alcohols that appear in the same region.[2] Furthermore, the N-H "scissoring" bend provides a strong absorption between 1650-1580 cm⁻¹, while the aliphatic C-N stretch is observed in the 1250-1020 cm⁻¹ range.[3][4]
The vinyl group contributes its own set of characteristic absorptions, including the C=C stretch around 1645 cm⁻¹ and the sharp =C-H stretching vibrations just above 3000 cm⁻¹.
Data Summary & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality & Insights |
| ~3360 & ~3290 | N-H Stretch (Asymmetric & Symmetric) | Medium, Sharp | This doublet is a hallmark of a primary amine (R-NH₂).[4][5] The two bands arise from the hydrogens stretching in-phase and out-of-phase. |
| ~3080 | =C-H Stretch (Vinyl) | Medium, Sharp | Indicates sp² C-H bonds, confirming the presence of the alkene group. |
| ~2920 & ~2850 | C-H Stretch (Aliphatic) | Medium | Corresponds to the sp³ C-H bonds of the allylic -CH₂- group. |
| ~1645 | C=C Stretch (Alkene) | Medium | Confirms the presence of the carbon-carbon double bond. |
| ~1600 | N-H Bend (Scissoring) | Strong | This strong absorption is characteristic of the deformation of the -NH₂ group.[3] |
| ~1420 | =C-H Bend (In-plane Scissoring) | Medium | A key deformation mode for the terminal methylene (=CH₂) group. |
| ~1265 | C-N Stretch (Aliphatic) | Medium-Weak | The position is characteristic of an aliphatic amine.[6] |
| ~990 & ~915 | =C-H Bend (Out-of-plane Wag) | Strong | These two strong bands are highly diagnostic for a mono-substituted (terminal) alkene. |
| ~850 | N-H Wag | Broad, Strong | A broad absorption resulting from the out-of-plane bending of the N-H bonds.[3] |
Note: Exact peak positions can vary slightly based on sample preparation (e.g., neat liquid, gas phase, or solution) and instrument resolution.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for acquiring the IR spectrum of liquid this compound due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Diagram: Key Vibrational Modes of this compound
Caption: Correlation of this compound's functional groups with their diagnostic IR absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy: Elucidating Proton Environments
¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons in the molecule. The spectrum of this compound is a classic example of how chemical shift, spin-spin coupling, and signal integration are used to assemble a molecular structure.
The structure of this compound (H₂N-C³H₂-C²H=C¹H₂) gives rise to four distinct proton signals.
-
C³ Protons (-CH₂N): These protons are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing their signal to appear downfield compared to a standard alkane. They are coupled to the proton on C².
-
C² Proton (=CH-): This proton is part of the vinyl system and is coupled to the protons on C³ (allylic coupling) and the two protons on C¹ (vicinal cis and trans coupling), resulting in a complex multiplet.
-
C¹ Protons (=CH₂): These two protons are diastereotopic. One is cis to the proton on C² and the other is trans. Because the cis and trans coupling constants are different, and they are also coupled to the C² proton (geminal coupling), they appear as two separate signals, each a complex multiplet.
-
N¹ Protons (-NH₂): The amine protons are subject to hydrogen bonding and rapid chemical exchange. This typically results in a broad singlet.[2] Their chemical shift is highly dependent on solvent and concentration.[6]
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H₂N- | ~1.1 | broad singlet | - | 2H |
| -CH ₂-N | ~3.3 | doublet of triplets (dt) | ³J = 6.2, ⁴J ≈ 1.4 | 2H |
| =CH - | ~5.9 | ddt | ³J_trans = 17.2, ³J_cis = 10.2, ³J_allyl = 6.2 | 1H |
| =CH ₂(cis) | ~5.1 | ddt | ³J_cis = 10.2, ²J_gem ≈ 1.4, ⁴J_allyl ≈ 1.4 | 1H |
| =CH ₂(trans) | ~5.2 | ddt | ³J_trans = 17.2, ²J_gem ≈ 1.4, ⁴J_allyl ≈ 1.4 | 1H |
Data compiled from spectral databases and typical values.[8][9][10] The large ³J values (~17 and 10 Hz) are definitive for trans and cis relationships across a double bond, respectively.[11]
The -NH₂ signal is often broad and may not show clear coupling. A key confirmatory experiment is the D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -NH₂ signal. This occurs because the acidic protons of the amine rapidly exchange with the deuterium atoms from D₂O, becoming NMR-inactive.[2]
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz). Standard procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field for homogeneity are performed.
-
Acquisition: A standard ¹H pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The spectrum is then referenced to TMS.
Caption: this compound structure with labeled protons corresponding to their ¹H NMR chemical shifts.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of this compound is simple, showing three distinct signals for the three unique carbon atoms.
| Carbon Atom | Chemical Shift (δ, ppm) | Causality & Insights |
| C H₂= | ~117.4 | The terminal sp² carbon, appearing in the typical alkene region. |
| =C H- | ~136.5 | The internal sp² carbon, deshielded relative to the terminal carbon. |
| -C H₂-N | ~44.5 | The sp³ carbon attached to the nitrogen atom. Its chemical shift is significantly influenced by the electronegative nitrogen. |
Data from SpectraBase.[12]
The protocol is similar to ¹H NMR, but with key differences:
-
Concentration: A higher sample concentration (~20-50 mg in 0.6 mL) is often required due to the lower natural abundance of ¹³C.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Acquisition: A standard proton-decoupled pulse sequence is used to produce singlets for all carbons. A longer acquisition time and a greater number of scans (hundreds to thousands) are necessary to achieve adequate signal-to-noise.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
The Nitrogen Rule and the Molecular Ion
Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. For this compound (C₃H₇N), the Nitrogen Rule is a primary diagnostic check. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] The molecular weight of this compound is 57.09 g/mol , and its electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 57.[13]
Fragmentation Analysis: The Alpha-Cleavage Pathway
The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage .[14][15] This involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. This process is energetically favorable because it results in a resonance-stabilized iminium cation.
For this compound, the bond between C² and C³ cleaves, leading to the formation of a vinyl radical and the base peak of the spectrum, the [CH₂NH₂]⁺ ion at m/z 30.
Data Summary & Interpretation
| m/z | Proposed Fragment | Identity | Significance |
| 57 | [C₃H₇N]⁺˙ | Molecular Ion | Confirms the molecular weight and follows the Nitrogen Rule. |
| 56 | [C₃H₆N]⁺ | [M-H]⁺ | Loss of a hydrogen atom, common for amines.[16] |
| 42 | [C₂H₄N]⁺ | [M-CH₃]⁺ | Loss of a methyl radical (rearrangement may occur). |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | Base Peak from α-cleavage. Highly diagnostic for a primary amine with an unbranched α-carbon.[15] |
Data compiled from NIST Mass Spectrometry Data Center.[13]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct injection, where it is vaporized under high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.
Diagram: Primary Fragmentation of this compound
Caption: The dominant EI-MS fragmentation pathway for this compound is alpha-cleavage.
Integrated Analysis Workflow
A Self-Validating Approach to Structural Confirmation
-
MS: Establishes the molecular weight (m/z 57) and the presence of nitrogen (Nitrogen Rule).
-
IR: Confirms the presence of a primary amine (doublet ~3300 cm⁻¹, bend ~1600 cm⁻¹) and a terminal alkene (=C-H wag ~915/990 cm⁻¹).
-
¹³C NMR: Confirms the carbon count (3 signals) and types (two sp², one sp³).
-
¹H NMR: Assembles the pieces, showing the connectivity between the -CH₂- group, the -CH= group, and the =CH₂ group through spin-spin coupling, confirming the "allyl" structure attached to the amine.
This integrated approach ensures that the proposed structure of this compound is consistent with all observed spectroscopic evidence, providing a high degree of confidence for researchers and developers.
Diagram: Spectroscopic Identification Workflow
Caption: Logical workflow for the unambiguous identification of this compound using integrated spectroscopy.
References
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- National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. In NIST Chemistry WebBook. U.S. Secretary of Commerce.
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Allylamine in Polymer Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Dichotomy of Allylamine - A Promising Monomer Fraught with Challenge
In the landscape of polymer chemistry, this compound presents a fascinating dichotomy. Its structure, featuring a primary amine group and a polymerizable allyl moiety, offers a tantalizing gateway to a vast array of functional polymers with applications spanning from industrial processes to cutting-edge biomedical and pharmaceutical technologies.[1] The resultant polymer, poly(this compound) (PAH), particularly in its hydrochloride salt form, is a cationic polyelectrolyte renowned for its utility in drug delivery systems, gene therapy, and tissue engineering.[2][3] However, the polymerization of this compound is notoriously challenging, primarily due to a phenomenon known as degradative chain transfer, which often leads to the formation of low molecular weight oligomers.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound's role as a monomer. We will delve into the intricacies of its polymerization, explore the properties of the resulting polymers, and provide actionable protocols to harness its full potential while mitigating its inherent challenges.
The this compound Monomer: Structure, Properties, and Polymerization Fundamentals
This compound (C₃H₅NH₂) is a colorless liquid characterized by the presence of both a vinyl group (CH₂=CH-CH₂–) and a primary amine (–NH₂).[1] This bifunctionality is the cornerstone of its versatility. The vinyl group serves as the reactive site for polymerization, while the primary amine imparts functionality to the resulting polymer, allowing for post-polymerization modifications and providing a cationic nature upon protonation.
The Challenge of Polymerization: Understanding Degradative Chain Transfer
Conventional free-radical polymerization of many vinyl monomers is a robust and straightforward process. However, in the case of allylic monomers like this compound, a competing reaction known as degradative chain transfer significantly hinders the formation of high molecular weight polymers.[4][5]
In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the termination of the growing polymer chain and the formation of a stable, resonance-stabilized allylic radical. This new radical is significantly less reactive and less efficient at initiating a new polymer chain, thus effectively "degrading" the chain reaction.
Caption: General mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of N-Boc-allylamine
To avoid interference of the primary amine with the RAFT agent, it is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
N-Boc-allylamine (monomer)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask and line
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve N-Boc-allylamine, the RAFT agent, and the initiator in anhydrous 1,4-dioxane.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir for the desired time.
-
Purification of Protected Polymer: Precipitate the polymer in a non-solvent like cold diethyl ether and dry under vacuum.
-
Deprotection: Dissolve the Boc-protected polymer in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by NMR).
-
Final Purification: Precipitate the deprotected poly(this compound) in diethyl ether, filter, and dry under vacuum.
Characterization of Poly(this compound)
Thorough characterization is crucial to ensure the synthesized polymer meets the required specifications for its intended application.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and determine the degree of polymerization. In the spectrum of poly(this compound hydrochloride), the broad peaks in the polymer backbone region (typically 1.5-3.5 ppm) replace the sharp vinyl proton signals of the monomer. [6]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The disappearance of the C=C stretching vibration (around 1640 cm⁻¹) from the monomer indicates successful polymerization. The presence of N-H bending and stretching vibrations confirms the amine functionality. [3][7][8]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. [9][10][11][12]For cationic polymers like PAH, it is important to use an appropriate eluent containing salts to prevent ionic interactions with the column material. [9][11]
Polymerization Method Typical Molecular Weight (Mw) Polydispersity Index (PDI) Advantages Disadvantages Conventional Free-Radical Low to Moderate (5,000 - 50,000 g/mol ) Broad (>2.0) Simple, inexpensive Poor control over MW and PDI, batch-to-batch variability | RAFT Polymerization | Controllable (5,000 - 100,000+ g/mol ) | Narrow (1.1 - 1.5) | Well-defined polymers, block copolymers possible | Requires protected monomer, more complex, RAFT agent cost |
Applications in Research and Drug Development
The unique properties of poly(this compound) and its derivatives have led to their widespread use in various scientific and industrial fields.
Biomedical and Pharmaceutical Applications
-
Drug Delivery: The cationic nature of PAH allows it to form complexes with negatively charged drugs and biomolecules, enabling their encapsulation and controlled release. [2]* Gene Therapy: PAH is an effective non-viral vector for gene delivery due to its ability to condense and protect nucleic acids (DNA, siRNA) and facilitate their cellular uptake.
-
Tissue Engineering: PAH-based hydrogels and scaffolds provide a supportive environment for cell growth and tissue regeneration.
-
Cell Encapsulation: Layer-by-layer assembly of PAH with anionic polyelectrolytes can create semi-permeable microcapsules for encapsulating cells, protecting them from the external environment while allowing for nutrient and waste exchange. [3]
Industrial Applications
-
Water Treatment: PAH is an effective flocculant for wastewater treatment, removing suspended particles and heavy metals.
-
Papermaking and Textiles: It is used as a retention aid in papermaking and as a fixing agent for dyes in the textile industry. [1]
Conclusion and Future Outlook
This compound, despite the challenges associated with its polymerization, remains a monomer of significant interest due to the valuable properties of its resulting polymers. The advent of controlled radical polymerization techniques like RAFT has opened new avenues for the synthesis of well-defined poly(this compound) architectures, paving the way for more sophisticated and tailored applications. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for successfully harnessing the potential of this versatile monomer. Future research will likely focus on developing even more efficient and "green" polymerization methods and exploring the full scope of applications for novel poly(this compound)-based materials.
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An In-Depth Technical Guide to the Application of Allylamines in Medical Research
Introduction: The Allylamine Scaffold in Modern Medicine
Allylamines are a class of organic compounds characterized by an amine group attached to an allyl group (-CH2-CH=CH2). The parent compound, this compound, is a reactive and toxic industrial chemical used in the synthesis of polymers and other materials[1]. However, its functionalized derivatives have become indispensable in medical research and clinical practice. These derivatives harness the unique chemical properties of the this compound motif to create targeted therapeutic agents[2].
The journey of allylamines in medicine began with the discovery of naftifine in 1974, the first member of this antifungal class[3]. This was followed by the development of terbinafine, a highly effective oral and topical agent that has become a gold standard for treating fungal infections of the skin and nails[3][4]. While their primary and most celebrated role is in antifungal therapy, the application of this compound-based structures now extends into oncology, cardiovascular disease modeling, and other investigational areas. This guide provides a technical overview of these applications, focusing on the underlying mechanisms, experimental validation, and future directions for researchers and drug development professionals.
Part 1: The Cornerstone Application: Antifungal Therapy
The most significant contribution of allylamines to medicine is their role as potent antifungal agents. They are particularly effective against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails[5]. Unlike fungistatic agents such as azoles, which merely inhibit fungal growth, allylamines are typically fungicidal, actively killing the fungal cells[4][6].
Core Mechanism of Action: Inhibition of Squalene Epoxidase
The efficacy of this compound antifungals stems from their specific and non-competitive inhibition of a crucial enzyme in the fungal cell: squalene epoxidase[5][7]. This enzyme is a key component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the mammalian cholesterol synthesis pathway[8].
The Dual Consequence of Inhibition:
-
Ergosterol Depletion: Ergosterol is an essential sterol in the fungal cell membrane, where it regulates fluidity, integrity, and the function of membrane-bound proteins.[5][7] By inhibiting squalene epoxidase, allylamines halt the production of ergosterol, leading to a weakened and dysfunctional cell membrane.[8][9]
-
Squalene Accumulation: The enzymatic block causes the substrate, squalene, to accumulate to toxic levels within the fungal cell.[6][10] This intracellular buildup of squalene is believed to interfere with membrane function and cell wall synthesis, increasing membrane permeability and ultimately leading to cell death.[3][7]
This dual mechanism of ergosterol depletion and squalene toxicity accounts for the potent fungicidal activity of allylamines[6]. Furthermore, these agents exhibit high selectivity for the fungal squalene epoxidase over the mammalian version, which contributes to their favorable safety profile in therapeutic use[11][12].
Caption: Mechanism of this compound antifungal activity via squalene epoxidase inhibition.
Key this compound Antifungal Agents
While several derivatives exist, two compounds form the backbone of clinical this compound therapy: Naftifine and Terbinafine.
| Feature | Naftifine | Terbinafine |
| Primary Use | Topical treatment of dermatophyte infections (tinea pedis, tinea cruris, tinea corporis)[4]. | Topical and oral treatment of dermatophyte infections, including onychomycosis (nail fungus)[3][6]. |
| Formulations | 1% Cream and Gel[4]. | 1% Cream, Oral Tablets (250 mg)[3][6]. |
| Spectrum | Highly active against dermatophytes; less active against yeasts like Candida[4][5]. | Exceptionally active against dermatophytes and molds; moderately active against yeasts[8][11]. |
| Key Property | Possesses secondary anti-inflammatory activity, which can be beneficial in treating inflamed fungal infections[4]. | Excellent penetration and accumulation in skin, nails, and sebum after oral administration, making it highly effective for onychomycosis[7][11]. |
| Clinical Note | One of the first allylamines developed, primarily for superficial infections[3]. | Considered the gold standard for oral treatment of onychomycosis[3]. |
Experimental Protocols for Antifungal Efficacy Assessment
To validate the efficacy of novel this compound derivatives, a tiered experimental approach is essential. This workflow ensures a comprehensive evaluation from enzymatic activity to cellular impact.
Caption: A tiered workflow for the preclinical evaluation of novel this compound antifungals.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target fungus (e.g., Trichophyton rubrum) in RPMI-1640 medium, adjusting the concentration to approximately 1-5 x 10^3 cells/mL.
-
Compound Dilution: Serially dilute the test this compound compound in a 96-well microtiter plate using RPMI medium to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (fungus only) and a negative control (medium only).
-
Incubation: Incubate the plates at 28-35°C for 24-72 hours, depending on the fungal species[13].
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth[12].
-
MFC Determination: To determine the MFC, subculture 10-20 µL from each well showing no visible growth onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar). Incubate the plates until growth is seen in the control culture. The MFC is the lowest compound concentration from which no colonies grow on the subculture plate[12].
Protocol 2: Squalene Accumulation Assay (Whole-Cell)
This assay validates that the antifungal activity is mediated by the intended mechanism.
-
Fungal Culture: Grow the target fungus in a suitable liquid medium to mid-log phase.
-
Compound Treatment: Expose the fungal culture to the test this compound compound at a concentration near its MIC for a defined period (e.g., 4-24 hours). Include an untreated control.
-
Lipid Extraction: Harvest the fungal cells by centrifugation. Lyse the cells and perform a total lipid extraction using a solvent system like chloroform:methanol.
-
Quantification: Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the amount of squalene[12].
-
Analysis: Compare the squalene levels in the treated samples to the untreated controls. A significant increase in squalene in the treated cells confirms inhibition of squalene epoxidase.
Part 2: Emerging and Investigational Applications
Beyond mycology, the this compound structure is being explored in other areas of medical research, both as a therapeutic scaffold and as an experimental tool.
Oncology Research: Drug Delivery and Bioactive Derivatives
-
Poly(this compound) as a Nanocarrier: The polymer form, poly(this compound), has shown potential as a drug delivery vehicle.[14] These cationic polymers can be grafted with other molecules to form amphiphilic structures that self-assemble into nanoparticles.[15] These nano-aggregates can encapsulate hydrophobic anticancer drugs like doxorubicin, potentially improving their solubility and cellular uptake.[14][15] Research has focused on how the molecular weight of the poly(this compound) backbone affects drug loading capacity and release kinetics.[14]
-
Natural Allyl Compounds: Many natural products containing allyl groups, such as those found in garlic, have demonstrated anticancer activity.[16][17] For example, diallyl disulfide (DADS) has been shown to induce apoptosis and cell-cycle arrest in various cancer cell lines.[17] These natural compounds serve as a foundation for the fragment-based design of new synthetic anticancer agents.[16]
A Research Tool in Cardiovascular Disease
The parent compound, this compound, is a known cardiovascular toxin[18][19]. While this precludes its use as a therapeutic, it makes it a valuable tool in experimental pathology. Researchers administer this compound to laboratory animals to induce vascular smooth muscle lesions and myocardial damage that mimic aspects of human cardiovascular diseases like atherosclerosis and acute vasculitis[20]. This controlled damage allows for the study of disease progression, cellular repair mechanisms, and the testing of potential cardioprotective agents[18][20]. The toxicity is linked to its metabolism by amine oxidases in vascular tissue, which produces the highly reactive and toxic aldehyde, acrolein, along with hydrogen peroxide[20].
Other Investigational Areas
-
Immunomodulation: Studies have shown that the antifungal allylamines naftifine and terbinafine can influence the function of human polymorphonuclear leukocytes (PMNs), a type of immune cell.[21][22] Unlike some other antifungal classes that can suppress immune function, these allylamines were found to enhance certain PMN activities, such as superoxide anion production and the killing of Candida albicans blastospores.[22][23]
-
Neurodegenerative Diseases: The broader alkylamine scaffold is being investigated for multi-target agents against Alzheimer's disease.[24] For instance, derivatives combining a chalcone structure with an O-alkylamine moiety have been designed to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, while also preventing amyloid-beta aggregation.[24]
Part 3: Synthesis and Chemical Considerations
The production of allylamines for pharmaceutical use involves several synthetic strategies.
-
Industrial Synthesis: The simplest allylamines are produced by reacting allyl chloride with ammonia. This method, however, typically yields a mixture of mono-, di-, and trithis compound, which must be separated by distillation[2].
-
Laboratory Synthesis: For creating specific, functionalized derivatives, more controlled methods are employed. Pure this compound for research purposes can be prepared by the hydrolysis of allyl isothiocyanate[2][25]. Modern organic chemistry provides advanced methods like the palladium-catalyzed Tsuji-Trost reaction, which allows for the precise allylation of various amine nucleophiles under mild conditions, offering a flexible route to a wide range of complex derivatives[26].
Part 4: Safety and Toxicological Profile
A clear distinction must be made between the parent this compound compound and its pharmaceutically active derivatives.
-
This compound (Parent Compound): It is a highly toxic and irritating substance. Acute exposure can cause severe damage to the cardiovascular system, and it is a potent irritant to the skin, eyes, and mucous membranes[1][18][20].
-
Therapeutic Allylamines (e.g., Terbinafine): These derivatives are designed for selective toxicity against fungal targets. While generally well-tolerated, they are not without potential side effects. Oral terbinafine carries a rare risk of severe hepatic toxicity[7]. It is also an inhibitor of the cytochrome P450 enzyme CYP2D6, creating a potential for drug-drug interactions[7].
Conclusion
The this compound scaffold has proven to be remarkably versatile in medical research. Its primary application as a highly effective, fungicidal agent has revolutionized the treatment of dermatophyte infections. The core mechanism—the specific inhibition of squalene epoxidase—remains a textbook example of targeted drug action. Beyond this established role, this compound derivatives are emerging as valuable tools and scaffolds in oncology, neurodegenerative disease research, and as experimental agents for modeling cardiovascular disease. For the research scientist and drug development professional, the this compound class offers a rich foundation for both understanding fundamental biological pathways and for designing the next generation of targeted therapeutics.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to Allylamine Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of Allylamine Functionalization
This compound functionalization is a critical surface modification technique used to introduce primary amine groups (-NH2) onto the surface of nanoparticles. These amine groups serve as versatile anchor points for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging probes. The choice of functionalization strategy is dictated by the nanoparticle's core material.
Core Mechanisms of Functionalization
The introduction of this compound onto nanoparticle surfaces can be achieved through several distinct chemical pathways:
-
For Silica and Metal Oxide Nanoparticles: The most prevalent method involves the use of organosilanes, such as 3-aminopropyltriethoxysilane (APTES) or 3-aminopropyltrimethoxysilane (APTMS).[1][2] The silane end of these molecules reacts with the hydroxyl groups present on the surface of silica or metal oxide nanoparticles, forming stable covalent bonds.[3] This process, known as silanization, effectively coats the nanoparticle with a layer of molecules presenting primary amine groups.[1]
-
For Gold Nanoparticles: Functionalization of gold nanoparticles (AuNPs) leverages the strong affinity between gold and sulfur.[4] Amine-terminated thiol linkers (e.g., Thiol-PEG-amine) are commonly employed. The thiol group readily forms a dative covalent bond with the gold surface, displacing weakly bound stabilizing agents like citrate.[4]
-
Plasma Polymerization: This solvent-free technique is applicable to a variety of nanoparticle materials.[5][6] this compound vapor is introduced into a low-pressure plasma reactor, generating reactive species that polymerize and deposit a thin, amine-rich polymer film onto the nanoparticle surface.[7][8] This method offers excellent control over film thickness and uniformity.[5]
Section 2: Pre-Functionalization Characterization: Establishing a Baseline
Before commencing any functionalization protocol, it is imperative to thoroughly characterize the pristine nanoparticles. This baseline data is crucial for assessing the success of the surface modification.
| Parameter | Technique | Purpose |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the initial size distribution and aggregation state of the nanoparticles in solution.[9][10] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the initial surface charge of the nanoparticles, which will change upon successful functionalization.[11][12] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the size, shape, and uniformity of the nanoparticles.[13][14] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups present on the nanoparticle surface before modification.[15] |
Section 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize these procedures based on their specific nanoparticle system and desired degree of functionalization.
Protocol for Silanization of Silica Nanoparticles with APTES
This protocol describes the post-synthesis grafting of APTES onto pre-formed silica nanoparticles.[1]
Materials:
-
Silica Nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
Disperse a known quantity of silica nanoparticles in anhydrous toluene to create a suspension.
-
Add APTES to the suspension. A typical molar ratio of APTES to silica is optimized based on the desired surface coverage.
-
Heat the reaction mixture to 50°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of APTES.[3]
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles exhaustively with ethanol to remove unreacted APTES and byproducts.
-
Finally, wash the nanoparticles with deionized water.
-
Dry the amine-functionalized silica nanoparticles under vacuum.
Protocol for Functionalization of Gold Nanoparticles with Thiol-PEG-Amine
This protocol details the ligand exchange process for modifying citrate-stabilized gold nanoparticles.[4]
Materials:
-
Citrate-stabilized Gold Nanoparticles (AuNPs)
-
Thiol-PEG-amine
-
Nuclease-free Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of Thiol-PEG-amine in nuclease-free water.
-
In a sterile microcentrifuge tube, add the AuNP solution.
-
Add the Thiol-PEG-amine stock solution to the AuNPs to achieve the desired molar ratio (e.g., 300:1 to 5000:1 PEG to AuNPs).[4]
-
Gently mix the solution and incubate at room temperature for at least 4 hours (up to 24 hours) with gentle agitation.[4]
-
Pellet the functionalized AuNPs via centrifugation. The speed and duration will depend on the nanoparticle size.[4]
-
Carefully remove the supernatant containing excess reagents.
-
Resuspend the nanoparticle pellet in nuclease-free water or PBS.
-
Repeat the centrifugation and resuspension steps at least twice more to ensure complete removal of unbound ligands.[4]
-
Store the purified amine-functionalized AuNPs at 4°C.
Protocol for Plasma Polymerization of this compound on Nanoparticles
This protocol provides a general workflow for the plasma-based functionalization.[5][7]
Materials:
-
Nanoparticles to be functionalized
-
This compound monomer
Equipment:
-
Low-pressure plasma reactor
Procedure:
-
Place the nanoparticles into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure.
-
Introduce this compound vapor into the chamber at a controlled flow rate.
-
Initiate the plasma discharge at a specific power and for a set duration. These parameters will control the thickness and chemistry of the deposited polymer film.
-
After the deposition, vent the chamber and collect the functionalized nanoparticles.
Section 4: Post-Functionalization Validation and Characterization
A multi-faceted approach is essential to confirm the successful introduction of amine groups and to assess the impact of functionalization on the nanoparticle's physical properties.
Confirmation of Amine Group Introduction
| Technique | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to N-H stretching and bending vibrations. For silanized particles, Si-O-Si and Fe-O-Si peaks may also be observed.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of a nitrogen (N 1s) signal on the nanoparticle surface, providing quantitative elemental composition.[13][17] |
| Zeta Potential Measurement | A shift in the zeta potential towards more positive values, indicating the presence of protonated amine groups on the surface.[18][19] |
Quantification of Surface Amine Groups
| Assay | Principle |
| Ninhydrin Assay | A colorimetric assay where ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), which can be quantified spectrophotometrically.[20][21] This method measures accessible amine groups.[22] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Involves dissolving the functionalized nanoparticles and analyzing the released amines by solution-state ¹H NMR to determine the total amine content.[23] |
Assessment of Nanoparticle Stability
It is crucial to evaluate the colloidal stability of the functionalized nanoparticles, especially for biological applications.[24][25]
Workflow for Stability Assessment:
-
Initial Characterization: Measure the hydrodynamic diameter and PDI of the functionalized nanoparticles in the desired buffer (e.g., PBS, cell culture media) using DLS.[26]
-
Incubation: Incubate the nanoparticle suspension under relevant conditions (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Time-Point Analysis: At each time point, re-measure the hydrodynamic diameter and PDI. A significant increase in size or PDI indicates aggregation and instability.[25]
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | - Incorrect solvent choice. - Suboptimal reagent stoichiometry. - Incomplete removal of unreacted reagents. | - Ensure the use of anhydrous solvents for silanization. - Titrate the concentration of the functionalizing agent. - Perform thorough washing and purification steps.[23] |
| Low Amine Functionalization Efficiency | - Insufficient reaction time or temperature. - Steric hindrance on the nanoparticle surface. - Deactivation of reagents. | - Increase reaction time or temperature within reasonable limits. - Consider using a linker with a longer chain length. - Use fresh, high-purity reagents. |
| Inconsistent Batch-to-Batch Results | - Variations in nanoparticle starting material. - Inconsistent reaction conditions. | - Thoroughly characterize each new batch of nanoparticles. - Strictly control all reaction parameters (temperature, time, stoichiometry). |
Section 6: Visualizing the Workflow
General Workflow for Nanoparticle Functionalization and Characterization
Caption: Workflow for nanoparticle functionalization.
Decision Tree for Choosing a Functionalization Method
Caption: Choosing a functionalization method.
References
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Application Notes & Protocols: Leveraging Allylamine-Functionalized Hydrogels for Advanced Tissue Engineering
Introduction: The Strategic Role of Primary Amines in Hydrogel Biofunctionality
Hydrogels have become foundational scaffolds in tissue engineering, prized for their high water content, tunable mechanical properties, and structural similarity to the native extracellular matrix (ECM).[1][2][3] The choice of polymer is critical, as it dictates the hydrogel's bioactivity and interaction with cellular components. Poly(allylamine) (PAH) and other this compound-containing polymers are particularly valuable due to the high density of primary amine groups along their backbone.[4][5] These amines serve as reactive handles for a multitude of purposes:
-
Covalent Crosslinking: Primary amines readily participate in various crosslinking reactions, such as aza-Michael additions and Schiff base formations, allowing for the creation of stable hydrogel networks under cytocompatible conditions.[1][6]
-
Bio-conjugation: They provide sites for the covalent attachment of bioactive molecules, including cell-adhesive peptides (e.g., RGD), growth factors, and enzymes, to guide cell behavior and promote tissue regeneration.[2]
-
Electrostatic Interactions: The cationic nature of protonated amines (at physiological pH) facilitates interactions with anionic biomolecules like glycosaminoglycans (GAGs) in the native ECM and can impart inherent antimicrobial properties.[6]
-
Tunable Properties: The density of amine groups influences key hydrogel characteristics, including swelling behavior, degradation rate, and mechanical stiffness, allowing for fine-tuning to mimic specific tissue environments.[7]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of this compound-based hydrogels, specifically focusing on the versatile and widely applicable poly(this compound)-poly(ethylene glycol) diacrylate (PAH-PEGDA) system formed via aza-Michael addition.
Mechanism of Formation: Aza-Michael Addition Chemistry
The formation of the PAH-PEGDA hydrogel relies on the aza-Michael addition reaction. This is a conjugate addition of the primary amine groups (-NH₂) from PAH to the electron-deficient alkenes of the acrylate groups on PEGDA.
-
Causality: This reaction is highly efficient and can proceed under mild, physiological conditions (room temperature, neutral to slightly basic pH) without the need for cytotoxic initiators or UV light, making it ideal for encapsulating living cells.[8][9] The reaction rate is pH-dependent; deprotonation of the amine groups at pH > 7.0 increases their nucleophilicity, accelerating the crosslinking and reducing gelation time.[6]
Below is a diagram illustrating the workflow for hydrogel synthesis and subsequent characterization.
Caption: Workflow for this compound Hydrogel Synthesis and Use.
Protocols: Synthesis and Characterization
Protocol 1: Synthesis of PAH-PEGDA Hydrogel
This protocol describes the formation of a hydrogel via aza-Michael addition between poly(this compound hydrochloride) and PEG-diacrylate.
Materials:
-
Poly(this compound hydrochloride) (PAH, e.g., MW 17,500)
-
Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 3,400)[10]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.5 M NaOH, sterile
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Precursor Solutions:
-
PAH Solution: Dissolve PAH in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize using a 0.22 µm syringe filter.
-
PEGDA Solution: Dissolve PEGDA in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize using a 0.22 µm syringe filter.
-
-
pH Adjustment (Critical Step): The primary amine groups on PAH must be deprotonated to act as effective nucleophiles. Adjust the pH of the PAH solution to ~8.0 by dropwise addition of sterile 0.5 M NaOH. The solution may become slightly turbid.
-
Expert Insight: The gelation time is highly dependent on pH. At pH 6, gelation can take over an hour, while at pH 8, it can occur in under a minute.[6] This allows for tunability from a slow-gelling system for complex molding to a rapid-gelling system for in-situ applications.
-
-
Hydrogel Formation:
-
Mix the pH-adjusted PAH solution and the PEGDA solution at a desired volumetric ratio (e.g., 1:1).
-
Immediately pipette the mixed solution into a mold (e.g., a 96-well plate, a PDMS mold) to create hydrogels of the desired shape and size.
-
Allow the solution to crosslink at 37°C for at least 30 minutes to ensure complete reaction.
-
-
Washing: After gelation, gently wash the hydrogels with sterile PBS three times to remove any unreacted polymer and equilibrate the hydrogel.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
This protocol determines the water-holding capacity of the hydrogel.
Procedure:
-
After synthesis (Protocol 1, Step 3), weigh the hydrogel sample to obtain the initial swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this as the dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Wt).
-
The swelling ratio is calculated using the formula:
-
Swelling Ratio (%) = [(Wt - Wd) / Wd] x 100% [6]
-
The equilibrium swelling ratio is determined when the weight of the hydrogel no longer increases over time.
-
B. Mechanical Characterization by Rheometry
This protocol provides a standardized method to measure the viscoelastic properties of the hydrogel, such as the storage modulus (G') and gelation time.[11][12]
Procedure:
-
Time Sweep: Immediately after mixing the PAH and PEGDA precursor solutions, place the liquid sample onto the rheometer plate. Perform a time sweep test (e.g., at 1 Hz frequency and 1% strain) to monitor the evolution of the storage (G') and loss (G'') moduli over time. The gelation point is defined as the time at which G' surpasses G''.[13]
-
Strain Sweep: Once the hydrogel has fully formed, perform a strain sweep (e.g., from 0.1% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR), where G' is independent of the applied strain.
-
Frequency Sweep: Within the LVR determined in the previous step, perform a frequency sweep (e.g., from 0.1 to 100 rad/s at a constant strain) to characterize the hydrogel's behavior under different time scales. For a stable crosslinked gel, G' should be significantly higher than G'' and relatively independent of frequency.
C. Amine Group Quantification (Ninhydrin Assay)
This colorimetric assay quantifies the primary amine groups present in the hydrogel, which is useful for assessing crosslinking density or the success of subsequent bio-conjugation.[14][15][16]
Procedure:
-
Prepare a standard curve using known concentrations of PAH.
-
Place small, pre-weighed hydrogel samples into microcentrifuge tubes.
-
Prepare a ninhydrin reagent (e.g., 0.35 g ninhydrin in 100 ml ethanol).[16]
-
Add 1 mL of the ninhydrin solution to each hydrogel sample and the standards.
-
Incubate the tubes in a water bath at 70-80°C for 20-30 minutes until the characteristic purple color (Ruhemann's purple) develops.[14][17]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the supernatant at 570 nm using a plate reader.
-
Determine the concentration of amine groups in the hydrogel samples by comparing their absorbance to the standard curve.
Data Presentation: Tunable Properties of PAH-PEGDA Hydrogels
The properties of this compound-based hydrogels can be tailored by altering the synthesis parameters. The following tables summarize expected trends based on literature.
Table 1: Effect of pH on Gelation Time
| Precursor Solutions | pH of PAH Solution | Approximate Gelation Time | Reference |
|---|---|---|---|
| 10% PAH, 10% PEGDA | 6.0 | > 60 minutes | [6] |
| 10% PAH, 10% PEGDA | 7.0 | ~10-15 minutes | Estimated |
| 10% PAH, 10% PEGDA | 8.0 | < 30 seconds |[6] |
Table 2: Expected Mechanical Properties
| PEGDA MW (Da) | Polymer Concentration (%) | Expected Storage Modulus (G') Range (kPa) | Reference |
|---|---|---|---|
| 3,400 | 10 | 10 - 50 | [10] |
| 3,400 | 20 | 50 - 250 | [10] |
| 6,000 | 10 | 5 - 20 | [10] |
| 10,000 | 10 | 1 - 10 | [10] |
Note: These values are for pure PEGDA hydrogels and serve as a baseline. The addition of PAH as a crosslinker will influence the final modulus.
Protocols: Biological Applications
Protocol 3: 3D Cell Encapsulation in PAH-PEGDA Hydrogels
This protocol details the method for encapsulating living cells within the hydrogel matrix for 3D cell culture.[18][19][20]
Materials:
-
Sterile, pH-adjusted PAH solution (Protocol 1)
-
Sterile PEGDA solution (Protocol 1)
-
Cells of interest, harvested and resuspended in culture medium at desired density (e.g., 1-10 x 10⁶ cells/mL)
-
Sterile, non-treated multi-well plates
Procedure:
-
Cell Preparation: Harvest cells using standard protocols (e.g., trypsinization) and resuspend the cell pellet in a small volume of complete culture medium to achieve a high cell density.
-
Precursor-Cell Mixing: In a sterile environment, gently mix the cell suspension with the pH-adjusted PAH solution.
-
Trustworthiness: Work quickly to minimize cell exposure to the basic pH of the PAH solution before neutralization by the PEGDA solution and culture medium.
-
-
Encapsulation: Add the PEGDA solution to the PAH-cell mixture and gently pipette to mix. Immediately dispense droplets of the final cell-laden precursor solution into the wells of a non-treated plate.
-
Gelation: Place the plate in a 37°C, 5% CO₂ incubator for 30-60 minutes to allow for complete gelation.
-
Culturing: After gelation, gently add pre-warmed complete culture medium to each well, covering the hydrogels. Culture the cell-laden constructs, changing the medium every 1-2 days.
Protocol 4: Assessing Cell Viability in 3D Hydrogels
A simple and effective way to assess cell viability within the transparent hydrogel is using a Live/Dead fluorescence assay.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in DPBS according to the manufacturer's instructions.
-
Aspirate the culture medium from the hydrogel constructs.
-
Gently wash the hydrogels once with DPBS.
-
Add enough of the Live/Dead working solution to completely cover the hydrogels.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
Image the constructs using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence. Z-stack imaging can be used to visualize cells at different depths within the hydrogel.
Below is a diagram illustrating the cell encapsulation and viability assessment workflow.
Caption: Cell Encapsulation and Viability Workflow.
References
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Application Notes and Protocols for Allylamine Cross-Linking with Glutaraldehyde for Biomaterials
A Foreword to the Researcher
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cross-linking of allylamine-functionalized biomaterials using glutaraldehyde (GTA). The protocols and insights herein are synthesized from established principles and field-proven methodologies. This guide is designed to be a practical resource, empowering you to not only follow procedures but also to understand the underlying chemistry and make informed decisions to tailor the process for your specific application. We will delve into the reaction mechanisms, critical parameters, detailed experimental protocols, and essential characterization techniques.
The Principle of Amine-Aldehyde Cross-Linking: A Robust Strategy for Biomaterial Stabilization
The covalent cross-linking of polymeric biomaterials is a cornerstone of tissue engineering and drug delivery, transforming soluble or mechanically weak materials into stable, functional constructs. Glutaraldehyde, a five-carbon dialdehyde, is a widely used and highly effective cross-linking agent due to its ability to rapidly react with primary amine groups under aqueous conditions at or near physiological pH.[1][2]
This compound, with its primary amine group, can be incorporated into various biopolymers (polysaccharides, proteins, synthetic polymers) to provide reactive sites for glutaraldehyde cross-linking. The fundamental reaction involves the formation of a Schiff base between the aldehyde groups of glutaraldehyde and the primary amine groups of this compound residues on the polymer chains.[3] This reaction creates a stable covalent network, significantly enhancing the mechanical properties, thermal stability, and resistance to enzymatic degradation of the biomaterial.[4][5]
The reaction with glutaraldehyde is complex; it can exist in various forms in aqueous solution, including cyclic hemiacetals and polymers formed through aldol condensation. These polymeric forms of glutaraldehyde can also participate in the cross-linking reaction, leading to the formation of a heterogeneous network of cross-links of varying lengths.[6]
Figure 1: Glutaraldehyde cross-linking of this compound-functionalized polymers.
Critical Parameters Influencing Cross-Linking Efficiency and Biomaterial Properties
The success of glutaraldehyde cross-linking is not merely in the execution of a protocol but in the careful control of several critical parameters. Each of these variables can be tuned to achieve the desired physicochemical properties of the final biomaterial.
-
Glutaraldehyde Concentration: This is perhaps the most influential parameter. Higher GTA concentrations generally lead to a higher cross-linking density.[4] This, in turn, increases mechanical stiffness and resistance to degradation but can also lead to a more brittle material and potentially higher cytotoxicity due to residual unreacted glutaraldehyde.[7][8]
-
Reaction Time: The duration of the cross-linking reaction directly affects the extent of cross-linking. Longer reaction times allow for more complete reaction of the amine groups, leading to a more densely cross-linked network.[9]
-
pH of the Reaction Medium: The reaction between glutaraldehyde and primary amines is pH-dependent. The reaction is typically more efficient at neutral or slightly alkaline pH (around 7.4), where the amine groups are deprotonated and thus more nucleophilic. At acidic pH, the reaction is slower.[10]
-
Temperature: Increasing the reaction temperature generally accelerates the cross-linking reaction rate. However, excessively high temperatures can potentially damage the biomaterial itself, especially proteins.
-
Polymer Concentration and this compound Content: The concentration of the this compound-functionalized polymer and the degree of this compound incorporation will dictate the proximity of reactive sites and influence the final cross-linking density.
| Parameter | Effect of Increase | Considerations |
| Glutaraldehyde Conc. | ↑ Mechanical Strength, ↑ Degradation Resistance, ↓ Swelling Ratio | Potential for increased cytotoxicity and brittleness.[4][7][11] |
| Reaction Time | ↑ Cross-linking Density, ↑ Mechanical Strength | Prolonged exposure can lead to excessive cross-linking.[9] |
| pH | Optimal rate around neutral to slightly alkaline | Low pH slows the reaction; very high pH can affect polymer stability.[10] |
| Temperature | ↑ Reaction Rate | Risk of biomaterial degradation at elevated temperatures. |
Table 1: Influence of Critical Parameters on Biomaterial Properties.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the glutaraldehyde cross-linking of this compound-functionalized biomaterials. It is imperative to note that these are starting points, and optimization is crucial for each specific biomaterial and application.
Preparation of an this compound-Functionalized Biomaterial (Illustrative Example: Gelatin)
This protocol describes the modification of gelatin with this compound to introduce primary amine groups.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve gelatin in PBS at a concentration of 5-10% (w/v) by heating to 40-50 °C with continuous stirring until fully dissolved.
-
Cool the gelatin solution to room temperature.
-
Add EDC and NHS to the gelatin solution at a molar ratio of 2:1 to the desired degree of modification.
-
Immediately add this compound to the solution. The molar ratio of this compound to EDC can be varied to control the degree of functionalization.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.
-
Terminate the reaction by transferring the solution to a dialysis tube.
-
Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.
-
Lyophilize the purified this compound-functionalized gelatin to obtain a solid product.
Glutaraldehyde Cross-Linking Protocols
There are several methods to perform glutaraldehyde cross-linking, each with its own advantages.
This method is suitable for forming cross-linked hydrogels or scaffolds in situ.
Materials:
-
This compound-functionalized biomaterial
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glycine solution (1 M) for quenching
Procedure:
-
Prepare a solution of the this compound-functionalized biomaterial in PBS at the desired concentration (e.g., 5-20% w/v).
-
Prepare a working solution of glutaraldehyde in PBS. The final concentration of glutaraldehyde will typically range from 0.01% to 2.5% (v/v), depending on the desired cross-linking density.[4]
-
Add the glutaraldehyde solution to the biomaterial solution and mix thoroughly.
-
Allow the cross-linking reaction to proceed for a predetermined time (e.g., 30 minutes to 24 hours) at a controlled temperature (room temperature or 37 °C).[9]
-
To stop the reaction and quench unreacted aldehyde groups, add glycine solution to a final concentration of 100 mM and incubate for at least 1 hour.[9]
-
Wash the cross-linked biomaterial extensively with PBS or deionized water to remove any residual glutaraldehyde and quenching agent. This is a critical step to minimize cytotoxicity.[12]
This method is ideal for cross-linking electrospun mats or porous scaffolds without collapsing their structure.
Materials:
-
Pre-formed this compound-functionalized scaffold
-
Glutaraldehyde solution (e.g., 25% or 50% aqueous solution)
-
Dessicator or sealed chamber
-
Glycine solution (1 M)
Procedure:
-
Place the pre-formed scaffold in a desiccator.
-
In a separate container within the desiccator, place a small volume of the glutaraldehyde solution.
-
Seal the desiccator and allow the glutaraldehyde vapor to permeate and cross-link the scaffold for a specified time (e.g., 12 to 48 hours).
-
After cross-linking, remove the scaffold and air it in a fume hood to remove excess glutaraldehyde vapor.
-
Immerse the scaffold in a glycine solution (100 mM) for at least 1 hour to quench unreacted aldehyde groups.
-
Wash the scaffold thoroughly with PBS or deionized water.
Figure 2: Experimental workflow for cross-linking and characterization.
Characterization of Cross-Linked Biomaterials: A Self-Validating System
Thorough characterization is essential to validate the success of the cross-linking process and to understand the properties of the resulting biomaterial.
Confirmation of Cross-Linking: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique to confirm the chemical changes occurring during cross-linking. The key spectral change to look for is the formation of the Schiff base (C=N) linkage.
-
Procedure: Acquire FTIR spectra of the non-cross-linked biomaterial, glutaraldehyde, and the cross-linked biomaterial.
-
Expected Results: A new peak or a shoulder appearing in the range of 1620-1660 cm⁻¹ in the spectrum of the cross-linked material is indicative of the C=N stretching vibration of the Schiff base.[13][14] A decrease in the intensity of the N-H bending peak (around 1550-1650 cm⁻¹) of the primary amine may also be observed.
Quantification of the Degree of Cross-Linking
Determining the extent of amine group consumption provides a quantitative measure of the cross-linking density.
-
Ninhydrin Assay: This colorimetric assay is widely used to quantify free primary amine groups.[7][15]
-
Principle: Ninhydrin reacts with primary amines to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.[11]
-
Procedure: The assay is performed on the biomaterial before and after cross-linking. A standard curve using a known concentration of an amino acid (e.g., glycine) is prepared.[7] The decrease in the number of free amine groups after cross-linking is used to calculate the degree of cross-linking.[16]
-
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Assay: This is another sensitive colorimetric assay for the quantification of primary amines.[17]
Evaluation of Physicochemical Properties
-
Swelling Studies: The swelling ratio provides information about the cross-linking density.
-
Procedure: A dried, pre-weighed sample of the cross-linked hydrogel is immersed in a buffer solution (e.g., PBS) at 37 °C. At regular intervals, the sample is removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the initial dry weight.[20]
-
Interpretation: A lower swelling ratio generally indicates a higher degree of cross-linking.[4]
-
-
Mechanical Testing: The mechanical properties of the biomaterial are crucial for its intended application.
-
Procedure: Uniaxial tensile or compression testing is performed on hydrated samples using a universal testing machine. Standardized sample geometries (e.g., as per ASTM D638 for tensile testing) should be used for comparable results.[21][22]
-
Parameters Measured: Young's modulus (stiffness), ultimate tensile strength, and elongation at break.
-
Interpretation: Cross-linking typically increases the Young's modulus and tensile strength of the biomaterial.
-
-
Enzymatic Degradation: The resistance to enzymatic degradation is a critical parameter for in vivo applications.
-
Procedure: Samples of the cross-linked biomaterial are incubated in a solution containing a relevant enzyme (e.g., collagenase for collagen-based materials) at 37 °C. The weight loss of the sample is monitored over time.[23]
-
Interpretation: A slower rate of degradation indicates a more stable, highly cross-linked material.[24]
-
Biocompatibility and Cytotoxicity Assessment
The potential cytotoxicity of residual glutaraldehyde is a significant concern.[8][25]
-
In Vitro Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells cultured with extracts of the biomaterial or directly on the biomaterial surface. A reduction in metabolic activity indicates cytotoxicity.[26][27][28]
-
Live/Dead Staining: This fluorescence-based assay uses calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize cell viability directly on the scaffold.
-
-
Mitigating Cytotoxicity:
-
Extensive Washing: Thoroughly washing the cross-linked material is the first and most critical step to remove unreacted glutaraldehyde.[12]
-
Quenching: Using quenching agents like glycine or sodium borohydride can effectively cap unreacted aldehyde groups.[7][29]
-
Supercritical CO2 Extraction: This is an advanced technique for the efficient removal of residual glutaraldehyde.[30][31]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Cross-linking Efficiency | - Incorrect pH- Low glutaraldehyde concentration- Short reaction time- Insufficient this compound content | - Adjust pH to ~7.4- Increase glutaraldehyde concentration- Increase reaction time- Increase the degree of this compound functionalization |
| High Cytotoxicity | - Residual unreacted glutaraldehyde | - Perform more extensive washing steps- Ensure effective quenching with glycine or sodium borohydride- Consider reducing the initial glutaraldehyde concentration |
| Brittle Material | - Excessive cross-linking | - Reduce glutaraldehyde concentration- Decrease reaction time |
| Inconsistent Results | - Poor control over reaction parameters | - Precisely control temperature, pH, and reagent concentrations- Ensure homogeneous mixing |
Conclusion
The cross-linking of this compound-functionalized biomaterials with glutaraldehyde is a versatile and effective method for creating stable and mechanically robust constructs for a wide range of biomedical applications. By understanding the fundamental chemistry and carefully controlling the critical reaction parameters, researchers can tailor the properties of their biomaterials to meet specific design criteria. This guide provides the foundational knowledge and practical protocols to embark on this process with confidence. As with any biomaterial fabrication, meticulous optimization and thorough characterization are the keys to success.
References
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- Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. (1990). PubMed. [Link]
- Evaluation of the biodegradation and in vitro biocompatibility of Glutaraldehyde-crosslinked decellularized human umbilical artery scaffolds. (2025). Journal of Disaster Medicine and Burn Injuries. [Link]
- Hydrogel Testing: A Laboratory Guide to Quality, Composition, Methods, and Regul
- ATR-FTIR (A) and TNBS assay (B) for free amine quantification of... (n.d.).
- Enhancing Gelatine Hydrogel Robustness with Sacran-Aldehyde: A Natural Cross-Linker Approach. (2023). MDPI. [Link]
- Standard sample dimensions for hydrogel compression and Tensile testing? (2023).
- On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage. (2014).
- Eliminating Glutaraldehyde from Crosslinked Collagen Films using Supercritical CO 2. (n.d.).
- Eliminating glutaraldehyde from crosslinked collagen films using supercritical CO2. (2018). PubMed. [Link]
- Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus. (2013).
- Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR. (2020).
- Estimation of Amino Groups Using TNBS. (n.d.). Hancock Lab. [Link]
- ASTM F2900-11 - Standard Guide for Characterization of Hydrogels used in Regenerative Medicine. (n.d.).
- Ninhydrin assay method to work out degree of crosslinking? (2016).
- The effect of glutaraldehyde cross-linker on structural and biocompatibility properties of collagen-chondroitin sulfate electrospun mat. (2017).
- TNBS assay for the determination of free amino groups in spermine-modified ASF. (n.d.).
- Glutaraldehyde cross-linking for improving the techno-functional properties of biopolymeric food packaging films; a comprehensive review. (2025). PubMed. [Link]
- (a) Swelling ratio, (b) swelling rate, and (c) degradation curves of (i) CZCNO, MZCNOs, and UZCNOs hydrogels, respectively, in DMEM (pH 7.4) at room temperature. (n.d.).
- Characterization of Hydrogels. (2025). YouTube. [Link]
- Specimen Geometry Effect on Experimental Tensile Mechanical Properties of Tough Hydrogels. (2023).
- Reaction process of TNBS with tested primary amines at room... (n.d.).
- MTT assay of cytotoxicity associated with various concentrations of... (n.d.).
- Glutaraldehyde: Introducing Optimum Condition for Cross-linking the Chitosan/Gelatin Scaffolds for Bone Tissue Engineering. (2022).
- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes. [Link]
- Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. (2002).
- Glutaraldehyde Cross-Linking. (n.d.).
- Degradation rate and swelling ratio of the hydrogel. (A) The... (n.d.).
- In vitro evaluation of cytotoxicity of a naturally occurring cross-linking reagent for biological tissue fixation. (2012). Taylor & Francis Online. [Link]
- Quantification of accessible amine groups at different concentrations... (n.d.).
- Chemical characterisation of treated collagen films: The ninhydrin... (n.d.).
- Evaluation of the biodegradation and in vitro biocompatibility of Glutaraldehyde-crosslinked decellularized human umbilical artery scaffolds. (2025). Journal of Disaster Medicine and Burn Injuries. [Link]
- Cytotoxicity evaluation of hydrogels using MTT assay method. (n.d.).
- Quantification of the functional groups present at the surface of plasma polymers deposited from propylamine, this compound, and propargylamine. (1995). Semantic Scholar. [Link]
- Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applic
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2023).
- Engineering Functional Nanomaterials Through the Amino Group. (n.d.). ArTS. [Link]
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2018).
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
- Alternative reaction mechanism for the cross-linking of gelatin with glutaraldehyde. (2010). PubMed. [Link]
- Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics. (2014).
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023).
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Application Note & Protocols: Advanced HPLC and UHPLC Strategies for the Separation of Allylamine and Its Derivatives
Introduction: The Analytical Imperative for Allylamine and Its Derivatives
This compound and its structurally diverse derivatives represent a significant class of compounds with broad applications, most notably in the pharmaceutical industry as potent antifungal agents (e.g., Terbinafine, Naftifine) and as vital monomers in polymer chemistry. The accurate separation and quantification of these compounds are paramount for quality control, pharmacokinetic studies, impurity profiling, and environmental monitoring. However, the physicochemical properties of these molecules—ranging from the small, polar, and non-chromophoric parent this compound to its larger, more hydrophobic, and UV-active derivatives—present distinct and significant challenges for analytical chemists.
High-Performance Liquid Chromatography (HPLC) and its successor, Ultra-High-Performance Liquid Chromatography (UHPLC), stand as the premier techniques for tackling these challenges. The versatility of HPLC/UHPLC allows for the application of various separation modes, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, tailored to the specific analyte's properties. This guide provides a comprehensive overview of field-proven HPLC methodologies, detailing not just the protocols but the fundamental principles and strategic decisions that underpin robust and reliable separations.
Section 1: Analysis of this compound via Pre-column Derivatization
The Challenge: The primary analytical hurdle for the parent this compound is its lack of a significant chromophore or fluorophore, rendering it nearly invisible to standard HPLC detectors like UV-Vis and Fluorescence (FLD).[1] To achieve the low detection limits required for trace analysis, a pre-column derivatization strategy is essential. This involves chemically modifying the analyte to attach a molecule with strong UV absorbance or fluorescence characteristics.
The Strategy: Dansylation for Enhanced Detection
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an exemplary derivatization reagent for primary and secondary amines.[1][2] The reaction, known as dansylation, proceeds via nucleophilic substitution under alkaline conditions, where the unprotonated amine attacks the electrophilic sulfonyl chloride group.[1] This forms a highly stable and intensely fluorescent N-dansyl-sulfonamide adduct, enabling detection in the picomole to femtomole range.[1][3] Furthermore, the addition of the bulky, hydrophobic dansyl group significantly increases the analyte's retention on reversed-phase columns.[1]
Protocol 1: Pre-column Derivatization with Dansyl Chloride and RP-HPLC-FLD Analysis
This protocol outlines the complete workflow from derivatization to chromatographic analysis, optimized for sensitivity and reproducibility.
1. Reagent Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve appropriate amounts of sodium bicarbonate and sodium carbonate in HPLC-grade water to achieve the target pH.
-
Dansyl Chloride Reagent (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of acetone-free acetonitrile. Prepare this solution fresh daily and store it protected from light.[3]
-
Quenching Solution (10% v/v Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with HPLC-grade water.
2. Derivatization Procedure:
-
In a microcentrifuge tube, combine 50 µL of the sample or standard solution (dissolved in a compatible solvent) with 100 µL of the Carbonate-Bicarbonate Buffer.
-
Add 100 µL of the Dansyl Chloride Reagent. Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60°C for 45 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 25 µL of the Quenching Solution to consume any excess dansyl chloride. Vortex and let stand for 10 minutes.
-
The sample is now ready for injection. If necessary, centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.
3. HPLC-FLD Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detector | Fluorescence (FLD) |
| Excitation λ | 335 nm |
| Emission λ | 520 nm |
Causality and Expertise:
-
The alkaline pH (9.5-10.5) is critical to ensure the primary amine of this compound is deprotonated and thus sufficiently nucleophilic to attack the dansyl chloride.[1]
-
A gradient elution is employed because it effectively separates the highly retained dansylated this compound from early-eluting polar artifacts and the excess derivatization reagent.
-
Fluorescence detection is chosen over UV for its superior sensitivity and selectivity, minimizing interferences from non-fluorescent matrix components.
Section 2: Analysis of Pharmaceutical this compound Derivatives
The Challenge: Pharmaceutical derivatives like Terbinafine and Naftifine are larger, more complex molecules than the parent this compound. Fortunately, their extended aromatic systems provide strong, native UV absorbance, eliminating the need for derivatization. The challenge here shifts to developing a robust, stability-indicating method that can separate the active pharmaceutical ingredient (API) from potential impurities and degradation products in various dosage forms like creams and tablets.[4][5][6]
The Strategy: Isocratic Reversed-Phase HPLC
A well-optimized isocratic RP-HPLC method offers simplicity, speed, and robustness, making it ideal for routine quality control.[7] The key is to find a mobile phase composition that provides adequate retention for the API, good peak shape, and sufficient resolution from closely related compounds. C18 columns are the workhorse for this application due to their strong hydrophobic retention characteristics.
Protocol 2: Isocratic RP-HPLC-UV for Terbinafine HCl in Pharmaceutical Formulations
This protocol is adapted from established methods for the quantification of Terbinafine in bulk drug and tablet forms.[4][7]
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.01M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and Acetonitrile in a 50:50 (v/v) ratio.[8]
-
Standard Solution (50 µg/mL): Accurately weigh and dissolve Terbinafine HCl reference standard in the mobile phase to obtain the desired concentration.
-
Sample Preparation (Tablets): Weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder equivalent to one tablet's labeled amount into a volumetric flask. Add a portion of the mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[8] Filter the resulting solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.01M KH2PO4 (pH 4.0) : Acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[8] |
| Column Temp. | 30°C[8] |
| Injection Vol. | 10 µL |
| Detector | UV-Vis |
| Wavelength | 223 nm[4] or 250 nm[8] |
Causality and Expertise:
-
pH Control: The mobile phase pH is maintained at 4.0, which is well below the pKa of the tertiary amine in Terbinafine. This ensures the analyte is consistently protonated (positively charged), leading to stable retention times and minimizing peak tailing that can occur from interactions with residual silanols on the column packing.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV cutoff. The 50:50 ratio provides a good balance of elution strength to achieve a reasonable retention time (typically 2-3 minutes for Terbinafine) and resolution.[8]
-
Wavelength Selection: Detection at 223 nm or 250 nm corresponds to absorbance maxima for Terbinafine, providing excellent sensitivity for quantification.[4][7][8]
Section 3: Ion-Pair Chromatography for Enhanced Retention of Polar Derivatives
The Challenge: For this compound derivatives that are highly polar or exist primarily in an ionized state, achieving adequate retention on a standard reversed-phase column can be difficult, even with highly aqueous mobile phases. These compounds may elute at or near the solvent front, resulting in poor resolution and quantification.
The Strategy: Ion-Pair Reversed-Phase Chromatography (IP-RP)
Ion-pair chromatography is a powerful technique that modifies the retention of ionic analytes.[9][10] It involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a surfactant-like molecule with a hydrophobic tail and a charged head group.[10] For cationic analytes like protonated amines, an anionic ion-pairing reagent (e.g., sodium octanesulfonate) is used.[6] The reagent forms a neutral ion pair with the analyte, which is then retained by the hydrophobic stationary phase.[9] Alternatively, the hydrophobic tails of the reagent can adsorb to the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.
Protocol 3: Ion-Pair RP-HPLC for Naftifine and Related Impurities
This protocol is based on a method designed for separating Naftifine from its potential impurities, demonstrating the power of ion-pairing for complex mixtures.[6]
1. Reagent Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffer by dissolving 0.4 g of disodium hydrogen phosphate and 2.34 g of sodium octanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 with phosphoric acid. Mix this buffer with acetonitrile in an 80:20 (v/v) ratio.[6]
-
Mobile Phase B (Organic): Mix the buffer described above with acetonitrile in a 5:95 (v/v) ratio.[6]
-
Sample/Standard Preparation: Dissolve samples and standards in a suitable diluent, such as methanol or a mixture of the mobile phase components.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | Synergi Hydro-RP, 4.6 x 250 mm, 4 µm |
| Mobile Phase A | 80:20 Buffer/Acetonitrile (Buffer: 0.4g/L Na2HPO4, 2.34g/L Sodium Octanesulfonate, pH 6.5)[6] |
| Mobile Phase B | 5:95 Buffer/Acetonitrile[6] |
| Gradient | A complex gradient optimized for impurity profiling (e.g., hold 100% A for 5 min, ramp to 100% B over 40 min) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 20 µL |
| Detector | UV-Vis |
| Wavelength | 270 nm[6] |
Causality and Expertise:
-
Ion-Pairing Reagent: Sodium octanesulfonate provides a C8 alkyl chain for hydrophobic interaction with the stationary phase and a negatively charged sulfonate group to pair with the positively charged Naftifine and its amine-containing impurities. This dramatically increases their retention.
-
pH 6.5: This pH is chosen to ensure the analytes are in their cationic form while being compatible with the silica-based column.
-
Gradient Elution: For separating a complex mixture of an API and its impurities, which have varying polarities, a gradient elution is necessary to achieve adequate resolution across the entire chromatogram.
-
Column Choice: A Hydro-RP column is often used in these applications as it is designed to be stable and provide good peak shape in highly aqueous mobile phases, which are common at the start of an ion-pair gradient.
Method Development and Troubleshooting
Effective HPLC analysis relies on robust methods that can withstand minor variations. However, problems such as peak tailing, shifting retention times, and poor resolution are common, especially when analyzing basic compounds like amines.
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Residual acidic silanols on the silica backbone interact with basic amines. | - Lower Mobile Phase pH: Protonate the analyte fully (e.g., pH < 4).- Add a Competing Base: Use a mobile phase additive like triethylamine (0.1%) to saturate the silanol sites.- Use a High-Purity, End-Capped Column: Modern columns have fewer active silanols. |
| Shifting Retention Times | Temperature Fluctuation: Column temperature is not controlled.[11] Mobile Phase Inconsistency: Improper mixing or degradation.[12] Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[12] | - Use a Column Thermostat: Maintain a constant temperature (e.g., 30-40°C).- Prepare Fresh Mobile Phase Daily: Filter and degas thoroughly.- Ensure Adequate Equilibration: Flush with at least 10-15 column volumes of the initial mobile phase before injection. |
| Poor Resolution | Inadequate Selectivity: Mobile phase or stationary phase is not optimal for the analyte pair. | - Adjust Organic Modifier Ratio: Fine-tune the percentage of acetonitrile or methanol.- Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa) to alter selectivity.- Change Column Chemistry: Try a different stationary phase (e.g., Phenyl-Hexyl or Embedded Polar Group) instead of C18. |
| High Backpressure | Column or Frit Blockage: Particulate matter from samples or mobile phase. Precipitation: Buffer salts precipitating in high organic concentrations. | - Filter All Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters.- Use a Guard Column: Protects the analytical column from contamination.[11] - Ensure Buffer Solubility: Check that the chosen buffer is soluble across the entire gradient range. |
Conclusion
The successful HPLC separation of this compound and its derivatives is an achievable goal that hinges on a strategic approach tailored to the analyte's specific properties. For the non-chromophoric parent amine, pre-column derivatization with reagents like dansyl chloride is an effective strategy to impart detectability and enhance retention. For larger pharmaceutical derivatives, robust reversed-phase methods provide the speed and reliability needed for quality control. Finally, for complex mixtures or highly polar analytes, ion-pair chromatography offers an invaluable tool to manipulate retention and achieve superior resolution. By understanding the chemical principles behind each technique and adhering to systematic troubleshooting, researchers can develop and implement high-quality, reliable analytical methods for this important class of compounds.
References
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A Robust Gas Chromatography Method for the Quantification of Trace-Level Allylamine in Pharmaceutical Ingredients
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated gas chromatography (GC) method for the determination of trace-level allylamine in active pharmaceutical ingredients (APIs). This compound, a key starting material in the synthesis of certain drugs, is a potentially toxic and genotoxic impurity that must be monitored at low levels to ensure patient safety and comply with regulatory standards.[1][2][3] The inherent volatility and basicity of this compound present unique analytical challenges, including poor peak shape and interaction with the analytical flow path.[4][5] This guide provides a comprehensive protocol using a direct injection GC method with Flame Ionization Detection (FID), which achieves excellent sensitivity and specificity without the need for complex derivatization steps. We will explore the causality behind critical experimental choices, from sample preparation to chromatographic conditions, and provide a self-validating protocol grounded in established analytical principles and regulatory guidelines.[1][6]
Introduction: The Challenge of this compound Analysis
This compound (3-amino-1-propene) is a reactive and potentially toxic unsaturated aliphatic amine used as a key starting material in the synthesis of polymers, including some active pharmaceutical ingredients (APIs) like Sevelamer.[1][3] Due to its toxicological profile, with an oral LD50 of 106 mg/kg in rats and known cardiotoxic effects, residual this compound in the final drug substance is strictly controlled.[1][7] Regulatory bodies like the ICH, FDA, and EMA mandate the control of such process-related impurities, which are often classified as genotoxic or potentially genotoxic.[1][8][9]
The analytical goal is to reliably detect and quantify this compound at trace levels, often in the low parts-per-million (µg/g) range, within a complex API matrix.[9] Gas chromatography is the technique of choice for volatile impurities.[10] However, the primary amine functional group makes this compound highly polar and prone to:
-
Adsorption: Interaction with active sites (e.g., free silanols) in the GC inlet and column, leading to peak tailing and poor reproducibility.[11]
-
Matrix Effects: The API matrix can interfere with the extraction and volatilization of this compound.[12][13]
This guide provides a robust method that overcomes these challenges through optimized sample preparation and the use of a specialized, base-deactivated capillary column.
Method Selection: Direct Injection GC-FID
While several techniques exist, including headspace GC and methods requiring derivatization, a direct liquid injection Gas Chromatography with Flame Ionization Detection (GC-FID) method offers a superb balance of simplicity, sensitivity, and ruggedness for this application.[1][6][14]
-
Why Not Derivatization? Derivatization chemically modifies the amine to make it less polar and more volatile, which can improve peak shape.[5][15] However, this adds complexity, time, and potential sources of error to the sample preparation workflow. The method presented here achieves the required sensitivity (LOQ of ~6 µg/g) without this extra step by using a highly inert, base-deactivated column.[1][3]
-
Why Not Headspace GC? Headspace GC is an excellent technique for volatile impurities as it avoids injecting the non-volatile API matrix, thus preserving the column and inlet.[16] It is a viable alternative, particularly for minimizing matrix effects.[4][12] However, direct injection following a liquid-liquid extraction (LLE) has been thoroughly validated for this compound in Sevelamer and demonstrates high accuracy and recovery.[1][3] The LLE step effectively isolates the analyte from the bulk matrix prior to injection.
The selected GC-FID method is sensitive, specific, and has been successfully validated according to ICH Q2(R1) guidelines.[1]
Experimental Workflow and Protocol
The overall workflow involves liberating the volatile free base of this compound from the API matrix, extracting it into an organic solvent, and analyzing the extract by GC-FID.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps from sample preparation to final analysis.
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Application Notes & Protocols: Synthesis and Application of Poly(allylamine hydrochloride) for Advanced Drug Delivery Systems
Introduction: The Versatility of a Cationic Polyelectrolyte
Poly(allylamine hydrochloride) (PAH) is a strong, water-soluble cationic polyelectrolyte that has garnered significant interest in the biomedical field.[1][2] Its backbone is densely populated with primary amine groups, which are protonated at physiological pH, conferring a high positive charge density. This characteristic is the cornerstone of its utility, enabling strong electrostatic interactions with a wide array of anionic molecules, including drugs, proteins, genetic material, and other polymers.[2][3] These interactions are leveraged to construct sophisticated drug delivery platforms such as nanoparticles, pH-responsive hydrogels, and multilayered thin films through techniques like Layer-by-Layer (LbL) assembly.[3][4][5]
While its potential is vast, the synthesis and application of PAH require a nuanced understanding of its polymerization chemistry and physicochemical properties. The free radical polymerization of this compound is notoriously challenging due to allylic degradative chain transfer, which can lead to low molecular weight polymers.[6] Polymerizing the hydrochloride salt of the monomer helps to mitigate this issue, enabling the synthesis of polymers with molecular weights suitable for biomedical applications.[7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of PAH. Furthermore, it outlines a standard workflow for the fabrication and evaluation of a PAH-based drug delivery system, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and success for researchers in the field.
Part 1: Synthesis of Poly(this compound hydrochloride)
The synthesis of PAH is typically achieved through the free-radical polymerization of this compound hydrochloride monomer in an aqueous solution.[8] The choice of initiator is critical; water-soluble azo initiators such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) are commonly used as they generate radicals upon thermal decomposition without introducing metallic impurities.[7][9]
Diagram: Free-Radical Polymerization of this compound Hydrochloride
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Application Notes and Protocols: Plasma Polymerized Allylamine (PPAA) for Advanced Dental Implant Coatings
For: Researchers, scientists, and drug development professionals in the field of biomedical engineering and dental implantology.
Introduction: The Rationale for Amine-Functionalized Surfaces in Dental Implantology
The long-term success of dental implants is critically dependent on rapid and stable osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing implant.[1][2][3] While titanium and its alloys are the gold standard due to their excellent mechanical properties and general biocompatibility, their surfaces are relatively bio-inert.[4] This has driven the development of surface modification strategies to create bioactive interfaces that actively promote favorable cellular responses.[5][6]
Plasma polymerization of allylamine (PPAA) has emerged as a highly effective technique to deposit ultrathin, conformal coatings rich in primary and secondary amine groups (-NH2).[7][8] This process utilizes a plasma, an ionized gas, to polymerize this compound monomer directly onto the implant surface, creating a highly cross-linked and stable nanolayer.[4][9] The key advantage of a PPAA coating lies in its ability to impart a net positive surface charge at physiological pH.[4][9] This is due to the protonation of the amine groups. Human osteoblasts, the cells responsible for bone formation, possess a negatively charged cell surface, primarily due to the presence of proteoglycans like hyaluronan in their extracellular matrix.[4][9] The resulting electrostatic attraction between the positively charged PPAA surface and the negatively charged osteoblasts significantly enhances initial cell attachment, spreading, and subsequent proliferation, ultimately accelerating osseointegration.[4][9][10] Furthermore, the amine functionalities can serve as anchor points for the covalent immobilization of biomolecules, such as growth factors or antimicrobial agents, to further enhance the implant's performance.[11][12]
These application notes provide a comprehensive guide to the deposition, characterization, and biological evaluation of PPAA coatings on dental implant materials. The protocols are designed to be self-validating, with an emphasis on understanding the causal relationships between plasma processing parameters, the resulting physicochemical properties of the coating, and the desired biological outcomes.
Part 1: Plasma Polymerization of this compound (PPAA) – Deposition Protocol
The deposition of PPAA is a nuanced process where the plasma parameters directly influence the chemical structure and density of the amine groups in the final coating. Pulsed plasma deposition is often preferred over continuous wave mode as it can better preserve the amine functionality of the this compound monomer by reducing fragmentation.[7][13]
Materials and Equipment
-
Substrates: Titanium (Ti) or titanium alloy (e.g., Ti6Al4V) discs or dental implant screws. Zirconia and other biocompatible materials can also be used.[9][10]
-
Plasma Reactor: A low-pressure plasma-enhanced chemical vapor deposition (PECVD) system. This can be a radio frequency (RF) or microwave-induced plasma reactor.
-
This compound Monomer: High-purity this compound (H₂C=CH-CH₂-NH₂).
-
Gases: Argon (Ar) and Oxygen (O₂) of high purity.
-
Vacuum System: Capable of achieving a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.
-
Mass Flow Controllers: For precise control of gas and monomer flow rates.
-
Power Supply: RF or microwave power generator with pulsing capabilities.
Pre-treatment: Substrate Cleaning and Activation
Proper substrate preparation is critical for ensuring good adhesion of the PPAA coating.
-
Ultrasonic Cleaning: Sequentially sonicate the substrates in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas and then in a vacuum oven.
-
Plasma Activation: Place the cleaned, dry substrates into the plasma reactor. Introduce oxygen gas and create an oxygen plasma to remove any remaining organic residues and to activate the surface by creating a fresh, reactive oxide layer.[14]
-
Typical Oxygen Plasma Parameters:
-
Power: 100-500 W
-
Pressure: 50-100 mTorr
-
Gas Flow: 50-100 sccm
-
Time: 5-10 minutes
-
-
PPAA Deposition Protocol
This protocol describes a typical pulsed plasma deposition process.
-
Evacuation: Evacuate the plasma reactor to a base pressure of at least 10⁻³ Torr.
-
Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate. An inert carrier gas like Argon can be used to stabilize the plasma.
-
Plasma Ignition and Deposition: Ignite the plasma using the pulsed power supply. The pulsed nature of the plasma (alternating 'on' and 'off' times) is crucial for retaining a high density of amine groups.[7][13]
-
Post-Deposition: After the desired deposition time, turn off the power supply and stop the monomer flow. Allow the system to cool before venting the chamber with an inert gas like nitrogen or argon.
| Parameter | Typical Range | Rationale |
| RF Power (Peak) | 50 - 200 W | Higher power increases deposition rate but can also lead to greater monomer fragmentation and loss of amine groups.[15] |
| Pressure | 20 - 100 mTorr | Affects the mean free path of particles and the plasma chemistry. |
| This compound Flow Rate | 1 - 10 sccm | Determines the availability of the monomer for polymerization. |
| Argon Flow Rate | 0.5 - 5 sccm | Acts as a carrier gas and helps in sustaining a stable plasma. |
| Pulse Duty Cycle (t_on / (t_on + t_off)) | 10% - 50% | Lower duty cycles (longer 'off' times) allow reactive species to deactivate, favoring polymerization pathways that retain the amine group.[7] |
| Deposition Time | 5 - 30 minutes | Controls the thickness of the PPAA film. A few tens of nanometers is typically sufficient.[4] |
Visualization of the PPAA Deposition Workflow
Caption: Workflow for PPAA coating of dental implants.
Part 2: Physicochemical Characterization of PPAA Coatings
Thorough characterization of the PPAA coating is essential to ensure its quality and to correlate its properties with biological performance.
Surface Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information.
-
Protocol:
-
Place the PPAA-coated substrate in the XPS vacuum chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, and O 1s regions.
-
Perform peak fitting on the high-resolution spectra to determine the different chemical bonds. For the C 1s spectrum, peaks corresponding to C-C/C-H, C-N, and C=O can be identified. The N 1s spectrum can reveal the presence of primary amines (-NH₂), imines (C=N), and amides (N-C=O).[9][16]
-
-
Expected Results: A successful PPAA coating will show a significant nitrogen signal. The N/C atomic ratio is a key indicator of the retention of amine groups, with a theoretical value of 0.33 for the this compound monomer.[4][9] An O/C ratio of less than 10% indicates minimal surface contamination.[9]
Surface Wettability: Contact Angle Goniometry
The wettability of the implant surface influences protein adsorption and initial cell interactions.
-
Protocol:
-
Place a droplet of deionized water of a known volume onto the PPAA-coated surface.
-
Measure the angle formed between the droplet and the surface.
-
Take measurements at multiple locations on the surface to ensure homogeneity.
-
-
Expected Results: PPAA coatings are typically hydrophilic due to the presence of polar amine groups. Water contact angles in the range of 45° to 68° are often reported and are considered favorable for cell responses.[9]
Surface Morphology and Roughness: Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the surface.
-
Protocol:
-
Scan the surface of the PPAA-coated substrate in tapping mode.
-
Acquire images at different scan sizes (e.g., 1x1 µm, 5x5 µm).
-
Calculate the root-mean-square (RMS) roughness from the AFM height data.
-
-
Expected Results: PPAA coatings typically form a smooth, conformal, and pinhole-free layer, even at thicknesses of a few nanometers.[4][7] The film growth often follows a layer-by-layer mechanism.[7]
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides information about the chemical bonds present in the coating.
-
Protocol:
-
Use an Attenuated Total Reflectance (ATR)-FTIR setup for surface analysis.
-
Acquire the infrared spectrum of the PPAA-coated substrate.
-
-
Expected Results: The FTIR spectrum of PPAA will show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). The presence of a peak around 2200 cm⁻¹ can indicate the formation of nitrile (C≡N) groups, which can occur with more energetic plasma conditions.[15]
| Characterization Technique | Key Information Provided |
| XPS | Elemental composition (N/C ratio), chemical state of nitrogen (amine retention). |
| Contact Angle | Surface wettability (hydrophilicity). |
| AFM | Surface topography, roughness, film continuity. |
| FTIR | Presence of functional groups (N-H, C-H, C=N). |
Part 3: Biological Evaluation of PPAA-Coated Implants
The ultimate test of a PPAA coating is its ability to enhance the biological response of relevant cell types.
In Vitro Cell Adhesion and Spreading Assay
This assay evaluates the initial interaction of osteoblast-like cells with the coated surface.
-
Cell Line: Human osteosarcoma cell line (e.g., MG-63) or primary human osteoblasts.
-
Protocol:
-
Sterilize the PPAA-coated and uncoated control substrates (e.g., with UV irradiation or 70% ethanol).
-
Seed the cells onto the substrates at a low density in a serum-free medium.
-
Incubate for a short period (e.g., 30 minutes to 4 hours).
-
Fix the cells and stain the actin cytoskeleton (e.g., with phalloidin conjugated to a fluorescent dye) and the nucleus (e.g., with DAPI).
-
Image the cells using fluorescence microscopy.
-
Quantify the number of attached cells and their spread area.
-
-
Expected Results: A significantly higher number of cells and a greater cell spreading area are expected on the PPAA-coated surfaces compared to the uncoated controls, indicating enhanced cell adhesion.[9][17][18]
Cell Proliferation Assay
This assay assesses the ability of the coated surface to support cell growth over time.
-
Protocol:
-
Seed cells onto the sterile substrates at a defined density in a complete culture medium.
-
At various time points (e.g., 1, 3, and 5 days), quantify the number of viable cells using a metabolic assay (e.g., MTS, AlamarBlue) or by direct cell counting.
-
-
Expected Results: PPAA coatings are expected to support or enhance osteoblast proliferation compared to uncoated surfaces.
Osteogenic Differentiation Assay
This assay determines if the coating promotes the differentiation of osteoblasts into a mature, bone-forming phenotype.
-
Protocol:
-
Culture osteoblast-like cells on the substrates in an osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
After 7 to 21 days, assess markers of osteogenic differentiation:
-
Alkaline Phosphatase (ALP) Activity: A colorimetric assay to measure the activity of this early marker of osteogenesis.
-
Extracellular Matrix Mineralization: Stain with Alizarin Red S to visualize calcium deposits.
-
Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, COL1A1, and Osteocalcin.
-
-
-
Expected Results: PPAA coatings have been shown to promote the osteogenic differentiation of mesenchymal stem cells and osteoblasts.[19]
Visualization of the Biological Evaluation Workflow
Caption: Workflow for the in vitro biological evaluation of PPAA-coated implants.
Part 4: Antimicrobial Properties and Long-Term Stability
While the primary benefit of PPAA is enhanced osseointegration, the amine-rich surface can also exhibit some antimicrobial properties.[20][21] The positively charged surface can disrupt the negatively charged membranes of bacteria. However, this effect is generally considered to be modest. For potent antimicrobial activity, the amine groups can be used to covalently bind antimicrobial agents like silver nanoparticles or quaternary ammonium compounds.
The long-term stability of the PPAA coating is a critical consideration. Over time, exposure to air can lead to oxidation of the amine groups, which may reduce the positive surface charge and its bioactivity.[17][18] Therefore, it is important to characterize the coatings after aging and to consider appropriate sterile packaging and storage conditions.
Conclusion
Plasma polymerized this compound offers a robust and versatile platform for the surface functionalization of dental implants. By carefully controlling the plasma deposition parameters, it is possible to create a bioactive nanolayer that significantly enhances osteoblast adhesion, proliferation, and differentiation, thereby promoting rapid and stable osseointegration. The protocols and characterization techniques outlined in these application notes provide a framework for the development and validation of PPAA-coated dental implants with superior clinical performance.
References
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- Guerrouani, M., et al. (2012). Preparation and Multi‐Characterization of Plasma Polymerized this compound Films. Plasma Processes and Polymers, 9(8), 757-766. [Link]
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- Wang, Y., et al. (2020). Plasma polymerization of this compound coating. (A) A schematic...
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- Akhavan, B., et al. (2023). (a) Schematic illustration of plasma polymerization of this compound and...
- Guerrouani, M., et al. (2013). This compound plasma‐polymerization on PLLA surface evaluation of the biodegradation.
- Modic, M., et al. (2020). Use of Plasma Technologies for Antibacterial Surface Properties of Metals. MDPI. [Link]
- Blackman, L. D., et al. (2022). Polymers showing intrinsic antimicrobial activity. RSC Publishing. [Link]
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Application Note & Protocols: Synthesis of Allylamine-Based Antifungal Agents
Introduction and Strategic Overview
The allylamine class of antifungal agents represents a significant advancement in the treatment of superficial mycoses, particularly those affecting the skin and nails.[1][2] Compounds like Naftifine, the first-in-class topical agent, and Terbinafine, which is effective both topically and orally, have become cornerstones of antifungal therapy.[1][3][4] Their success stems from a highly specific and potent mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][5][6][7]
This document provides a detailed guide for the synthesis of key this compound antifungal agents. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and strategic considerations for each synthesis. We will cover the core mechanism of action, provide versatile and robust synthetic protocols for Terbinafine and Naftifine, and discuss the necessary characterization for these active pharmaceutical ingredients (APIs).
Mechanism of Action: Selective Inhibition of Fungal Ergosterol Biosynthesis
The therapeutic efficacy and favorable safety profile of this compound antifungals are rooted in their selective targeting of a fungal-specific metabolic pathway.[3][5] They act as potent, non-competitive inhibitors of squalene epoxidase.[6][8]
Causality of Antifungal Action:
-
Enzyme Inhibition: Allylamines specifically inhibit squalene epoxidase, which catalyzes the conversion of squalene to 2,3-epoxysqualene, an early and essential step in the synthesis of ergosterol.[5][6][7]
-
Ergosterol Depletion: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5][6] Its depletion compromises the structural integrity and fluidity of the fungal membrane, impairing critical cellular functions.[5][6]
-
Squalene Accumulation: The enzymatic block leads to a significant intracellular accumulation of squalene.[1][6] High concentrations of this hydrocarbon are cytotoxic, believed to interfere with membrane function and cell wall synthesis, ultimately contributing to fungal cell death (fungicidal action).[1][2][6]
The selective toxicity of these drugs is a key advantage; they exhibit a much higher affinity for fungal squalene epoxidase than for the mammalian equivalent, minimizing off-target effects.[3][5][8]
Caption: Mechanism of action of this compound antifungals.
General Synthetic Strategies & Workflow
The synthesis of this compound antifungals like Terbinafine and Naftifine hinges on the formation of a key tertiary this compound function, which is a prerequisite for their antifungal activity.[9][10] The core synthetic challenge involves the coupling of a secondary amine moiety (e.g., N-methyl-1-naphthalenemethanamine) with an appropriate allyl-containing side chain.
The overall laboratory workflow follows a logical progression from synthesis to purification and final characterization, ensuring the production of a high-purity, well-defined API.
Caption: General laboratory workflow for this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Terbinafine Hydrochloride
The synthesis of Terbinafine involves the condensation of N-methyl-1-naphthalenemethanamine with a reactive enyne side chain, 1-chloro-6,6-dimethyl-2-hepten-4-yne.[11][12] The final product is isolated as a hydrochloride salt for enhanced stability and solubility.[13]
Step 1: Synthesis of Terbinafine Free Base
-
Rationale: This is a nucleophilic substitution reaction. The secondary amine acts as the nucleophile, displacing the chloride on the allylic side chain. An inorganic base is required to neutralize the HCl generated in situ, driving the reaction to completion. Water is a suitable and economical solvent for this reaction with the chosen base.
-
Procedure:
-
To a 200 L reactor, add purified water (62.6 L) and potassium carbonate (20.36 kg, 146.5 mol). Stir until the base is fully dissolved.[11]
-
Charge N-methyl-1-naphthalenemethanamine (25.05 kg, 146.5 mol) to the reactor.[11]
-
Add 1-chloro-6,6-dimethyl-2-hepten-4-yne (22.85 kg, 146.5 mol).[11]
-
Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[11][12]
-
Cool the mixture to room temperature.
-
Step 2: Work-up and Salt Formation
-
Rationale: The organic product (free base) is extracted from the aqueous reaction mixture using an immiscible organic solvent. The free base is then converted to its hydrochloride salt by adding hydrochloric acid. This protonates the tertiary amine, forming an ionic salt that is typically a stable, crystalline solid and less soluble in the organic solvent, facilitating its isolation.
-
Procedure:
-
Extract the reaction mixture with ethyl acetate (125 L).[11]
-
Separate the organic (ethyl acetate) phase.
-
Cool the organic phase to 0-10°C in an ice bath.[11]
-
Slowly add 6N aqueous hydrochloric acid dropwise while stirring, adjusting the pH to approximately 1.[11]
-
Continue stirring for 1-2 hours to allow for complete precipitation of the hydrochloride salt.[11]
-
Filter the resulting solid and dry the filter cake under vacuum at 70°C to yield crude Terbinafine Hydrochloride.[11]
-
Step 3: Purification by Recrystallization
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Water is an effective solvent for recrystallizing Terbinafine HCl.
-
Procedure:
-
In a larger reactor, add the crude Terbinafine HCl (approx. 44 kg) and purified water (529 L).[11]
-
Heat the mixture to reflux until all the solid is dissolved.
-
Cool the solution to room temperature, then further cool in an ice bath to 0-10°C to maximize crystal formation.[11]
-
Stir for 1 hour, then filter the purified crystals.
-
Dry the final product under vacuum at 70°C for 3 hours.[11]
-
| Parameter | Expected Value | Source |
| Crude Yield | ~92% | [11] |
| Final Yield (after purification) | ~93% (of crude) | [11] |
| Final Purity (HPLC) | >99.9% | [11] |
Protocol 2: Synthesis of Naftifine Hydrochloride
The synthesis of Naftifine is conceptually similar, involving the reaction of N-methyl-1-naphthalenemethanamine with cinnamyl chloride.[14] Various synthetic routes exist, including those mediated by Mannich-type reactions.[15] A common and direct approach is presented below.
Step 1: Synthesis of 1-chloromethylnaphthalene (Intermediate)
-
Rationale: This step prepares one of the key building blocks. Naphthalene undergoes a chloromethylation reaction with paraformaldehyde and hydrochloric acid. This is an electrophilic aromatic substitution reaction.
-
Procedure:
-
In a suitable reactor, combine naphthalene (320g), paraformaldehyde (96-110g), glacial acetic acid (250-300mL), 85% phosphoric acid (65mL), and concentrated hydrochloric acid (300-400mL).[14]
-
Heat the mixture to 80-85°C with vigorous stirring for 6 hours.[14]
-
Cool the mixture to 15-20°C and transfer to a separatory funnel. Add cold water to separate the crude 1-chloromethylnaphthalene (lower layer).[14]
-
Wash the crude product sequentially with cold water, cold 10% potassium carbonate solution, and finally cold water again.[14]
-
Step 2: Synthesis of N-methyl-1-naphthalenemethanamine (Intermediate)
-
Rationale: The chloromethylated naphthalene is reacted with methylamine to form the required secondary amine intermediate. This is another nucleophilic substitution reaction where methylamine displaces the chloride.
-
Procedure:
-
The crude 1-chloromethylnaphthalene is reacted with methylamine to produce N-methyl-1-naphthalenemethanamine.[14] (Note: The source patent describes this step conceptually as part of a three-step process but does not provide specific quantities for this stage.)
-
Step 3: Condensation and Salt Formation to Yield Naftifine HCl
-
Rationale: The synthesized secondary amine is coupled with cinnamyl chloride. An acid scavenger (base) like sodium hydroxide is used to neutralize the HCl formed. Toluene serves as the reaction solvent. The final product is isolated as the hydrochloride salt.
-
Procedure:
-
Dissolve N-methyl-1-naphthalenemethanamine and cinnamyl chloride in toluene.[14]
-
Use sodium hydroxide as the acid-binding agent.[14]
-
After the reaction is complete (monitored by TLC), the Naftifine free base is converted to its hydrochloride salt.
-
The final product can be purified by recrystallization from isopropanol.[14]
-
Characterization and Quality Control
To validate the identity, purity, and quality of the synthesized this compound antifungal agents, a standard battery of analytical tests is required. This ensures the material meets pharmacopeial standards.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final API and for identifying any process-related impurities. A purity of >99.5% is typically required.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms. The observed chemical shifts and coupling constants must match the expected structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
References
- The Science Behind this compound Antifungals: A Focus on Terbinafine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related this compound antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125.
- Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related this compound antimycotics. Journal of Medicinal Chemistry.
- Ghannoum, M. A., & Isham, N. (2022).
- Ryder, N. S. (1992). Pharmacology of the allylamines.
- Terbinafine Hydrochloride synthesis. (n.d.). ChemicalBook.
- Synthesis of terbinafine hydrochloride. (n.d.).
- Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by this compound antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770.
- CN1362400A - Synthesis of terbinafine hydrochloride. (2002).
- CN1324790A - Naftifine hydrochloride synthesizing process. (2001).
- Camacho-Dávila, A. A., et al. (2020). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 25(21), 5183.
- Stütz, A. (1988). Synthesis and structure-activity correlations within this compound antimycotics. Annals of the New York Academy of Sciences, 544, 46–62.
- Enriz, R. D., et al. (2006). Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry, 14(6), 1851–1862.
- Terbinafine Hydrochloride. (n.d.). PubChem.
- Antifungal Drugs. (2023). Biology LibreTexts.
- CN108164423A - A kind of preparation method of naftifine hydrochloride. (2018).
- Stütz, A., & Nussbaumer, P. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the this compound Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry, 38(18), 3504–3512.
- WO 2005/110968 A1 - An improved process for the preparation of Terbinafine hydrochloride. (2005).
- CN103664631A - Preparation method of naftifine hydrochloride. (2014).
- CN103664631B - Preparation method of naftifine hydrochloride. (2016).
- Ghannoum, M. A., & Isham, N. (2022).
- Ryder, N. S. (1990). This compound antifungal drugs. Semantic Scholar.
- This compound – Knowledge and References. (n.d.). Taylor & Francis.
- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). This compound derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
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Application Note: Harnessing Polyallylamine for Advanced Layer-by-Layer Self-Assembly
Abstract
Layer-by-Layer (LbL) self-assembly is a powerful and versatile nanotechnology technique for creating precisely controlled, ultrathin films on a variety of substrates. This application note provides an in-depth guide to using the cationic polyelectrolyte Polyallylamine Hydrochloride (PAH) as a foundational building block in LbL assembly. We will explore the fundamental principles governing the process, offer detailed, field-proven protocols for multilayer deposition, discuss critical characterization methods, and present a specific application in controlled drug delivery. This guide is designed to equip researchers with the necessary expertise to successfully implement and innovate with PAH-based LbL systems.
The Layer-by-Layer Principle: A Disciplined Approach to Nanofilm Fabrication
The LbL technique, pioneered by Iler and later extensively developed by Decher, constructs films by sequentially adsorbing oppositely charged species, most commonly polyelectrolytes, onto a substrate.[1][2] The process is elegantly simple yet robust, relying on the reversal of surface charge after each deposition step to drive the assembly of the next layer.[3]
Polythis compound hydrochloride (PAH) is a synthetic, water-soluble, cationic polyelectrolyte, or "polycation".[4] Its repeating primary amine groups provide a positive charge at neutral and acidic pH, making it an ideal partner for a vast array of anionic molecules ("polyanions"), including synthetic polymers like poly(sodium 4-styrenesulfonate) (PSS) and poly(acrylic acid) (PAA), as well as biological macromolecules like DNA and proteins.[4][5] The primary driving force for assembly is the strong electrostatic attraction between the positively charged PAH and the negatively charged polyanion.[6] However, other interactions such as hydrogen bonding and hydrophobic interactions can also contribute to film stability.[7]
The power of the LbL technique lies in its precise control over film architecture at the nanoscale. By manipulating the assembly conditions, one can dictate the film's thickness, roughness, porosity, and ultimately, its function.[8][9]
Diagram 1: The LbL Self-Assembly Process
Caption: Schematic of the layer-by-layer deposition cycle using PAH.
Causality of Experimental Choices: Controlling Film Growth
The final properties of a PAH-based multilayer film are not arbitrary; they are a direct consequence of the assembly conditions. Understanding the interplay between pH and ionic strength is paramount for achieving reproducible and tailored film characteristics.
The Critical Role of pH with Weak Polyelectrolytes
PAH is a weak polyelectrolyte with a pKa of its amine groups around 8.6-8.9.[1][10] This means the degree of its positive charge is highly dependent on the solution pH. Similarly, when using a weak polyanion like Poly(acrylic acid) (PAA), which has a pKa of ~4.5, its negative charge density is also pH-dependent.[11][12]
-
Mechanism: At a pH below the pKa, the functional groups are largely protonated (e.g., -NH3+ for PAH, -COOH for PAA). At a pH above the pKa, they are deprotonated (e.g., -NH2 for PAH, -COO- for PAA). By adjusting the pH of the PAH and PAA solutions, we control the charge density on each polymer chain.
-
Practical Implication: A lower charge density (pH near the pKa) causes the polymer chains to adopt a more coiled, loopy conformation in solution. When these coiled chains adsorb, they create a thicker, more diffuse, and rougher layer. Conversely, a high charge density (pH far from the pKa) forces the chains into a more rigid, extended conformation due to electrostatic repulsion along the backbone, leading to thinner, smoother layers.[6][13] For instance, assembling (PAH/PAA) films at a low pH (~2.0-3.5) for the PAA solution results in significantly thicker films compared to assembly at a neutral pH.[8][14]
The Influence of Ionic Strength (Salt Concentration)
Adding a simple salt like NaCl to the polyelectrolyte solutions screens the electrostatic interactions between charged groups on the polymer chains.
-
Mechanism: The salt ions effectively shield the charges on the polymer backbone, reducing the intramolecular repulsion. This allows the polymer chains to relax from a rigid, stretched conformation into a more flexible, coiled state, similar to the effect of adjusting pH towards the pKa.[15][16]
-
Practical Implication: Increasing the salt concentration (e.g., from 0 M to 1.0 M NaCl) generally leads to the deposition of thicker, rougher layers.[17] Furthermore, ionic strength dictates the film growth regime. At low salt concentrations, growth is typically linear, where a consistent amount of material is added with each bilayer. At high salt concentrations, the growth can become exponential, as polymer chains from the solution can diffuse into the swollen, mobile film, significantly increasing the mass deposited with each cycle.[15][16]
Table 1: Influence of Assembly Conditions on (PAH/Polyanion) Film Properties
| Parameter | Condition | Polyelectrolyte Conformation | Expected Growth Regime | Resulting Film Characteristics |
| pH (Weak Polyelectrolytes) | pH far from pKa | Extended / Rod-like | Linear | Thinner, smoother, denser films.[14] |
| pH close to pKa | Coiled / Looped | Linear to Exponential | Thicker, rougher, more diffuse films.[6] | |
| Ionic Strength (Salt) | Low [NaCl] (e.g., < 0.1 M) | Extended / Rod-like | Linear | Thinner, smoother films.[15] |
| High [NaCl] (e.g., > 0.3 M) | Coiled / Screened | Exponential | Thicker, rougher, more porous films.[15][17] |
Experimental Protocols: From Preparation to Assembly
This section provides detailed, step-by-step methodologies for creating PAH-based LbL films. The following protocols are based on the common dip-coating method.
Materials and Reagents
-
Poly(this compound hydrochloride) (PAH), e.g., Mw ~17,500
-
Polyanion: Poly(sodium 4-styrenesulfonate) (PSS), Mw ~70,000 OR Poly(acrylic acid) (PAA), Mw ~100,000
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Substrates (e.g., Silicon wafers, quartz slides, glass coverslips)
Protocol 1: Substrate Preparation
A pristine, charged surface is critical for the successful deposition of the first layer.
-
Cleaning: Sonicate substrates in a 2% detergent solution for 15 minutes, followed by extensive rinsing with DI water.
-
Hydrophilization & Charging: Immerse substrates in a "Piranha" solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This process cleans organic residues and generates hydroxyl (-OH) groups, rendering the surface hydrophilic and negatively charged at neutral pH.
-
Final Rinse: Rinse the substrates copiously with DI water.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and store in a clean, dust-free environment.
Protocol 2: Polyelectrolyte Solution Preparation
-
Stock Solutions: Prepare 1 mg/mL (or ~10 mM based on repeat unit molecular weight) stock solutions of PAH and the chosen polyanion in DI water. Gentle agitation or stirring may be required for full dissolution.
-
Working Solutions:
-
Dilute the stock solutions to the final desired concentration (typically 0.1-1.0 mg/mL) in an aqueous NaCl solution of the desired ionic strength (e.g., 0.1 M or 0.5 M NaCl).
-
For PAH/PSS: PSS is a strong polyelectrolyte, so its charge is pH-independent. The pH of the solutions can be adjusted to a neutral value (e.g., pH 7.0) or a specific value to control PAH conformation (e.g., pH 7.5).[3]
-
For PAH/PAA: Adjust the pH of the PAH solution to 7.5. Adjust the pH of the PAA solution to 3.5.[8][18] This combination ensures PAH is highly charged while PAA is weakly charged, promoting thicker layer formation. Use dilute HCl and NaOH for pH adjustments.
-
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove dust and aggregates.
Protocol 3: Layer-by-Layer Deposition (Dip-Coating)
-
First Layer (PAH): Immerse the cleaned, negatively charged substrate into the PAH working solution for a set duration (typically 10-15 minutes). This allows for the adsorption of a complete monolayer and reversal of the surface charge to positive.
-
Rinsing Step 1: Remove the substrate from the PAH solution and immerse it in a beaker of DI water (or a salt solution matching the working solution's ionic strength) for 1-2 minutes. Repeat this rinsing step two more times with fresh DI water to remove any loosely bound polymer.
-
Second Layer (Polyanion): Immerse the substrate into the polyanion (PSS or PAA) working solution for 10-15 minutes. The negatively charged polyanion will adsorb onto the positively charged PAH surface.
-
Rinsing Step 2: Repeat the three-step rinsing process as described in step 2.
-
Cycle Completion: Steps 1-4 constitute the deposition of one "bilayer" (PAH/Polyanion).
-
Multilayer Formation: Repeat the entire cycle (Steps 1-4) until the desired number of bilayers is achieved.
-
Final Dry: After the final rinse, dry the substrate with a gentle stream of nitrogen or argon.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for the dip-coating LbL assembly method.
Film Characterization: Validating Your Assembly
Characterization is a self-validating step to confirm successful film growth and determine its properties.
-
Ellipsometry: This non-destructive optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. Measurements should be taken on the dry film after several bilayer depositions to confirm growth. A plot of thickness vs. number of bilayers will reveal the growth regime (linear or exponential).[19]
-
Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as mass is added or removed.[20] It provides real-time, in-situ data on the adsorbed mass (including solvated water) and the viscoelastic properties (rigidity/softness) of the forming layers.[21][22] A steady decrease in frequency upon polymer addition indicates successful adsorption.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the film. It provides quantitative data on surface roughness and can reveal morphological features like pores or aggregates.[17]
-
Zeta Potential: Surface zeta potential measurements can confirm the charge reversal after each deposition step, providing fundamental validation of the LbL process.[1]
Application Protocol: Controlled Drug Delivery
PAH-based LbL films are excellent candidates for creating drug delivery coatings due to their biocompatibility and tunable properties. Porous films can be created that act as reservoirs for therapeutic agents.[23]
Protocol 4: Drug Loading into a Porous (PAH/PAA) Film
This protocol assumes the prior assembly of a (PAH/PAA) multilayer film (e.g., 20 bilayers) using the conditions in Protocol 3.
-
Pore Formation (Post-Assembly Treatment):
-
Prepare an acidic buffer solution (e.g., 0.1 M NaH₂PO₄ adjusted to pH 2.5).[8]
-
Immerse the (PAH/PAA)n film in the acidic buffer for 5-15 minutes. This treatment causes a controlled disruption of the ionic crosslinks within the film, leading to a spinodal decomposition that creates a stable, porous morphology.[24]
-
Rinse the now-porous film thoroughly with DI water and dry with nitrogen.
-
-
Drug Loading:
-
Prepare a solution of a model anionic drug (e.g., ibuprofen sodium or diclofenac sodium) in a suitable buffer (e.g., PBS at pH 7.4).[25][26] The concentration should be optimized but can start at 1 mg/mL.
-
Immerse the porous film in the drug solution for several hours (e.g., 2-12 hours) to allow the drug to diffuse into the porous matrix and bind electrostatically to the positively charged PAH sites.
-
After loading, rinse the film briefly (e.g., 3 x 30 seconds) in DI water to remove surface-adsorbed drug.
-
-
Quantification of Loading:
-
The amount of loaded drug can be quantified by immersing the film in a release buffer (e.g., PBS at pH 7.4) and measuring the drug concentration in the supernatant over time using UV-Vis spectrophotometry at the drug's characteristic absorbance wavelength.[25]
-
Mechanism of Release
Drug release from the LbL film is typically governed by diffusion out of the porous matrix. The release rate can be tuned by altering the film's porosity (controlled by the acid treatment time) and thickness.[23] For systems using degradable polymers, such as poly(β-amino esters), release is controlled by the hydrolysis rate of the polymer backbone, offering zero-order release kinetics.[27]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Inconsistent Film Growth | 1. Incorrect surface charge on substrate. 2. Inactive/degraded polyelectrolyte solutions. 3. Insufficient rinsing between steps. | 1. Re-verify substrate cleaning and activation protocol. Ensure the first polymer has the opposite charge to the substrate. 2. Prepare fresh polyelectrolyte solutions. 3. Increase rinsing time or volume to completely remove unbound polymer. |
| Very Rough or Hazy Film | 1. Aggregates in polyelectrolyte solutions. 2. High salt concentration or pH near pKa. 3. Cross-contamination of solutions. | 1. Filter solutions through a 0.22 µm filter before use. 2. This may be the intended result. If not, reduce salt concentration or adjust pH away from the pKa. 3. Use separate beakers for each rinse step to avoid carry-over. |
| Film Delaminates from Substrate | 1. Poor adhesion of the first layer. 2. Excessive internal stress in very thick films. | 1. Improve substrate cleaning; consider using a covalent anchoring layer (e.g., aminopropyl-silane for glass). 2. Limit the total number of bilayers or introduce annealing steps. |
Conclusion
Polythis compound is a cornerstone polycation for layer-by-layer self-assembly, enabling the fabrication of highly tailored nanofilms. By carefully controlling fundamental parameters like pH and ionic strength, researchers can dictate film properties with high precision. The protocols and insights provided in this guide offer a robust framework for scientists to build, characterize, and apply PAH-based multilayers in fields ranging from surface engineering to advanced drug delivery systems.
References
- Comparison of adsorption affinity of polyacrylic acid for surfaces of mixed silica–alumina. (n.d.). Adsorption. [Link]
- de Grooth, J., et al. (2015). Formation of polyelectrolyte multilayers: ionic strengths and growth regimes. Physical Chemistry Chemical Physics, 17(45), 30547-30556. [Link]
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Application and Protocol Guide: Microwave Plasma Surface Modification with Allylamine
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Harnessing Microwave Plasma for Amine Functionalization
Microwave plasma-induced surface modification is a powerful technique for tailoring the surface properties of materials without altering their bulk characteristics.[1][2] This method is particularly valuable in biomaterial and drug development, where surface chemistry dictates biological interactions.[3][4][5] The use of allylamine (H₂C=CH-CH₂-NH₂) as a precursor monomer is a method of choice for generating primary amine groups (-NH₂) on a substrate.[6][7] These amine groups serve as versatile chemical handles for the covalent immobilization of bioactive molecules, such as peptides, proteins, and drugs, thereby enhancing the biocompatibility and functionality of the material.[5][8]
The process, often termed plasma-enhanced chemical vapor deposition (PECVD), involves the fragmentation and polymerization of this compound vapor within a low-pressure plasma environment.[6][9] Microwave energy (typically at 2.45 GHz) is used to create a high-density, reactive plasma.[1][10] The energetic electrons, ions, and radicals in the plasma interact with the this compound monomer, leading to the formation of a thin, highly cross-linked, and adherent polymer film on the substrate surface.[11] One of the significant advantages of this technique is its ability to create uniform coatings on complex, three-dimensional scaffolds.[12]
The chemical composition and structure of the deposited plasma-polymerized this compound (PPAAm) layer are highly dependent on the plasma conditions, such as pressure and temperature.[11] For instance, lower pressure can lead to a higher nitrogen content in the surface layer.[11] Pulsed plasma deposition is often preferred as it can result in a better retention of the amine groups from the this compound monomer compared to continuous wave mode.[9][13]
The Causality Behind Experimental Choices: Why Microwave Plasma and this compound?
The selection of microwave plasma and this compound is deliberate and based on key scientific principles that ensure the creation of a stable and functional surface.
-
Microwave Plasma: Microwave discharges are known to generate more reactive plasma with higher ion and electron densities at a given input power compared to lower frequency sources.[10] This leads to more efficient polymerization and can result in shorter processing times.[10] The ability to operate at low pressure (10s to 100s of Pascals) allows for a more controlled deposition process.[10]
-
This compound Monomer: this compound is a popular precursor for creating amine-functionalized surfaces due to the presence of both a vinyl group and a primary amine group. While the plasma polymerization process is complex and can lead to some loss of the original monomer structure, a significant number of amine functionalities can be retained on the surface.[7][14] These primary amines are particularly valuable as they are readily available for subsequent bioconjugation reactions.
The resulting PPAAm nanolayer can significantly enhance cell-material interactions.[3] For instance, human osteoblasts have a net negative charge, and the positively charged amine groups on the modified surface can promote initial cell attachment through electrostatic interactions.[3] This enhanced cell adhesion and proliferation is a critical factor in the success of biomedical implants and tissue engineering scaffolds.[3][4]
Experimental Workflow and Visualization
The overall process for microwave plasma surface modification with this compound can be visualized as a sequential workflow, from substrate preparation to surface characterization.
Caption: Experimental workflow for this compound plasma surface modification.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the microwave plasma surface modification of a substrate using this compound, followed by essential surface characterization techniques.
Safety Precautions
This compound Handling: this compound is a flammable and toxic compound.[15] Always handle it in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, is mandatory.[16] Ensure all metal containers for transferring or storing this compound are properly grounded and bonded to prevent static discharge.[15][16]
Plasma System Operation: Plasma systems operate at high voltages and involve vacuum.[17] Ensure the system is properly grounded and interlocked. Always follow the manufacturer's safety guidelines. Be aware of the potential for UV and infrared radiation from the plasma arc and use appropriate shielding.[18] The work area should be kept clear of flammable materials.[17][18]
Protocol: Microwave Plasma Deposition of this compound
This protocol is a general guideline and may require optimization based on the specific microwave plasma system and substrate used.
Materials and Equipment:
-
Microwave plasma reactor (e.g., operating at 2.45 GHz)[1]
-
Vacuum pump
-
This compound (98% purity or higher)
-
Substrates for modification (e.g., silicon wafers, glass coverslips, polymer films)
-
Mass flow controller
-
Pressure gauge
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas and place them in the plasma reactor chamber.
-
-
System Evacuation:
-
Evacuate the plasma chamber to a base pressure of less than 10⁻³ Torr to remove residual air and water vapor.[1]
-
-
Monomer Introduction:
-
Introduce this compound vapor into the chamber. The flow rate can be controlled using a mass flow controller, or by regulating the vapor pressure of the liquid this compound. A typical working pressure for plasma polymerization is in the range of several 10s to 100s of Pascals.[10]
-
-
Plasma Polymerization:
-
Set the microwave power to the desired level (e.g., 50-200 W). The choice of power will influence the deposition rate and the chemical structure of the resulting film.[19][20]
-
Ignite the plasma. A characteristic glow will be visible in the chamber.
-
The deposition time will determine the thickness of the PPAAm film. Deposition times can range from a few seconds to several minutes.[3] A quasi-linear film growth is often observed in the initial stages.[3]
-
For pulsed plasma deposition, set the desired duty cycle (the ratio of plasma-on time to the total cycle time).[9]
-
-
Post-Deposition:
-
After the desired deposition time, turn off the microwave power and stop the this compound flow.
-
Allow the chamber to cool and then vent it to atmospheric pressure with a dry, inert gas like nitrogen.
-
Remove the coated substrates for characterization.
-
Protocol: Surface Characterization
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical bonding states of the elements within the top few nanometers of the surface.[6][10]
Procedure:
-
Mount the PPAAm-coated substrate on an XPS sample holder.
-
Introduce the sample into the ultra-high vacuum analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Key elements to look for are Carbon (C), Nitrogen (N), and Oxygen (O).
-
Acquire high-resolution spectra for the C1s, N1s, and O1s regions.
-
Perform peak fitting on the high-resolution spectra to determine the different chemical states. For the N1s spectrum, the main peak around 399.3 eV corresponds to C-N bonds, indicative of the desired amine groups.[6]
WCA measurement is a simple yet powerful technique to assess the hydrophilicity or hydrophobicity of a surface, which is directly related to its surface energy and chemical composition. The presence of amine groups is expected to increase the surface's hydrophilicity, resulting in a lower water contact angle.[11][12]
Procedure:
-
Place the PPAAm-coated substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (typically a few microliters) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a surface at the nanoscale.[21] It is used to assess the surface roughness and morphology of the deposited PPAAm film.[22]
Procedure:
-
Mount the PPAAm-coated substrate on an AFM sample puck.
-
Select an appropriate AFM cantilever and imaging mode (e.g., tapping mode).
-
Bring the cantilever into contact with the surface and begin scanning.
-
Acquire images of the surface topography over a defined area (e.g., 1x1 µm or 5x5 µm).
-
Use the AFM software to analyze the images and calculate surface roughness parameters, such as the root-mean-square (RMS) roughness.[22] PPAAm films are generally very smooth, with growth occurring in a layer-by-layer mechanism.[9][23]
Data Presentation and Interpretation
The quantitative data obtained from the characterization techniques should be summarized for clear interpretation and comparison.
Table 1: Typical Plasma Parameters and Resulting Surface Properties
| Parameter | Value Range | Rationale |
| Microwave Power | 20 - 200 W | Higher power can increase deposition rate but may lead to more fragmentation of the monomer and lower amine retention.[19][20] |
| Pressure | 10 - 100 Pa | Affects the plasma density and the mean free path of particles, influencing film chemistry.[10][11] |
| This compound Flow Rate | 1 - 10 sccm | Determines the availability of the monomer in the plasma. |
| Deposition Time | 30 s - 10 min | Controls the thickness of the deposited film.[3] |
| Resulting N/C Ratio (from XPS) | 0.1 - 0.3 | Indicates the retention of nitrogen-containing functional groups. |
| Water Contact Angle | 20° - 50° | A lower contact angle compared to the uncoated substrate indicates successful hydrophilic functionalization.[12] |
| RMS Roughness (from AFM) | < 5 nm | PPAAm films are typically smooth, indicating uniform film growth.[9][23] |
Concluding Remarks and Future Directions
Microwave plasma polymerization of this compound is a robust and versatile method for creating amine-functionalized surfaces with broad applications in drug development, tissue engineering, and biosensor fabrication.[4][8] The protocols outlined in this guide provide a solid foundation for researchers to implement this technology. The stability of these plasma-polymerized films, even after sterilization processes like autoclaving, further enhances their practical utility in biomedical applications.[24] Future research may focus on further optimizing plasma parameters to achieve even higher retention of primary amine groups and exploring the use of co-polymerization with other monomers to create multifunctional surfaces.
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Comprehensive Characterization of Polyallylamine Using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC)
-
APPLICATION NOTE & PROTOCOL
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Polyallylamine Characterization
Polythis compound (PAA) and its hydrochloride salt (PAH) are cationic polyelectrolytes with a high density of primary amine groups.[1] This structural feature makes them highly valuable in a range of biomedical and industrial applications, including drug delivery, gene therapy, wastewater treatment, and surface modification.[1][2][3] The efficacy and safety of PAA in these applications are critically dependent on its physicochemical properties, primarily its molecular weight distribution and thermal stability.
-
Molecular Weight (MW) and Polydispersity Index (PDI): The molecular weight of PAA influences its solution viscosity, biocompatibility, and its ability to form stable complexes with anionic molecules like DNA or proteins. The PDI provides a measure of the breadth of the molecular weight distribution, which is crucial for ensuring batch-to-batch consistency and predictable performance.[4] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining these parameters.[5][6]
-
Thermal Properties: The thermal stability and phase behavior of PAA are critical for its processing, storage, and performance under various temperature conditions. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the thermal properties of materials, including polymers.[7][8] DSC can determine key thermal transitions such as the glass transition temperature (Tg), which provides insights into the material's amorphous structure and mechanical properties.[9][10]
This application note provides a comprehensive guide to the characterization of polythis compound using GPC and DSC, offering detailed protocols and expert insights into the experimental design and data interpretation.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis of Polythis compound
Principle of GPC
GPC is a type of liquid chromatography that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[11][12][13] The technique utilizes a column packed with porous gel beads.[5][11] When a polymer solution passes through the column, larger molecules are excluded from the pores and thus travel a shorter path, eluting first.[5][11][14] Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution.[5][11][14] By calibrating the system with standards of known molecular weight, the elution time of a sample can be correlated to its molecular weight distribution.[14][15]
Causality Behind Experimental Choices for PAA Analysis
The cationic nature of polythis compound presents specific challenges for GPC analysis. The primary amine groups can interact with the stationary phase of the GPC column through ionic or hydrophobic interactions, leading to peak tailing, broadening, or even complete adsorption of the sample onto the column.[16][17] Therefore, careful selection of the mobile phase and column is crucial for accurate and reproducible results.
-
Mobile Phase Selection: To suppress ionic interactions, the mobile phase for PAA analysis should contain a salt to screen the charges on both the polymer and the column packing material.[16][17] An acidic buffer is also often employed to ensure the complete protonation and solubility of the polythis compound. A common mobile phase for polythis compound hydrochloride is an aqueous solution of acetic acid and a salt like sodium nitrate.[16][17] The salt concentration needs to be optimized; too low a concentration may not sufficiently suppress ionic interactions, while too high a concentration can lead to other undesirable effects. Studies have shown that a sodium nitrate concentration of 0.1-0.2 M in 0.5 M acetic acid is suitable for the analysis of polythis compound.[16][17]
-
Column Selection: Aqueous GPC columns, such as those with a modified silica or hydrophilic polymer-based packing, are appropriate for the analysis of water-soluble polymers like PAA. The pore size of the column packing should be chosen to cover the expected molecular weight range of the PAA samples.
-
Calibration Standards: Since GPC is a relative technique, accurate calibration is paramount.[15][18] For aqueous GPC, standards such as polyethylene oxide (PEO), polyethylene glycol (PEG), or pullulan are commonly used.[15][18][19] It is important to choose standards that have a similar hydrodynamic volume-to-molecular weight relationship as the polymer being analyzed to obtain more accurate molecular weight values.
GPC Experimental Protocol for Polythis compound
This protocol outlines a general procedure for the GPC analysis of polythis compound. It is essential to consult the instrument and column manufacturer's guidelines for specific operational parameters.
2.3.1. Materials and Equipment
-
Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector[5]
-
Aqueous GPC column (e.g., Shodex SB-806M HQ)
-
Polythis compound sample
-
Polyethylene oxide (PEO) or pullulan calibration standards[19]
-
Acetic acid (glacial)
-
Sodium nitrate
-
HPLC-grade water
-
0.2 µm syringe filters
2.3.2. Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a 0.5 M acetic acid + 0.2 M sodium nitrate aqueous solution.
-
Filter the mobile phase through a 0.2 µm filter and degas it thoroughly before use.
-
-
Calibration Standard Preparation:
-
Prepare a series of at least 5-7 PEO or pullulan standards of known molecular weight in the mobile phase.[20]
-
The concentrations should be in the range of 1-2 mg/mL.[21]
-
Allow the standards to dissolve completely, which may take several hours for high molecular weight standards.[20]
-
Filter the standard solutions through a 0.2 µm syringe filter before injection.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the polythis compound sample in the mobile phase to a concentration of 1-2 mg/mL.[21]
-
Allow the sample to dissolve completely. Gentle agitation may be required.
-
Filter the sample solution through a 0.2 µm syringe filter prior to injection.
-
-
GPC System Setup and Calibration:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the calibration standards in order of decreasing molecular weight.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its elution volume.
-
-
Sample Analysis:
-
Inject the prepared polythis compound sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the polythis compound sample.[4]
-
Data Presentation and Interpretation
| Parameter | Description | Typical Expected Value for PAA |
| Mn ( g/mol ) | Number-average molecular weight | Varies depending on synthesis |
| Mw ( g/mol ) | Weight-average molecular weight | Varies depending on synthesis |
| PDI (Mw/Mn) | Polydispersity Index | > 1.0; a value closer to 1.0 indicates a more uniform polymer chain length distribution. |
GPC Workflow Diagram
Caption: GPC experimental workflow for PAA analysis.
Differential Scanning Calorimetry (DSC) for Thermal Characterization of Polythis compound
Principle of DSC
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7][8][22] Both the sample and reference are subjected to a controlled temperature program.[7] When the sample undergoes a thermal transition, such as a glass transition, melting, or crystallization, it will absorb or release heat, resulting in a difference in heat flow compared to the reference.[7][8] This difference is detected and plotted as a thermogram, which provides information about the thermal properties of the material.[8]
Causality Behind Experimental Choices for PAA Analysis
Polythis compound is an amorphous polymer, meaning its polymer chains are arranged in a random, disordered manner. For amorphous polymers, the most important thermal transition detectable by DSC is the glass transition temperature (Tg).[10] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10] This transition is accompanied by a step-like change in the heat capacity, which is observed in the DSC thermogram.[10]
-
Heating and Cooling Rates: The heating and cooling rates used in a DSC experiment can affect the observed Tg. A standard heating rate of 10-20 °C/min is typically used for polymers.[9] It is often recommended to perform a heat-cool-heat cycle. The first heating scan erases the thermal history of the sample. The cooling scan provides a controlled thermal history, and the second heating scan is then used to determine the Tg.
-
Sample Preparation: The sample should be dry to avoid the interference of water evaporation in the thermogram. The sample size should be small, typically 5-15 mg, to ensure uniform temperature distribution within the sample.[9][23]
DSC Experimental Protocol for Polythis compound
This protocol is a general guideline for determining the glass transition temperature of polythis compound. Adherence to the ASTM D3418 standard for transition temperatures of polymers is recommended.[24][25][26][27]
3.3.1. Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Polythis compound sample (dried)
-
Inert purge gas (e.g., nitrogen)
3.3.2. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polythis compound sample into an aluminum DSC pan.
-
Seal the pan using a crimping press.
-
Prepare an empty sealed aluminum pan as a reference.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200 °C to a temperature below its Tg (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from 0 °C to 200 °C at a heating rate of 10 °C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.
-
The Tg is typically reported as the midpoint of this transition.[28]
-
Data Presentation and Interpretation
| Parameter | Description | Typical Expected Value for PAA |
| Tg (°C) | Glass Transition Temperature | The Tg of polythis compound hydrochloride has been reported to be influenced by factors such as the concentration of the initiator used in its synthesis.[29] It is important to note that for some polythis compound-based layer-by-layer assemblies, a distinct glass transition may not be observed due to the high density of ionic crosslinks.[30] |
DSC Thermal Analysis Workflow Diagram
Sources
- 1. polysciences.com [polysciences.com]
- 2. CAS 30551-89-4: Poly(this compound) | CymitQuimica [cymitquimica.com]
- 3. Polythis compound hydrochloride - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rqmplus.com [rqmplus.com]
- 6. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 7. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers | Nextagen Analytics [nextagen.in]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fiveable.me [fiveable.me]
- 13. chromtech.com [chromtech.com]
- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. shodexhplc.com [shodexhplc.com]
- 17. shodex.com [shodex.com]
- 18. waters.com [waters.com]
- 19. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 20. agilent.com [agilent.com]
- 21. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 23. pepolska.pl [pepolska.pl]
- 24. en.usb-lab.com [en.usb-lab.com]
- 25. store.astm.org [store.astm.org]
- 26. store.astm.org [store.astm.org]
- 27. matestlabs.com [matestlabs.com]
- 28. tainstruments.com [tainstruments.com]
- 29. Synthesis and Thermal Property of Poly(this compound Hydrochloride) | Scientific.Net [scientific.net]
- 30. Thermochemical properties of free-standing electrostatic layer-by-layer assemblies containing poly(this compound hydrochloride) and poly(acrylic acid) - Soft Matter (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Increasing the Molecular Weight of Polyallylamine
Welcome to the technical support guide for polyallylamine (PAA). This document is designed for researchers, scientists, and drug development professionals who are working with PAA and wish to control or increase its molecular weight (Mw). High molecular weight PAA is crucial for numerous applications, including gene delivery, drug formulation, and the creation of robust polyelectrolyte multilayers.[1][2][3]
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges. We will explore the fundamental chemistry of this compound polymerization, troubleshoot common issues leading to low molecular weight, and provide validated protocols to achieve your desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing high molecular weight polythis compound?
The principal obstacle in the free-radical polymerization of this compound and its derivatives is a process called degradative chain transfer .[4][5] In this reaction, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the active polymer chain and creates a resonance-stabilized allylic radical. This new radical is often too stable to efficiently initiate a new polymer chain, which significantly slows or even halts polymerization, resulting in low molecular weight oligomers.[4][6][7]
Q2: How does protonation of the this compound monomer help in achieving a higher molecular weight?
Polymerizing the salt form of this compound, such as polythis compound hydrochloride (PAH), is a common and effective strategy.[8][9] When the primary amine on the monomer is protonated (forming an ammonium salt), its electron-withdrawing nature reduces the stability of the problematic allylic radical formed during chain transfer.[10] This makes the chain transfer less "degradative." The newly formed radical is more reactive and capable of re-initiating polymerization, transforming the process into a more "effective" chain transfer, which allows for the growth of longer polymer chains.[6][10]
Q3: What are the main strategies to increase the molecular weight of polythis compound?
There are two primary approaches:
-
Optimizing the Polymerization Reaction: This involves modifying the synthesis conditions to suppress degradative chain transfer and promote chain propagation. Key methods include monomer protonation, using specific azo-initiators, and employing controlled radical polymerization techniques.[5][8]
-
Post-Polymerization Cross-linking: This involves taking a pre-existing, lower molecular weight PAA and chemically linking the polymer chains together. This increases the effective molecular weight and can form hydrogels.[11][12][13] Common cross-linking agents include epichlorohydrin and glutaraldehyde.[11][14]
Troubleshooting Guide 1: Low Molecular Weight in Free-Radical Polymerization
Question: "My free-radical polymerization of this compound hydrochloride consistently yields a polymer with a weight average molecular weight (Mw) below 20,000 g/mol . How can I increase this?"
This is a classic and frequently encountered problem stemming directly from degradative chain transfer. While protonating the monomer helps, further optimization is required to achieve significantly higher molecular weights.
Root Cause Analysis and Solutions:
The core issue remains that even with protonation, degradative chain transfer is not completely eliminated. To overcome this, we must further manipulate the reaction kinetics to favor propagation over transfer and termination.
dot
Caption: Troubleshooting workflow for low molecular weight PAA.
Experimental Solutions & Protocol:
-
Choice of Initiator: Standard oil-soluble initiators like AIBN or BPO are less effective. Use a water-soluble azo-initiator, particularly one with a cationic group, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (sold as V-50) or 2,2'-Azobis(2-methylpropionamidine)dihydrochloride.[5][15] These initiators are thought to localize near the protonated monomer due to electrostatic interactions, improving initiation efficiency.
-
Monomer and Initiator Concentration: The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. Increasing the initial monomer concentration (e.g., from 30 wt% to 50-70 wt%) can significantly favor propagation over termination events.[16] Increasing the initiator concentration can also increase the rate but may lead to lower molecular weights if too high, as it generates more initial chains.[17] A good starting point is 2-5 mol% of initiator relative to the monomer.[15]
Protocol 1: Optimized Free-Radical Polymerization of this compound Hydrochloride
This protocol aims to synthesize PAA·HCl with a molecular weight in the range of 50-150 kDa.[2]
Materials:
-
This compound (Caution: Toxic and flammable)
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50 initiator)
-
Deionized (DI) Water
-
Methanol (for precipitation)
-
Nitrogen (N₂) gas source
-
Round-bottom flask with magnetic stirrer, condenser, and N₂ inlet
Procedure:
-
Monomer Salt Preparation:
-
In a flask placed in an ice bath, slowly add this compound to an equimolar amount of cold, concentrated HCl with vigorous stirring. This is a highly exothermic reaction.
-
The target is to create an aqueous solution of this compound hydrochloride (AH) at a concentration of ~70% (w/w). Water can be removed under reduced pressure if necessary to achieve this concentration.
-
-
Polymerization Setup:
-
Transfer the concentrated AH solution to a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Add the V-50 initiator (e.g., 4 mol% with respect to the monomer).
-
Purge the solution with N₂ for at least 30-45 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
-
Reaction:
-
Purification:
-
Cool the reaction mixture to room temperature and dilute it with a small amount of DI water to reduce viscosity.
-
Slowly pour the polymer solution into a large excess of stirred methanol (e.g., 10x volume) to precipitate the PAA·HCl. Low molecular weight oligomers and unreacted monomer will remain in the methanol.[11][14]
-
Filter the white precipitate and wash it thoroughly with fresh methanol.
-
Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
-
Troubleshooting Guide 2: Controlled Post-Polymerization Cross-linking
Question: "I want to create a PAA hydrogel with a very high effective molecular weight. My attempts with epichlorohydrin resulted in an uncontrollable, rapid gelation and an inhomogeneous solid. How can I control this process?"
Uncontrolled cross-linking is a common issue that arises from improper stoichiometry, pH, and reaction conditions. The high density of primary amines on PAA makes it extremely reactive towards cross-linking agents.[1]
Root Cause Analysis and Solutions:
The reaction between the deprotonated primary amines of PAA and a bifunctional cross-linker like epichlorohydrin is very fast. To control it, you must precisely manage the number of available reactive sites (amines) and the rate of reaction.
| Parameter | Issue with Lack of Control | Recommended Action | Scientific Rationale |
| pH | At high pH (>10), most amines are deprotonated and highly nucleophilic, leading to rapid, uncontrolled gelation.[12] | Adjust pH to 9-10. | This creates a balance where a sufficient, but not excessive, number of amine groups are deprotonated and available for reaction, slowing the kinetics. |
| Stoichiometry | Adding too much cross-linker causes dense, brittle gels. Too little results in incomplete cross-linking. | Use a low molar ratio of cross-linker to PAA repeating units (e.g., 1:10 to 1:50). | A lower cross-linker concentration ensures that chains are linked without forming an overly dense network, allowing for controlled swelling and better homogeneity. |
| Concentration | High polymer concentration leads to rapid formation of an inter-chain network, making the mixture difficult to handle. | Work with a more dilute PAA solution (e.g., 5-10% w/v). | Dilution increases the distance between polymer chains, favoring intra-chain reactions initially and slowing the overall gelation process. |
| Temperature | Higher temperatures accelerate the reaction rate significantly. | Perform the initial reaction at room temperature or slightly below.[11] | Lowering the temperature provides better kinetic control over the cross-linking reaction. |
dot
Caption: PAA chains forming a cross-linked network.
Protocol 2: Controlled Cross-linking of PAA with Epichlorohydrin
This protocol describes how to form a homogeneous PAA hydrogel.
Materials:
-
PAA·HCl (synthesized from Protocol 1 or commercially available)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Epichlorohydrin (Caution: Toxic)
-
DI Water
Procedure:
-
PAA Solution Preparation:
-
Dissolve PAA·HCl in DI water to make a 10% (w/v) solution.
-
Slowly add 1 M NaOH dropwise while stirring to adjust the pH to 10. This deprotonates the amine groups, converting PAA·HCl to free PAA. The solution may become slightly cloudy.
-
-
Cross-linker Addition:
-
Calculate the required amount of epichlorohydrin. For a 1:20 molar ratio, you would use 1 mole of epichlorohydrin for every 20 moles of this compound repeating units.
-
Add the epichlorohydrin to the stirring PAA solution at room temperature.
-
-
Gelation and Curing:
-
The solution will begin to increase in viscosity. Depending on concentration and stoichiometry, gel formation can take from 15 minutes to several hours.[11]
-
Once a soft gel has formed, stop stirring and allow the gel to cure undisturbed at room temperature for 18-24 hours.[12][13] This allows the cross-linking reaction to proceed to completion.
-
-
Purification:
-
Cut the resulting hydrogel into smaller pieces.
-
Immerse the gel pieces in a large volume of DI water to wash out unreacted reagents and sodium chloride.
-
Replace the water several times over 2-3 days until the conductivity of the wash water is close to that of pure DI water.
-
The purified hydrogel can be used in its swollen state or dried (e.g., by lyophilization) for storage.
-
Troubleshooting Guide 3: Characterization of High Molecular Weight PAA
Question: "I've synthesized what I believe is high Mw PAA, but my Size Exclusion Chromatography (SEC/GPC) results are inconsistent, showing broad or late-eluting peaks. How can I get an accurate measurement?"
Characterizing cationic polyelectrolytes like PAA·HCl with standard SEC is challenging due to ionic interactions with the column packing material.
Root Cause Analysis and Solutions:
The positively charged amine groups on PAA can adsorb to residual negative charges (silanol groups) on conventional silica-based SEC columns.[18] This leads to delayed elution, peak tailing, and inaccurate molecular weight estimation.
Recommended Techniques:
-
Mobile Phase Modification: The most critical factor is to suppress ionic interactions. This is achieved by using a buffered mobile phase with a high salt concentration.[18][19]
-
Recommended Eluent: An aqueous buffer such as 0.5 M acetic acid + 0.1-0.2 M sodium nitrate is highly effective. The acetic acid ensures the polymer is fully protonated and soluble, while the high concentration of sodium nitrate shields the charges on both the polymer and the column, preventing ionic adsorption.[18][19]
-
-
Advanced Detection: For an absolute molecular weight measurement that does not rely on column calibration with standards (like polystyrene or PEG), use a Multi-Angle Light Scattering (MALS) detector in-line with your SEC system. MALS measures the molecular weight directly from the light scattered by the polymer as it elutes.
Protocol 3: SEC-MALS Analysis of PAA·HCl
System Requirements:
-
HPLC/SEC system with an aqueous-compatible pump and injector.
-
Aqueous SEC column (e.g., Shodex SB-806M HQ).
-
Refractive Index (RI) detector.
-
Multi-Angle Light Scattering (MALS) detector.
Procedure:
-
System Preparation:
-
Prepare the mobile phase: 0.5 M Acetic Acid + 0.2 M Sodium Nitrate in HPLC-grade water. Filter through a 0.22 µm filter.
-
Equilibrate the entire SEC system, including columns and detectors, with the mobile phase until baselines are stable (this may take several hours).
-
-
Sample Preparation:
-
Dissolve the dried PAA·HCl polymer in the mobile phase at a concentration of 1-2 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any dust or particulates.
-
-
Analysis:
-
Inject the sample onto the column.
-
Collect the data from both the RI and MALS detectors.
-
Use the software provided with the MALS detector to calculate the absolute weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) across the elution peak.
-
References
- Lv, Y., et al. (2018). Characterization of poly(this compound) as a polymeric ligand for ion-exchange protein chromatography. ResearchGate.
- Timofeeva, L., et al. (2015). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. ResearchGate.
- Al-Ammar, O., et al. (2020). Effect of Poly(this compound) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. ResearchGate.
- Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(this compound) Hydrochloride (SB-806M HQ).
- Kowalczyk, A., et al. (2019). Synthesis of strong polycations with improved biological properties. PubMed.
- Timofeeva, L., et al. (2002). Radical polymerization of dithis compound compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. ResearchGate.
- Kodaira, T., et al. (1995). Cyclopolymerization. 22. Radical Polymerization of N-Methyl-N-allyl-2-(methoxycarbonyl)this compound. Macromolecules.
- Sepehrianazar, A., & Güven, O. (2014). Free Radical Polymerization of this compound in Different Acidic Media. ResearchGate.
- Holmes-Farley, S. R., & Terman, D. S. (2013). Process for the preparation of cross-linked polythis compound polymer. U.S. Patent No. 8,389,640 B2. Google Patents.
- Zezela, P., et al. (2021). Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films. MDPI.
- Chen, Y-M., et al. (2013). Method for preparing poly(this compound) hydrochloride and derivatives therefrom. U.S. Patent Application No. 13/673,341. Google Patents.
- Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(this compound) Hydrochloride (SB-806M HQ).
- Dale, J. A., et al. (2011). Process for preparing crosslinked this compound polymer. WIPO Patent Application No. WO/2011/099038. Google Patents.
- Ramakrishnan, A., et al. (2006). An improved process for the preparation of crosslinked polythis compound polymer. WIPO Patent Application No. WO/2006/097942. Google Patents.
- Wikipedia. (n.d.). Degenerative chain transfer.
- Harada, S., & Hasegawa, S. (1999). Process for the production of this compound polymer. U.S. Patent No. 5,891,969. Justia Patents.
- Wikipedia. (n.d.). Polythis compound hydrochloride.
- Pan, X., et al. (2018). Allyl Polymerizations. Chemical Reviews.
- Zezela, P., et al. (2021). Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films. MDPI.
- Chen, Y-M., et al. (2013). Method for preparing poly(this compound) hydrochloride and derivatives therefrom. U.S. Patent Application Publication No. US 2013/0123433 A1. Google Patents.
- Hourdet, D., et al. (2010). Modification of Poly(this compound) for Crosslinking by Borax. ResearchGate.
- Al-Gharbawi, A., & Al-Kassas, R. (2019). The influence of poly(this compound hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties. ResearchGate.
- Iwakura, Y., et al. (1985). Process for producing poly(this compound) derivatives. European Patent No. 0142962A2. Google Patents.
- Wang, Y., et al. (2011). Study on synthesis and property of poly(this compound hydrochloride). ResearchGate.
- Zezela, P., et al. (2020). Succinylation of Polythis compound: Influence on Biological Efficacy and the Formation of Electrospun Fibers. MDPI.
- Smeets, N., et al. (2014). Modeling degradative chain transfer in d-limonene/n-butyl methacrylate free-radical copolymerization. ResearchGate.
- de Grooth, J., et al. (2020). Role of Polycation and Cross-Linking in Polyelectrolyte Multilayer Membranes. ACS Applied Polymer Materials.
- Kamigaito, M., et al. (2015). Degenerative Chain-Transfer Process: Controlling All Chain-Growth Polymerizations and Enabling Novel Monomer Sequences. Journal of Polymer Science Part A: Polymer Chemistry.
- Al-Ammar, O., et al. (2020). Effect of Poly(this compound) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. PubMed.
- Zhang, L., et al. (2015). The Effect of Allylic Sulfide-Mediated Irreversible Addition-Fragment Chain Transfer on the Emulsion Polymerization Kinetics of Styrene. MDPI.
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Technical Support Center: Preventing Aggregation During Allylamine Functionalization of Nanoparticles
Welcome to the Technical Support Center for Nanoparticle Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of surface modifying nanoparticles with allylamine. Aggregation is a common and critical challenge during this process, and this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and success of your experiments.
Understanding the Challenge: Why Do Nanoparticles Aggregate During this compound Functionalization?
Nanoparticles possess a high surface-area-to-volume ratio, making their surfaces highly energetic and prone to aggregation to minimize this energy.[1][2] This inherent instability is often exacerbated during surface functionalization. The introduction of this compound, a primary amine, can alter the surface charge and intermolecular forces of the nanoparticle suspension, leading to irreversible clustering.
The primary culprits behind aggregation are the attractive van der Waals forces between nanoparticles. To counteract these forces and maintain a stable colloidal suspension, repulsive forces must be dominant. These repulsive forces are typically categorized into two main types: electrostatic stabilization and steric stabilization.
-
Electrostatic Stabilization: This relies on the principle of mutual repulsion between particles carrying the same electrical charge.[3][4] The surface charge of nanoparticles in a solution can be quantified by measuring their zeta potential. A sufficiently high positive or negative zeta potential creates a repulsive barrier that prevents particles from getting close enough for van der Waals forces to take over.
-
Steric Stabilization: This involves the adsorption of large molecules, typically polymers, onto the nanoparticle surface. These molecules form a protective layer that physically prevents the nanoparticles from approaching each other.[4]
This compound functionalization can disrupt the existing balance of these forces, leading to aggregation. For instance, the amine group of this compound can alter the surface charge of the nanoparticles, potentially neutralizing a previously stable, charged surface and causing the zeta potential to approach zero, a point of minimum stability.
Frequently Asked Questions (FAQs)
Q1: I'm seeing visible aggregates in my nanoparticle solution after adding this compound. What is the most likely cause?
A1: Visible aggregation after the addition of this compound is a strong indicator that the colloidal stability of your nanoparticle suspension has been compromised. The most common cause is a disruption of the electrostatic repulsion between your nanoparticles. The primary amine group of this compound can interact with the nanoparticle surface, altering its surface charge. If the initial nanoparticles were stabilized by a negative surface charge (e.g., citrate-stabilized gold nanoparticles or bare silica nanoparticles at neutral or high pH), the positively charged amine groups (at acidic to neutral pH) can neutralize this charge, leading to a near-zero zeta potential and subsequent aggregation.[5][6]
Q2: How can I confirm that the this compound functionalization was successful, even if I don't see visible aggregation?
A2: Successful functionalization should always be confirmed through a combination of characterization techniques, as the absence of visible aggregation does not guarantee a successful reaction. Key techniques include:
-
Zeta Potential Measurement: A significant shift in the zeta potential of your nanoparticles after the reaction is a strong indicator of surface modification. For example, negatively charged silica nanoparticles will show a shift towards a more positive zeta potential after successful this compound functionalization.[4][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks for amine groups, such as N-H stretching vibrations.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of nitrogen on the nanoparticle surface.
-
Quantification of Amine Groups: Assays like the ninhydrin test can be used to quantify the number of accessible primary amine groups on the nanoparticle surface.[8][9][10][11]
Q3: Can the pH of the reaction mixture influence aggregation during this compound functionalization?
A3: Absolutely. The pH of the reaction medium is a critical parameter that directly influences the surface charge of both the nanoparticles and the this compound molecules. The amine group of this compound has a pKa value, and at pH values below its pKa, it will be protonated and carry a positive charge. This can be beneficial for electrostatic stabilization if you are aiming for a positively charged final product. However, it can also lead to charge neutralization and aggregation if your starting nanoparticles are negatively charged. It is crucial to control the pH to maintain a high enough zeta potential (either positive or negative) to ensure colloidal stability throughout the functionalization process.[4][5][12]
Q4: I'm working with gold nanoparticles. Are there specific considerations for this compound functionalization to avoid aggregation?
A4: Yes, gold nanoparticles, often stabilized by a citrate layer, are particularly sensitive to changes in their electrostatic environment. The addition of this compound can displace the citrate ions, leading to a loss of the negative surface charge and subsequent aggregation. To mitigate this, consider a two-step approach where a thiol-containing molecule with a terminal amine group is used. The thiol group will form a strong covalent bond with the gold surface, providing a more stable anchor for the amine functionality. Alternatively, co-functionalization with a stabilizing agent like polyethylene glycol (PEG) can provide steric hindrance to prevent aggregation.[2][13][14]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation During or Immediately After this compound Addition
This is a common problem that can often be resolved by carefully controlling the reaction conditions.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Step-by-Step Troubleshooting:
-
Verify the Stability of Your Starting Nanoparticles: Before any functionalization attempt, it is crucial to characterize your stock nanoparticle solution. Use Dynamic Light Scattering (DLS) to confirm that the nanoparticles are monodisperse (have a narrow size distribution) and measure the zeta potential to ensure they have a sufficiently high surface charge for initial stability.[7] If your starting material is already aggregated, the functionalization process will likely worsen the problem.
-
Optimize the Reaction pH: The pH of the reaction medium is a critical factor. For silica nanoparticles, which are negatively charged at neutral and basic pH, adding positively charged protonated this compound can lead to charge neutralization.[4][5] Consider performing the reaction at a pH where both the nanoparticles and the this compound carry the same charge, or where the resulting surface charge is high enough to ensure stability. A pH titration curve of your nanoparticles before and after functionalization can provide valuable insights.
-
Control the this compound Concentration: Adding a high concentration of this compound all at once can cause a rapid change in the surface charge of the nanoparticles, leading to aggregation. Try adding the this compound solution dropwise and slowly while vigorously stirring the nanoparticle suspension. You can also experiment with lower overall concentrations of this compound.
-
Introduce a Steric Stabilizer (Co-functionalization): To provide an additional layer of protection against aggregation, consider co-functionalizing your nanoparticles with a steric stabilizer like polyethylene glycol (PEG).[15][16][17] A PEGylated surface will physically prevent the nanoparticles from coming into close contact, even if the electrostatic repulsion is weakened. This is particularly useful for nanoparticles in complex biological media.
-
Solvent Selection: The choice of solvent can significantly impact the stability of your nanoparticles and the efficiency of the functionalization reaction. For silanization reactions on silica nanoparticles, using an anhydrous solvent is often recommended to prevent the self-condensation of the silane reagent.[7]
Issue 2: Incomplete or Inefficient this compound Functionalization
Even if you have successfully prevented aggregation, you need to ensure that the functionalization has occurred to the desired extent.
Caption: Workflow for verifying functionalization efficiency.
Step-by-Step Troubleshooting:
-
Thorough Characterization: Employ a suite of characterization techniques to confirm the presence and quantity of amine groups on your nanoparticle surface.
-
Zeta Potential: A significant and reproducible shift in zeta potential is a primary indicator of successful surface modification.[4][7]
-
FTIR and XPS: These techniques provide direct evidence of the chemical composition of the nanoparticle surface.
-
Amine Quantification: Use a reliable method like the ninhydrin assay to quantify the number of accessible primary amines.[8][9][10][11] This will give you a quantitative measure of your functionalization efficiency.
-
-
Optimize Reaction Parameters: If your characterization results indicate low functionalization efficiency, you may need to adjust your reaction conditions.
-
Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to achieve the desired level of functionalization.
-
This compound Concentration: While a high concentration can lead to aggregation, a concentration that is too low may result in incomplete surface coverage. You may need to perform a series of experiments to find the optimal concentration.
-
-
Purification: After the reaction, it is crucial to thoroughly wash the nanoparticles to remove any unreacted this compound and byproducts. Centrifugation and redispersion in a suitable solvent is a common method. Incomplete purification can interfere with subsequent characterization and applications.
Data Presentation: The Impact of pH on Zeta Potential of Amine-Functionalized Silica Nanoparticles
The following table summarizes the typical effect of pH on the zeta potential of bare and amine-functionalized silica nanoparticles. This data highlights the importance of pH control in maintaining colloidal stability.
| Nanoparticle Type | pH | Average Zeta Potential (mV) | Colloidal Stability |
| Bare Silica Nanoparticles | 3 | -15 | Low |
| 7 | -40 | High | |
| 10 | -55 | High | |
| Amine-Functionalized Silica | 3 | +35 | High |
| 7 | +15 | Moderate | |
| 10 | -20 | Low to Moderate |
Note: These are representative values and can vary depending on the specific nanoparticle size, buffer conditions, and the density of amine groups on the surface.[4][5][6][12]
Experimental Protocols
Protocol 1: this compound Functionalization of Silica Nanoparticles with Aggregation Prevention
This protocol describes a general method for the functionalization of silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES), a common aminosilane, with steps to minimize aggregation. The principles can be adapted for this compound-containing silanes.
-
Dispersion of Silica Nanoparticles:
-
Disperse dried silica nanoparticles in an anhydrous solvent such as ethanol or toluene to a concentration of 1-5 mg/mL.
-
Sonicate the suspension for at least 30 minutes to ensure the nanoparticles are well-dispersed.[7]
-
-
Addition of APTES:
-
In a separate container, prepare a dilute solution of APTES in the same anhydrous solvent.
-
Slowly add the APTES solution to the nanoparticle suspension dropwise while stirring vigorously. A typical starting concentration for APTES is 1-2% (v/v) of the total solution volume.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for 2-4 hours with continuous stirring.
-
-
Washing and Purification:
-
After the reaction, centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and redisperse the pellet in fresh anhydrous solvent.
-
Repeat the centrifugation and redispersion steps at least three times to remove unreacted APTES and byproducts.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in an appropriate solvent for characterization.
-
Perform DLS and zeta potential measurements to assess the size distribution and surface charge.
-
Use FTIR and/or XPS to confirm the presence of amine groups.
-
Quantify the amine groups using a suitable assay (e.g., ninhydrin).[8][9][10][11]
-
Protocol 2: Quantification of Surface Amine Groups using the Ninhydrin Assay
This protocol provides a general guideline for the colorimetric quantification of primary amine groups on the surface of functionalized nanoparticles.
-
Preparation of Ninhydrin Reagent:
-
Prepare a solution of ninhydrin in a suitable solvent, such as a 60% aqueous ethanol solution.[8]
-
-
Standard Curve:
-
Prepare a series of standard solutions of a known primary amine (e.g., octylamine) with varying concentrations.
-
React a known volume of each standard solution with the ninhydrin reagent by heating at 100°C for approximately 10 minutes.[8]
-
Measure the absorbance of the resulting colored solution (Ruhemann's purple) at its maximum absorbance wavelength using a UV-Vis spectrophotometer.
-
Plot the absorbance values against the known amine concentrations to generate a standard curve.
-
-
Sample Analysis:
-
Disperse a known mass of your amine-functionalized nanoparticles in the same solvent used for the standards.
-
React a known volume of the nanoparticle suspension with the ninhydrin reagent under the same conditions as the standards.
-
After the reaction, centrifuge the sample to pellet the nanoparticles.
-
Measure the absorbance of the supernatant.
-
-
Calculation:
-
Use the standard curve to determine the concentration of amine groups in your sample based on its absorbance.
-
Calculate the number of amine groups per gram of nanoparticles.
-
References
- Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. (2008). Langmuir.
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Nanoscale Advances.
- Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica. (2017). PLoS One.
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (2012). Advanced Drug Delivery Reviews.
- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). Analytical Chemistry.
- A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. (2019). Thesis.
- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). PubMed.
- Protocol for primary amine quantification on magnetic nanoparticles?. (2018). ResearchGate.
- pH-dependence of the zeta potentials of the silica nanoparticles (2g/L) in a 0.01 M NaCl solution: SiOH ( ), SiNH2 ( ), SiN ( ). (n.d.). ResearchGate.
- Zeta potential values as a function of pH for silica nanoparticles. (- -) SiNP, (- -) - ResearchGate. (n.d.). ResearchGate.
- Deposition of gold nanoparticles on mica modified by poly(this compound hydrochloride) monolayers. (2014). Journal of Colloid and Interface Science.
- Synthesis of silica nanoparticles using biomimetic mineralization with polythis compound hydrochloride. (2017). Journal of Nanobiotechnology.
- Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. (2020). Pharmaceutics.
- Effect of pH value on the particle size (a) and zeta potential (b) of... (n.d.). ResearchGate.
- Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. (2008). PubMed.
- Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). Polymers.
- Hi all, How to measure aggregation level/degree of nanoparticles base on TEM image?. (2018). ResearchGate.
- Organically Modified Silica Nanoparticles Co-Encapsulating Photosensitizing Drug and Aggregation-Enhanced Two-Photon Absorbing Fluorescent Dye Aggregates for Two-Photon Photodynamic Therapy. (2010). The Journal of Physical Chemistry B.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (2014). Advanced Drug Delivery Reviews.
- DLS and TEM analyses of particle sizes. (A) DLS indicated a narrow size... (n.d.). ResearchGate.
- A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. (2016). Journal of Physics: Conference Series.
- Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis. (2012). Analytical Chemistry.
- PEG is grafted onto the surface of NPs by (a) physical adsorption, (b)... (n.d.). ResearchGate.
- TEM and DLS characterization of NPs. A. TEM image and B. DLS graph of... (n.d.). ResearchGate.
- Suppression of composite nanoparticle aggregation through steric stabilization and ligand exchange for colorimetric protein detection. (2014). Nanoscale.
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2020). Frontiers in Molecular Biosciences.
- How to confirm magnetic nanoparticles coat with APTES is successful or not? Is it possible to know how much % coating happened?. (2018). ResearchGate.
- How to minimize the aggregation of nanoparticles?. (2013). ResearchGate.
- New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates. (2022). International Journal of Molecular Sciences.
- Controlled multiple functionalization of mesoporous silica nanoparticles: homogeneous implementation of pairs of functionalities communicating through energy or proton transfers. (2017). Nanoscale.
- Functionalized gold nanoparticles for sample preparation: A review. (2020). Analytica Chimica Acta.
- Why are my gold nanoparticles aggregating when PEGylated?. (2020). ResearchGate.
- Tips for the Functionalization of Nanoparticles with Antibodies. (2012). Methods in Molecular Biology.
- Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. (2018). Nanomaterials.
- Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. (2018). Sensors.
- Dispersion and Functionalization of Nanoparticles Synthesized by Gas Aggregation Source: Opening New Routes Toward the Fabrication of Nanoparticles for Biomedicine. (2015). Langmuir.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Allylamine Synthesis
Welcome to the technical support guide for allylamine synthesis. This document is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. As a foundational building block in pharmaceuticals—notably in antifungal agents like terbinafine—and various industrial chemicals, the efficient synthesis of this compound is of paramount importance.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions. We will explore common synthetic routes, address specific experimental challenges in a question-and-answer format, and provide detailed, validated protocols.
Section 1: Overview of Primary Synthetic Pathways
The synthesis of this compound can be approached through several established routes, each with distinct advantages and challenges related to starting material availability, reaction conditions, and product selectivity. The most common industrial and laboratory methods start from allyl chloride, allyl alcohol, or allyl isothiocyanate.
Caption: Major synthetic routes to this compound.
Section 2: Troubleshooting Guide for this compound Synthesis
This section directly addresses common issues encountered during synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low when using the allyl chloride and ammonia method. What are the first parameters to check?
A: Low yield in the ammonolysis of allyl chloride is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.
-
Causality: The reaction of allyl chloride with ammonia is a series of consecutive nucleophilic substitutions. If the newly formed, more nucleophilic this compound successfully competes with ammonia for the allyl chloride substrate, di- and trithis compound are formed at the expense of the desired primary amine.
-
Troubleshooting Steps:
-
Molar Ratio: The single most critical factor for maximizing monothis compound is the molar ratio of ammonia to allyl chloride. A large excess of ammonia is necessary to ensure that an allyl chloride molecule is statistically more likely to encounter an ammonia molecule than an this compound molecule. Ratios of NH₃ to allyl chloride of 20:1 or even 25:1 have been shown to significantly increase selectivity for the primary amine.[4]
-
Temperature and Pressure: Industrial processes often run at elevated temperatures (50-100 °C) to increase the reaction rate. However, this can also favor over-alkylation. If you are experiencing low yields of the primary amine, consider running the reaction at a lower temperature (e.g., 40 °C) for a longer duration.[4] The reaction is typically run in a sealed pressure vessel to maintain ammonia concentration.
-
Solvent Effects: While the reaction can be run in liquid ammonia, using a solvent like ethanol has been demonstrated to improve the selectivity for monothis compound from ~21% to ~67%.[4] The solvent choice can influence the relative solubility and reactivity of the species involved.
-
Catalysis: While not always required, the use of a copper catalyst (e.g., CuCl or CuCl₂) can allow the reaction to proceed at lower temperatures, potentially improving selectivity.
-
Q2: I'm getting significant amounts of dithis compound and trithis compound as byproducts. How can I improve selectivity for the primary amine?
A: This is a direct consequence of over-alkylation, as discussed above. Beyond increasing the ammonia excess, a change in synthetic strategy may be the most effective solution.
-
Expert Insight: While optimizing the ammonolysis of allyl chloride is possible, it's often a battle of diminishing returns. For high-purity monothis compound, especially at the lab scale, alternative routes are superior.
-
Recommended Alternatives for High Selectivity:
-
Reaction with Hexamethylenetetramine (Hexamine): Reacting allyl chloride with hexamine in ethanol, followed by acidic hydrolysis, can produce this compound with very high selectivity (approaching 100%) and yield (around 87%).[4] This method, a variation of the Delepine reaction, is an excellent choice for avoiding over-alkylation.
-
Hydrolysis of Allyl Isothiocyanate: This classic method involves refluxing allyl isothiocyanate with an acid, such as 20% hydrochloric acid, for several hours.[5] The isothiocyanate group is hydrolyzed to yield the primary amine hydrochloride. Subsequent neutralization and distillation provide pure this compound. This route is particularly effective for preparing pure samples in a laboratory setting.[2]
-
Q3: My final product is impure after distillation. What are the likely contaminants and how can I remove them?
A: Impurities in the final product can originate from the starting materials, side reactions, or degradation during workup and storage.[1]
-
Common Impurities:
-
Over-alkylation Products: Dithis compound and trithis compound.
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., ethanol).[1]
-
Water: From the reaction or workup. This compound is hygroscopic.
-
Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or oxygen.[1]
-
-
Purification and Validation Protocol:
-
Fractional Distillation: this compound has a low boiling point (approx. 54-57 °C).[5] Careful fractional distillation using an efficient column is crucial to separate it from less volatile impurities like di- and trithis compound. The receiver should be cooled in an ice bath to minimize loss of the volatile product.[5]
-
Drying: The distilled product should be thoroughly dried. A common procedure is to first dry over solid potassium hydroxide (KOH), followed by a final drying over metallic sodium before a final distillation.[5] Safety Note: Exercise extreme caution when using metallic sodium.
-
Purity Analysis: Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to confirm purity and identify any remaining contaminants.[1] This provides a quantitative measure of purity that is essential for drug development applications.
-
Q4: The direct synthesis from allyl alcohol and ammonia is not working. What are the critical factors for this "greener" synthesis?
A: The reaction of allyl alcohol with ammonia is advantageous because the primary byproduct is water, making it a cleaner process than halide-based routes.[6] However, it is not spontaneous and requires specific catalytic activation.
-
Causality: The hydroxyl group of allyl alcohol is a poor leaving group. A catalyst is required to activate it, facilitating its displacement by ammonia.
-
Key Optimization Parameters:
-
Catalyst: Phosphorus-containing substances, such as boron phosphate, have proven effective.[6] Transition metal catalysts have also been explored.[7] The reaction will not proceed efficiently without an appropriate catalyst.
-
Temperature and Phase: This reaction can be conducted in either the liquid or gas phase. High temperatures are typically required, often in the range of 150 °C to 350 °C.[6]
-
Pressure: For gas-phase reactions, pressures from 1 to 100 atmospheres may be used to maintain the concentration of the reactants.[6]
-
Stoichiometry: As with the allyl chloride route, an excess of ammonia is beneficial for favoring the formation of the primary amine.[6]
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the most common industrial method for this compound synthesis? The reaction of allyl chloride with ammonia followed by distillation remains a primary industrial route due to the low cost and availability of the starting materials.[2][3]
-
What are the primary safety hazards associated with this compound? this compound is a hazardous substance. It is highly flammable, toxic by inhalation, ingestion, and skin absorption, and is a severe irritant to the skin, eyes, and mucous membranes.[3][8] Its vapors are heavier than air and can form explosive mixtures.[9] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if necessary.[8][10]
-
How should I properly store purified this compound? Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from sunlight and away from sources of ignition.[1][9][11] It should be stored separately from incompatible materials like acids and oxidizing agents.
-
Which analytical techniques are best for monitoring reaction progress and final product purity? For reaction monitoring, Thin-Layer Chromatography (TLC) can be effective, especially for methods like the Tsuji-Trost reaction where reactants and products have different polarities.[12] For final product analysis, Gas Chromatography (GC) is ideal for assessing purity and quantifying the ratio of mono-, di-, and trithis compound. GC-Mass Spectrometry (GC-MS) is used to definitively identify impurities.[1]
Section 4: Data & Protocol Reference
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Typical Conditions | Selectivity for Monothis compound | Key Advantages | Key Disadvantages |
| Ammonolysis | Allyl Chloride, Ammonia | 50-100 °C, High Pressure | Low to Moderate (Highly dependent on NH₃ excess) | Low-cost starting materials.[3] | Poor selectivity, corrosive byproducts, over-alkylation is a major issue. |
| Hexamine Route | Allyl Chloride, Hexamine, EtOH | Reflux, followed by acid hydrolysis | Excellent (>95%) | High selectivity and yield for the primary amine.[4] | Multi-step process. |
| Isothiocyanate Hydrolysis | Allyl Isothiocyanate, HCl | Reflux (approx. 15 hrs) | Excellent | Produces very pure samples, ideal for lab scale.[2][5] | Longer reaction times, starting material may be less common. |
| From Allyl Alcohol | Allyl Alcohol, Ammonia | 150-350 °C, Catalyst (e.g., Boron Phosphate) | Moderate to Good | "Green" process with water as the main byproduct.[6] | Requires high temperatures and a specific catalyst. |
Detailed Experimental Protocol: Synthesis via Allyl Isothiocyanate Hydrolysis
This protocol is adapted from a validated procedure in Organic Syntheses.[5] It is a reliable method for obtaining high-purity this compound in a laboratory setting.
Step 1: Hydrolysis
-
In a 5 L round-bottom flask equipped with a reflux condenser and a gas trap, combine 2 L of 20% hydrochloric acid and 500 g (5.05 moles) of allyl isothiocyanate.
-
Reflux the mixture using a heating mantle until the oily upper layer of allyl isothiocyanate has completely disappeared (approx. 15 hours).
-
Pour the hot solution into a large beaker and concentrate it on a steam bath until crystals of this compound hydrochloride begin to form. The volume should be approximately 400 mL.
Step 2: Liberation and Distillation of this compound
-
Dilute the warm residue with water to a final volume of 500-550 mL and transfer it to a 2 L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser arranged for distillation.
-
Cool the receiver flask in an ice-salt bath. Place the reaction flask in a water bath.
-
Heat the water bath to 95–98 °C and begin stirring.
-
Add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 mL of water dropwise from the funnel. The rate of addition should be controlled to maintain a steady, dropwise distillation of this compound.
-
Once the addition is complete, continue heating and stirring until no more amine distills over.
Step 3: Drying and Final Purification
-
Dry the collected distillate over solid potassium hydroxide for 24 hours.
-
Decant the amine and perform a final drying over metallic sodium (use extreme caution).
-
Set up a fractional distillation apparatus with a 12-inch column. Distill the dried this compound from a water bath held at 70–78 °C, collecting the fraction that boils between 54–57 °C in a receiver cooled in an ice bath. The expected yield is 200–210 g (70–73%).[5]
Section 5: Workflow Visualization
The following diagram illustrates a logical troubleshooting workflow for a common synthesis problem.
Caption: Troubleshooting logic for low monothis compound yield.
References
- Organic Syntheses Procedure. This compound.
- Veeprho. This compound Impurities and Related Compound.
- Wikipedia. This compound.
- Expert Market Research. This compound Manufacturing Plant Project Report 2026.
- Niir Project Consultancy Services. How to Start an this compound Manufacturing Business?.
- Wiley Online Library. Synthesis of allylamines via transition metal‐catalyzed allylic C−H amination of α‐alkenes.
- CloudSDS. Everything You Need to Know About this compound Safety Measures.
- Organic Chemistry Portal. Synthesis of allylic amines.
- European Patent Office. A process for preparing allylamines from allyl alcohol - EP 0078000 B1.
- National Institutes of Health (NIH). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction.
- Ataman Kimya. This compound.
- ResearchGate. Synthesis of this compound in ethanol.
- Google Patents. US6268452B1 - Process for the production of this compound polymer.
- Chemos GmbH & Co.KG. Safety Data Sheet: this compound.
- Royal Society of Chemistry. Synthesis of chiral branched allylamines through dual photoredox/nickel catalysis.
- Organic Chemistry Portal. Allylic amine synthesis by C-C coupling.
- ACS Publications. Allylic Amination.
- Royal Society of Chemistry. Supporting Information for: this compound synthesis via photoredox/nickel dual catalysis.
- ResearchGate. Optimization of oxidative amidation of allyl alcohol with secondary amine.
- Google Patents. JPH08283209A - Method for producing this compound.
- ResearchGate. Synthesis of this compound by ammonolysis of allyl chloride.
- Google Patents. WO2011013557A1 - this compound manufacturing method.
- ResearchGate. This compound and Allyl Alcohol Plasma Copolymerization.
- Google Patents. EP0320269B1 - Process for preparation of allyl type amine.
- Primary Information Services. This compound: Project, technology and Materials Used.
- CloudSDS. Everything You Need to Know About this compound.
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 11. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 12. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Allylamine Hydrochloride by Precipitation
Welcome to the technical support guide for the purification of crude allylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound hydrochloride for their work. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the success of your purification experiments.
Core Principles: The Science of Precipitation Purification
Purifying a solid compound like this compound hydrochloride via precipitation, more commonly known as recrystallization, is a powerful technique that leverages differences in solubility. The fundamental principle is to dissolve the crude, impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor).
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: It must completely dissolve the crude this compound hydrochloride when hot.
-
Low Solvency at Low Temperatures: It should dissolve very little of the pure compound at room temperature or below, allowing for maximum recovery.
-
Favorable Impurity Solubility: It should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration.
-
Non-reactive: The solvent must not react chemically with this compound hydrochloride.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Based on its physicochemical properties, ethanol is an excellent choice for the single-solvent recrystallization of this compound hydrochloride.[1][2]
General Experimental Workflow
The following diagram outlines the standard procedure for purification by precipitation.
Caption: General workflow for purification by precipitation.
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a self-validating method for purifying crude this compound hydrochloride using ethanol.
Materials:
-
Crude this compound Hydrochloride
-
Ethanol (Reagent Grade)
-
Activated Carbon (Decolorizing Charcoal), if needed
-
Erlenmeyer Flasks
-
Hot Plate with Stirring Capability
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stir Rod
-
Ice Bath
Procedure:
-
Solvent Preparation: Place a volume of ethanol in a clean Erlenmeyer flask with a few boiling chips and gently heat it on a hot plate.
-
Dissolution: In a separate Erlenmeyer flask, add the crude this compound hydrochloride. Add the minimum amount of hot ethanol dropwise to the crude material while stirring until it just dissolves completely. Keeping the amount of solvent to a minimum is crucial for maximizing yield.[3]
-
Decolorization (If Necessary): If the hot solution is colored (e.g., yellow or orange), remove it from the heat and add a very small amount of activated carbon (Norit). Swirl the flask and gently reheat for a few minutes. The activated carbon will adsorb colored impurities.[3]
-
Hot Gravity Filtration (If Necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor. Using cold solvent prevents the crystals from re-dissolving.
-
Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Caption: A decision-making guide for troubleshooting.
Q: My final product is an oil, not a crystalline solid. What went wrong? A: This phenomenon, known as "oiling out," typically occurs for two reasons. First, the solution may have been cooled too rapidly, preventing the molecules from aligning into a crystal lattice. Second, the presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid below the boiling point of the solvent.
-
Solution: Re-heat the solution until the oil fully dissolves. You may need to add a small, extra amount of hot solvent. Then, ensure the flask is well-insulated and allow it to cool to room temperature as slowly as possible before moving it to an ice bath.
Q: The yield of purified this compound hydrochloride is very low. How can I improve it? A: A low yield is one of the most common issues and almost always relates to using an excessive amount of solvent. Any amount of solvent beyond the minimum required to dissolve the solid when hot will retain some of your product in the mother liquor upon cooling.
-
Solution: During the dissolution step, add the hot solvent portion-wise, allowing time for the solid to dissolve after each addition. Stop immediately once all the solid is in solution. Also, ensure you are sufficiently cooling the solution in an ice bath for at least 30 minutes to maximize precipitation. If you performed a hot filtration, ensure your apparatus was properly pre-heated to prevent premature crystallization on the filter paper.
Q: After purification, my product is still yellow/off-white. How can I obtain a pure white product? A: The persistence of color indicates that colored impurities have not been fully removed. This could be due to using an insufficient amount of decolorizing charcoal or the impurity co-precipitating with your product.
-
Solution: Repeat the recrystallization process. When using activated carbon, ensure it is added to the hot solution after removing it from the heat source to prevent violent bumping. Allow a few minutes of contact time before performing the hot filtration. A second recrystallization is often sufficient to remove residual color.
Q: No crystals are forming even after the solution has cooled to room temperature. What should I do? A: The lack of crystal formation means you have not yet reached a state of supersaturation, which is necessary for crystallization to begin. This is typically caused by using too much solvent.
-
Solution: First, try to induce crystallization. You can do this by scratching the inside of the flask with a glass stir rod just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of pure product, you can "seed" the solution by adding it. If these methods fail, you will need to gently boil off some of the solvent to increase the concentration of the solute and then attempt the cooling process again.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for precipitating this compound hydrochloride? A: Based on solubility data, ethanol is an excellent choice for a single-solvent recrystallization, as this compound hydrochloride is freely soluble in it.[1] Methanol is also a possibility, though the compound is only slightly soluble, which might require larger volumes.[4] The key is to experimentally determine the solvent that provides the best balance of solvency at high temperatures and insolubility at low temperatures for your specific crude material.
Q: How do I properly dry and store the purified crystals? A: this compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] It is crucial to dry the crystals thoroughly under vacuum to remove all residual solvent and water. Once dry, store the product in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, to maintain its purity and free-flowing nature. Storage at 2-8°C is also recommended.[4]
Q: What are the common impurities in crude this compound hydrochloride? A: Impurities can stem from the synthesis route or degradation. Common types include unreacted starting materials (e.g., allyl isothiocyanate), byproducts from side reactions, and residual solvents used in the manufacturing process.[7][8] Degradation products may also form if the material is improperly stored and exposed to heat, light, or air.[7]
Q: Can I use a two-solvent system for purification? If so, what's a good solvent/anti-solvent pair? A: Yes, a two-solvent system is a viable alternative if a suitable single solvent cannot be found.[3] For this compound hydrochloride, you would need a "solvent" in which it is highly soluble (like water or ethanol) and an "anti-solvent" in which it is insoluble but is miscible with the first solvent. A potential pair could be dissolving the crude material in a minimal amount of hot ethanol and then adding a non-polar solvent like diethyl ether or hexane (the anti-solvent) dropwise until the solution becomes cloudy, indicating the onset of precipitation. You would then proceed with slow cooling as usual.
Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound Hydrochloride | [1][4] |
| CAS Number | 10017-11-5 | [4][9][10] |
| Molecular Formula | C₃H₈ClN | [4] |
| Molecular Weight | 93.56 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | ~140-145°C | [1] |
| Solubility in Water | Freely soluble | [1] |
| Solubility in Ethanol | Freely soluble | [1] |
| Solubility in Methanol | Slightly soluble | [4] |
| Solubility in Chloroform | Sparingly soluble | [4] |
References
- US4626577A - Process for preparing a solution of poly(this compound).
- DE102012106786A1 - Process for the preparation of poly (this compound) hydrochloride and derivatives thereof.
- US20130123433A1 - Method for preparing poly(this compound)
- Poly this compound hydrochloride TDS. Unilong Industry Co., Ltd.[Link]
- This compound Impurities and Rel
- How do I remove HCl from Poly (this compound hydrochloride) with triethylamine?
- Recrystallization - Single Solvent. University of Calgary. [Link]
- This compound HCl Technical Data Sheet and Application Guide. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- This compound. Organic Syntheses Procedure. [Link]
- Supporting Information for: this compound Synthesis via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Amination. The Royal Society of Chemistry. [Link]
- This compound hydrochloride | C3H8ClN. PubChem. [Link]
- Synthesis and Characterization of (this compound hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios.
- This compound HCl | CAS 10017-11-5. Veeprho. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. Home Page [chem.ualberta.ca]
- 4. This compound hydrochloride | 10017-11-5 [amp.chemicalbook.com]
- 5. POLY(this compound HYDROCHLORIDE) | 71550-12-4 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound hydrochloride | C3H8ClN | CID 82291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Purifying Allylamine Products with Column Chromatography
Welcome to the technical support center for the purification of allylamine products using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these basic compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your daily laboratory work.
Visualizing the Challenge: The Amine-Silica Interaction
A fundamental hurdle in purifying allylamines on standard silica gel is the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to a host of problems, including poor separation, peak tailing, and even irreversible adsorption of your product onto the column.
Caption: The interaction between basic this compound and acidic silica gel.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of this compound products, presented in a question-and-answer format.
Issue 1: My this compound product is streaking or tailing badly on the TLC plate and column.
Question: I'm observing significant peak tailing during the purification of my this compound. What's causing this and how can I achieve symmetrical peaks?
Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic this compound and the acidic stationary phase.[1][2] This occurs because the lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.[3]
Here are several effective strategies to mitigate this issue:
1. Mobile Phase Modification with a Competing Base:
The most common and often simplest solution is to add a small amount of a volatile base to your mobile phase.[4] This "competing amine" will neutralize the acidic silanol sites, minimizing their interaction with your this compound product.[5][6]
-
Recommended Modifier: Triethylamine (TEA) is a popular choice.[5][7]
-
Typical Concentration: Add 0.1-2% (v/v) of TEA to your eluent system.[8]
-
Alternative: A 7N solution of ammonia in methanol can also be used as a polar modifier.[8]
Experimental Protocol: Preparing a TEA-Modified Mobile Phase
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of your mobile phase, add 0.1 to 2 mL of triethylamine.
-
Mix thoroughly before use.
-
Equilibrate your column with this modified mobile phase before loading your sample.
2. Adjusting the Mobile Phase pH:
For reversed-phase chromatography, controlling the pH of the mobile phase is crucial.[9] By increasing the pH of the mobile phase, you can deprotonate your this compound, making it more hydrophobic and increasing its retention on a C18 column, which can lead to better separation.[4] A general guideline is the "2 pH rule," which suggests adjusting the solution pH to two units above the amine's pKa to ensure it is in its free-base form.[4]
3. Choosing the Right Stationary Phase:
If mobile phase modification isn't sufficient, consider an alternative stationary phase that is more compatible with basic compounds.
| Stationary Phase | Principle of Operation & Benefits | When to Use |
| Basic Alumina | Alumina is inherently more basic than silica gel, reducing the strong acidic interactions with amines.[10] | A good first alternative to silica gel for basic compounds. |
| Amine-functionalized Silica | The silica surface is chemically modified with amine groups, creating a more basic and less interactive environment for your this compound.[11][12] This often allows for purification without the need for mobile phase additives.[11] | When you want to avoid additives in your mobile phase and simplify product work-up. |
| Reversed-Phase (C18) Silica | For polar, ionizable this compound products, reversed-phase chromatography with an alkaline mobile phase can be a very effective purification strategy.[4][8] | When dealing with highly polar allylamines that are difficult to retain on normal-phase columns. |
Issue 2: My this compound product won't elute from the silica gel column.
Question: I've loaded my crude this compound product onto a silica gel column, but even with a highly polar solvent system, I'm not recovering my compound. What's happening?
Answer: This is a severe case of the acid-base interaction discussed previously, leading to what is often irreversible adsorption of your product onto the silica gel.[8] The strong binding prevents the mobile phase from effectively eluting your compound.
Solutions:
1. Deactivating the Silica Gel Before Use:
You can neutralize the acidic sites on the silica gel before packing your column.[13]
Experimental Protocol: Preparing Triethylamine-Deactivated Silica Gel
-
Create a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1-3% (v/v).
-
Stir the slurry for about an hour.
-
Pack the column with the deactivated silica gel slurry.
-
Flush the packed column with your starting mobile phase (which should also contain TEA) until the eluent is clear.
2. Employing a Gradient Elution:
For compounds that are strongly retained, a gradient elution can be highly effective.[13][14] This involves gradually increasing the polarity of the mobile phase during the separation.[15][16]
Workflow for Gradient Elution:
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. biotage.com [biotage.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. use of Triethylamine - Chromatography Forum [chromforum.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. immun.lth.se [immun.lth.se]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Poor Cell Viability on Allylamine-Coated Surfaces
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for allylamine-coated surfaces. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound-functionalized substrates for cell culture and are encountering challenges with cell viability. As Senior Application Scientists, we understand that while these surfaces are designed to enhance cell adhesion and proliferation, suboptimal outcomes can be a significant roadblock. This document provides in-depth, experience-driven troubleshooting guides and scientific explanations to help you diagnose and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: I just seeded my cells on a new batch of this compound-coated surfaces, and I'm seeing widespread cell death and poor attachment. What's the most likely cause?
This is a common and frustrating issue that typically points to one of three primary culprits: cytotoxicity from the coating itself, improper surface chemistry, or procedural artifacts.
-
Inherent Cytotoxicity: The most immediate concern is the presence of unreacted this compound monomer or low molecular weight polymer fragments leaching from the surface. This compound monomer is a known cardiovascular toxin that can be metabolized into highly reactive and cytotoxic byproducts like acrolein and hydrogen peroxide.[1][2][3] This metabolic activation can occur both intracellularly and extracellularly, particularly if your culture medium is supplemented with serum, which contains amine oxidases.[4]
-
Suboptimal Surface Chemistry: The success of an this compound coating hinges on achieving a specific density of primary amine groups and optimal surface wettability.[5][6] If the plasma polymerization process is not optimized, it can result in a surface with low amine density, poor stability in aqueous media, or improper surface energy, all of which can fail to support robust cell adhesion and lead to anoikis (a form of programmed cell death).[7]
-
Procedural Issues: Contamination during the coating or handling process, or a reaction between the surface and your specific cell culture medium, can also lead to acute toxicity.
We recommend starting with the troubleshooting workflow in Section 2 to systematically diagnose the problem.
Q2: I suspect residual this compound monomer is the problem. How can I remove it and prevent this in the future?
This is an excellent diagnostic step. Residual monomer is a frequent cause of acute cytotoxicity.
Immediate Action (Post-Coating Treatment): A rigorous washing protocol is critical. Before cell seeding, implement a multi-step rinsing and soaking procedure. A common and effective method is:
-
Rinse the coated surfaces 3-5 times with sterile, ultrapure water (e.g., 18 MΩ·cm).
-
Follow with a 1-2 hour soak in sterile Phosphate-Buffered Saline (PBS) or cell culture basal medium (without serum or supplements) at 37°C.
-
Aspirate the soaking solution and perform one final rinse with basal medium before seeding your cells.
This process helps to extract and dilute any unbound, cytotoxic molecules from the coating.
Prevention (Optimizing the Coating Process): To minimize the incorporation of unbound monomer in the first place, consider adjusting your plasma polymerization parameters. Using a "pulsed" plasma deposition mode, rather than a continuous wave, is highly effective. Pulsed plasma involves short "on" cycles of plasma activation followed by longer "off" periods.[8] This allows for more complete polymerization and cross-linking of the this compound film, resulting in a more stable and less toxic coating with higher amine retention.[7]
Q3: How critical are the plasma polymerization parameters (e.g., power, pressure, time)?
They are absolutely critical. The physical and chemical properties of your plasma-polymerized this compound (PPAAm) film are directly dictated by the energy input and other process parameters. These, in turn, govern the surface's biocompatibility.
-
Power (Wattage): Higher power can increase the deposition rate but may also cause more fragmentation of the this compound monomer. This can lead to a less defined polymer structure with fewer primary amine groups and a higher density of cross-linking, which isn't always ideal. Studies on zirconia implants showed that lower power settings (25-50 W) resulted in better cell proliferation and differentiation compared to higher settings.[9]
-
Duty Cycle (in Pulsed Plasma): The ratio of plasma "on" time to "off" time determines the film's chemical structure. For instance, a short on-time (e.g., 3 ms) followed by a longer off-time (e.g., 45 ms) was found to produce a surface with higher amine content and better cell dispersion compared to a shorter off-time cycle.[8]
-
Deposition Time: This controls the thickness of the coating. While a certain thickness is needed for a conformal layer, excessively thick films may be less stable and more prone to cracking or leaching. Nanolayer coatings (<30 nm) are often sufficient and highly effective.[7][10]
Refer to the parameter table in Guide 2 for recommended starting points.
Q4: My cells attach initially but then detach and die after 24-48 hours. What could be causing this delayed toxicity?
Delayed cytotoxicity often points towards mechanisms that take time to manifest, such as the accumulation of toxic substances within the cell or the slow degradation of the coating.
-
Lysosomal Overload and Destabilization: Positively charged surfaces and nanoparticles, such as those with high amine density, are readily endocytosed by cells and accumulate in lysosomes.[11][12] Over time, this can lead to lysosomal swelling, membrane permeabilization, and the release of cathepsins into the cytosol. This triggers a downstream apoptotic cascade, including mitochondrial damage and caspase activation, leading to cell death.[11][12]
-
Coating Instability: The PPAAm coating may be slowly hydrolyzing or degrading in the warm, aqueous environment of the cell culture medium. This gradual breakdown could be releasing cytotoxic components over time. Well-crosslinked PPAAm films are generally stable in aqueous media, highlighting the importance of the deposition process.[7]
-
Metabolic Byproducts: As mentioned, cells can metabolize even trace amounts of leached this compound into acrolein.[4] The continuous, low-level generation of this toxin can overwhelm cellular defense mechanisms over 24-48 hours, leading to oxidative stress and cell death.
To investigate this, consider performing a conditioned media experiment: incubate the coated surface in your complete cell culture medium for 48 hours, then transfer that "conditioned" medium to a healthy cell culture on a standard tissue culture plate. If the cells in the conditioned medium die, it strongly suggests a leachable toxic component.
Q5: Could my sterilization method be damaging the this compound coating?
Yes, this is a possibility. The choice of sterilization method can alter the surface chemistry and wettability of the coating.
-
Autoclaving: While effective for sterilization, the high heat and steam can potentially affect the PPAAm layer. However, studies have shown that pulsed plasma-deposited this compound surfaces can be stable to autoclaving, showing only minor changes in wettability and retaining good cell growth properties.[8]
-
Ethanol (70%) Wash: This is a common and generally safe method for PPAAm surfaces. It sterilizes the surface without the harshness of autoclaving.
-
UV Irradiation: UV light can cause chain scission and oxidation of the polymer surface, which alters the amine concentration and surface energy.
-
Gamma Irradiation: This high-energy method can cause significant changes to the polymer structure and is often not recommended unless validated for your specific coating.
We recommend sterilizing with a 70% ethanol wash followed by several rinses in sterile PBS as the first choice. If autoclaving is necessary, validate that it does not negatively impact cell viability compared to an ethanol-sterilized control.
Q6: How can I perform a quality check on my this compound coating to ensure it's suitable for cell culture?
Validating your coating's properties is key to achieving reproducible results. You can use a combination of simple and advanced techniques.
-
Water Contact Angle (WCA) Measurement: This is a simple, fast, and highly informative technique. A successful this compound coating should make a hydrophobic surface (like glass or polystyrene) more hydrophilic, resulting in a decrease in the water contact angle. PPAAm surfaces optimal for cell response often exhibit WCAs between 45° and 68°.[7][13] A WCA outside this range may indicate a problem with the coating process.
-
X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for determining the elemental composition of the surface. It can confirm the presence of nitrogen (from the amine groups) and quantify the N/C ratio, providing direct evidence of a successful coating. A theoretical N/C ratio for this compound is 33%, and good coatings often achieve a surface N/C of around 30%.[7]
-
Dye-Based Quantification: Specific dyes, such as Acid Orange II, can be used to quantify the density of accessible primary amine groups on the surface, providing a functional measure of coating quality.[5]
Section 2: Deep-Dive Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Cytotoxicity
This workflow will help you systematically isolate the variable causing poor cell viability.
Sources
- 1. This compound-induced vascular toxicity in vitro: prevention by semicarbazide-sensitive amine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound toxicity in embryonic myocardial myocyte reaggregate cultures: The role of extracellular metabolism by benzylamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface properties of and cell adhesion onto this compound-plasma-coated polyethylenterephtalat membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plasma Polymerized this compound—The Unique Cell-Attractive Nanolayer for Dental Implant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulsed plasma deposition of this compound on polysiloxane: a stable surface for neuronal cell adhesion [pubmed.ncbi.nlm.nih.gov]
- 9. This compound coating on zirconia dental implant surface promotes osteogenic differentiation in vitro and accelerates osseointegration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time resolved study of cell death mechanisms induced by amine-modified polystyrene nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Controlling Plasma-Polymerized Allylamine (PPAAm) Film Thickness
Welcome to the technical support center for the deposition of plasma-polymerized allylamine (PPAAm) films. This guide is designed for researchers, scientists, and drug development professionals who utilize PPAAm coatings and require precise control over film thickness for their applications, from enhancing the biocompatibility of medical implants to creating functional surfaces for biosensors. In my experience, achieving reproducible film thickness is a common challenge that, once mastered, unlocks the full potential of this versatile surface modification technique. This document provides in-depth, field-proven insights to help you navigate the nuances of PPAAm deposition.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the plasma polymerization of this compound.
Q1: What is the most critical parameter for controlling PPAAm film thickness?
While all plasma parameters are interconnected, deposition time is the most direct and typically linear controller of film thickness. For a stable plasma process, doubling the deposition time will approximately double the film thickness.[1][2]
Q2: How does RF power affect the film's properties beyond just thickness?
Radio frequency (RF) power is a double-edged sword. Increasing the power generally increases the deposition rate, leading to thicker films in a shorter time.[3] However, higher power levels can cause greater fragmentation of the this compound monomer.[4][5][6] This fragmentation can lead to a lower retention of primary amine groups, which are often the desired functional group for subsequent biomolecule immobilization, and a higher degree of cross-linking within the film.[3][4] This can alter the film's chemical and mechanical properties.
Q3: Why is my deposition rate not linear over longer deposition times?
While often approximated as linear, the deposition rate can sometimes plateau or decrease during very long deposition runs. This can be due to several factors, including depletion of the monomer in the chamber, changes in the chamber wall conditions, or heating of the substrate which can affect sticking coefficients. Some studies have noted different deposition rates in the initial moments of deposition compared to later stages.[2]
Q4: Can I use pulsed plasma to get better control over film chemistry and thickness?
Absolutely. Pulsing the plasma (i.e., alternating between 'on' and 'off' cycles) is an advanced technique used to control film chemistry.[1][7] The 'off' period allows for the deposition of less fragmented species and can lead to a higher retention of functional groups. While this can affect the overall deposition rate, it provides another level of control for tailoring the film's properties.[8]
Part 2: Troubleshooting Guide for PPAAm Film Thickness Control
Encountering unexpected results is a common part of scientific research. This troubleshooting guide is structured to help you diagnose and resolve common issues related to PPAAm film thickness.
Problem 1: Film Thickness is Significantly Higher Than Expected
-
Potential Cause 1: Deposition Time is Too Long. The most straightforward cause.
-
Solution: Verify the timer on your plasma system. Reduce the deposition time in your recipe.
-
-
Potential Cause 2: RF Power is Too High. Higher power increases the deposition rate.[3][9]
-
Solution: Confirm the power setting. If it's correct, consider reducing the power in small increments (e.g., 5-10W) and re-running the deposition to see the effect on the deposition rate.
-
-
Potential Cause 3: Monomer Flow Rate is Too High. An excess of monomer can lead to a faster deposition rate, up to a certain point.
-
Solution: Check the calibration of your mass flow controller (MFC). Reduce the flow rate and observe the impact on film thickness.
-
-
Potential Cause 4: Incorrect Chamber Pressure. Pressure affects plasma density and the mean free path of particles, which in turn influences the deposition rate.[9]
-
Solution: Verify your pressure gauge is functioning correctly. Ensure there are no leaks in your system that could alter the pressure during deposition.
-
Problem 2: Film Thickness is Significantly Lower Than Expected or No Film is Deposited
-
Potential Cause 1: Insufficient Deposition Time.
-
Solution: Increase the deposition time.
-
-
Potential Cause 2: Plasma Failed to Ignite.
-
Solution: Visually confirm plasma ignition (the characteristic glow discharge). If it fails to ignite, check your RF matching network, ensure the chamber pressure is within the ignition range, and check for issues with the RF generator.
-
-
Potential Cause 3: Monomer Supply Issue.
-
Solution: Check that the this compound monomer bottle is not empty. Inspect the delivery lines for any blockages or leaks. Ensure the MFC is functioning and open.
-
Problem 3: Inconsistent Film Thickness Across the Substrate (Poor Uniformity)
-
Potential Cause 1: Non-Uniform Plasma Distribution. The plasma may be denser in certain areas of the chamber.[10]
-
Potential Cause 2: Gas Flow Dynamics. The way the monomer is introduced and pumped out of the chamber can create gradients in monomer concentration.
-
Solution: Adjusting the position of the gas inlet or using a showerhead-style inlet can improve the uniformity of the gas distribution.[10]
-
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common film thickness issues.
Caption: A step-by-step workflow for PPAAm film deposition.
Step-by-Step Methodology
-
Substrate Preparation:
-
Clean substrates using a suitable protocol (e.g., sonication in isopropanol and acetone, followed by drying with nitrogen).
-
Load the substrates into the plasma chamber, ensuring they are placed in a consistent and central location.
-
-
System Evacuation:
-
Pump the chamber down to a suitable base pressure (typically <10 mTorr) to remove atmospheric contaminants.
-
-
Monomer Introduction and Stabilization:
-
Introduce this compound vapor into the chamber using the mass flow controller at your desired flow rate.
-
Allow the pressure to stabilize for several minutes before initiating the plasma.
-
-
Plasma Ignition and Deposition:
-
Apply RF power to ignite the plasma. You should observe a characteristic glow.
-
Begin timing the deposition as soon as a stable plasma is achieved.
-
Maintain constant power, pressure, and flow rate for the duration of the deposition.
-
-
Process Termination:
-
At the end of the desired deposition time, turn off the RF power to extinguish the plasma.
-
Stop the monomer flow.
-
-
Chamber Venting and Sample Retrieval:
-
Purge the chamber with an inert gas like nitrogen or argon if desired.
-
Slowly vent the chamber to atmospheric pressure.
-
Carefully remove the coated substrates.
-
-
Characterization:
-
Measure the film thickness using an appropriate technique, such as ellipsometry, profilometry, or atomic force microscopy (AFM), to validate your process.
-
By systematically controlling these parameters and following a consistent protocol, you will gain precise and reproducible control over the thickness of your plasma-polymerized this compound films.
References
- Characterization of Plasma-Polymerized this compound Using Waveguide Mode Spectroscopy.
- Characterization of Plasma-Polymerized this compound Using Waveguide Mode Spectroscopy - ACS Publications.
- Preparation and Multi‐Characterization of Plasma Polymerized this compound Films.
- Chemical structure and surface morphology of plasma polymerized-allylamine film | Request PDF - ResearchGate.
- In situ characterization of plasma deposited this compound films by ToF-SSIMS, XPS and NEXAFS spectroscopy | Semantic Scholar.
- Plasma Parameters | Impedans.
- Mechanistic Studies of Plasma Polymerization of this compound | Request PDF - ResearchGate.
- Synthesis of this compound Plasma Polymer Films: Correlation between Plasma Diagnostic and Film Characteristics | Semantic Scholar.
- Stabilization of Plasma-Polymerized this compound Films by Ethanol Extraction | Request PDF - ResearchGate.
- Film thicknesses of PPAc films as a function of deposition time... - ResearchGate.
- How to Specify Plasma Uniformity Requirements for Thin Film Deposition - Patsnap Eureka.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface analysis of plasma deposited polymer films, 7 : In situ characterization of plasma deposited this compound films by ToF-SSIMS, XPS and NEXAFS spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Synthesis of this compound Plasma Polymer Films: Correlation between Plasma Diagnostic and Film Characteristics | Semantic Scholar [semanticscholar.org]
- 9. impedans.com [impedans.com]
- 10. How to Specify Plasma Uniformity Requirements for Thin Film Deposition [eureka.patsnap.com]
Technical Support Center: Overcoming Incomplete Hydrolysis of Allyl Isothiocyanate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and application of allyl isothiocyanate (AITC) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolysis of AITC to produce allylamine. We understand that incomplete reactions can be a significant bottleneck in a research pipeline. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your synthesis is successful, repeatable, and efficient.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common issues encountered during the hydrolysis of allyl isothiocyanate.
Q1: My AITC hydrolysis reaction is not proceeding to completion, and I still see starting material. What are the most likely causes?
This is the most frequent challenge researchers face. The stability of the isothiocyanate group is highly dependent on the reaction conditions. Incomplete conversion is typically traced back to one of three primary factors: suboptimal pH, incorrect temperature, or the formation of stable, unwanted side products.
Allyl isothiocyanate is notably stable in neutral or weakly acidic aqueous solutions.[1][2] Effective hydrolysis requires a strong nucleophilic attack on the central carbon of the isothiocyanate group (-N=C=S). This is typically achieved under either strongly acidic or alkaline conditions.
-
Under Acidic Conditions: The reaction is promoted by protonating the nitrogen atom, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[3]
-
Under Alkaline Conditions: The hydroxyl ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon.[1][4] The rate of hydrolysis has been shown to increase linearly with the concentration of hydroxide ions.[1]
If your reaction is stalled, the first step is to verify the pH of your reaction medium. Neutrality is the enemy of efficient hydrolysis.
Q2: I've confirmed my pH is either strongly acidic or alkaline, but the reaction is still sluggish or incomplete. How does temperature factor in?
Temperature plays a critical role in reaction kinetics. The hydrolysis of AITC is an endothermic process, meaning it requires an input of energy to proceed efficiently.[4]
Kinetic studies have demonstrated that the reaction rate increases significantly with temperature.[2] If you are running the reaction at room temperature or slightly elevated temperatures, you may be operating below the necessary activation energy for a timely conversion. For most lab-scale preparations, refluxing the reaction mixture is essential to drive the hydrolysis to completion. For example, a well-established procedure using 20% hydrochloric acid requires refluxing for approximately 15 hours to ensure the complete disappearance of the immiscible AITC layer.[5]
Recommendation: If you are experiencing a slow or incomplete reaction, ensure your heating and stirring are adequate and that you are maintaining a consistent reflux for a sufficient duration.
Q3: My analytical data shows the disappearance of AITC, but my yield of this compound is disappointingly low. Could side reactions be the culprit?
Absolutely. The high reactivity of the isothiocyanate group, especially under harsh reaction conditions, can lead to several competing reaction pathways that consume your starting material or intermediates, thereby lowering the yield of your desired product, this compound.
One of the most common side reactions is the formation of N,N'-diallylthiourea .[6][7] This occurs when the desired product, this compound, acts as a nucleophile and attacks a molecule of unreacted allyl isothiocyanate. This is particularly problematic if the local concentration of this compound builds up before all the AITC is hydrolyzed.
Other potential decomposition pathways, especially in aqueous solutions, can lead to the formation of diallyl sulfides and other sulfur-containing compounds, which often manifest as a distinct garlic-like odor.[7][8][9]
To mitigate these side reactions:
-
Ensure vigorous stirring: This prevents localized concentration gradients, ensuring that newly formed this compound is dispersed and protonated (in acidic media) before it can react with remaining AITC.
-
Follow a proven protocol: Methodologies such as the one published in Organic Syntheses are optimized to balance the rate of hydrolysis against the rate of side-product formation.[5]
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following workflow provides a logical sequence of checks.
Caption: Simplified acid-catalyzed hydrolysis of AITC.
Materials & Equipment
-
5-L round-bottomed flask
-
Reflux condenser
-
Gas trap (for evolving gases)
-
Heating mantle
-
Mechanical stirrer
-
Allyl isothiocyanate (AITC)
-
20% Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 5-L round-bottomed flask, combine 500 g (5.05 moles) of allyl isothiocyanate with 2 L (12.1 moles) of 20% hydrochloric acid. CAUTION: Perform this step in a well-ventilated fume hood. [10]2. Hydrolysis: Attach a reflux condenser connected to a gas trap. Heat the mixture to a vigorous reflux using a heating mantle.
-
Monitoring: Continue refluxing for approximately 15 hours, or until the upper, oily layer of AITC has completely disappeared, indicating the reaction is complete. [5]4. Concentration: Transfer the clear solution to a large beaker and concentrate it on a steam bath until crystals of this compound hydrochloride begin to form in the hot solution. The volume will be approximately 400-500 mL.
-
Liberation of Amine: Transfer the concentrated solution to a 2-L flask equipped for distillation with a mechanical stirrer and a dropping funnel. Heat the flask in a water bath to 95-98°C.
-
Basification & Distillation: While stirring vigorously, add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 mL of water dropwise. The free this compound will begin to distill. Regulate the addition rate to maintain a steady distillation.
-
Collection & Drying: Collect the distillate in a receiver cooled in an ice bath. Dry the collected this compound over solid KOH for 24 hours, followed by drying over metallic sodium. [5]8. Final Purification: Fractionally distill the dried amine. The pure this compound fraction is typically collected between 54-57°C. The expected yield is approximately 70-73%. [5]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with Allyl Isothiocyanate? A: AITC is toxic by inhalation, in contact with skin, and if swallowed. [10]It is also a lachrymator and is irritating to the eyes, skin, and respiratory tract. [11]It is a flammable liquid with a flash point of 46°C. [11]Always handle AITC in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12]Ensure all transfers are done away from sources of ignition. [10] Q: How can I monitor the reaction progress quantitatively? A: While visual inspection for the disappearance of the AITC layer is a good indicator, quantitative analysis provides definitive proof of conversion. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (around 246 nm) is an effective method. [13]Gas chromatography (GC) with a flame photometric detector is also commonly used. [2]Samples can be taken from the reaction mixture at various time points, neutralized, and analyzed to track the disappearance of the AITC peak and the appearance of the product peak.
Q: Can I use sulfuric acid instead of hydrochloric acid? A: While other strong acids can catalyze the hydrolysis, hydrochloric acid is commonly used because the resulting this compound hydrochloride salt is well-behaved and easily isolated. Using sulfuric acid would result in the sulfate salt, which may have different solubility and handling properties. If you choose to deviate from the established protocol, careful optimization and characterization will be necessary.
Q: My final product is impure. What are the likely contaminants and how can I remove them? A: The most likely impurity is N,N'-diallylthiourea, formed as a side product. [6][7]Other potential impurities include unreacted starting material and sulfur byproducts. The final fractional distillation step in the protocol is crucial for purification. [5]A narrow boiling point range during distillation is a good indicator of purity. If impurities persist, further purification by column chromatography may be required, though this is often not necessary if the initial hydrolysis and distillation are performed carefully.
References
- Jiang, Z. T., et al. (2005). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and β-Cyclodextrin Using Ultraviolet Spectrometry. Food Technology and Biotechnology, 43(4), 423-428.
- Ohta, Y., et al. (1993). Decomposition Rate of Allyl Isothiocyanate in Aqueous Solution. Bioscience, Biotechnology, and Biochemistry, 57(5), 854-855.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE.
- Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates.
- Velisek, J., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(6), 2475-2480.
- Jiang, Z. T., et al. (2005). The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. ResearchGate.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
- Paun, G., et al. (2024). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. MDPI.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Taylor & Francis Online, 33(3), 452-459.
- Bagde, A., et al. (2018). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 10(4), 427-432.
- Chitpan, M., et al. (2015). Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. ResearchGate.
- Karanikolopoulou, S., et al. (2021).
- Tishler, M., & O'Connor, J. T. (1941). This compound. Organic Syntheses, 21, 6.
- Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.
- Chen, Z. Y., et al. (2022). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. ResearchGate.
- Kumar, A., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Disorders, 11(1).
- Chitpan, M., et al. (2015). Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate.
- Tarar, A. A., et al. (2022).
- Karanikolopoulou, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [https://www.mdpi.com/22 analytica2030013]([Link] analytica2030013)
- Google Patents. (2013). DE102012106786A1 - Process for the preparation of poly (this compound) hydrochloride and derivatives thereof.
- Chen, Z. Y., et al. (2022). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. HKBU Scholars.
- Borges, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.
- Garg, G., et al. (2011). Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal. Journal of Food Science and Technology, 48(1), 58-62.
- Tsao, R., et al. (2000). Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Journal of Agricultural and Food Chemistry, 48(5), 1898-1902.
- ResearchGate. (2013). How do I remove HCl from Poly (this compound hydrochloride) with triethylamine?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5971, Allyl isothiocyanate.
- Google Patents. (2007). CN1962607A - Method for synthesizing this compound using transfer line reactor.
- Chen, C. C., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.
- Chen, C. C., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223.
- Google Patents. (1996). JPH08283209A - Method for producing this compound.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
- 12. echemi.com [echemi.com]
- 13. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Initiator Concentration in Allylamine Polymerization
Welcome to the technical support guide for the optimization of initiator concentration in allylamine polymerization. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing polythis compound and its derivatives. The polymerization of this compound presents unique challenges, primarily due to degradative chain transfer, making the precise control of initiator concentration a critical parameter for achieving desired polymer characteristics. This guide provides in-depth, experience-based insights and practical, step-by-step protocols to empower you to overcome common hurdles and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is initiator concentration a more sensitive parameter in this compound polymerization compared to other vinyl monomers?
A1: The primary reason lies in the phenomenon of degradative chain transfer . In a typical free-radical polymerization, a growing polymer radical adds to a monomer's double bond to propagate the chain.[1][2][3] However, with allylic monomers like this compound, the initiator radical or the growing polymer radical can abstract a hydrogen atom from the allylic position (the -CH2- group adjacent to the double bond). This terminates the growing chain and creates a resonance-stabilized allylic radical. This new radical is significantly less reactive and is inefficient at initiating a new polymer chain, which drastically slows or even halts the polymerization process.[4][5] To counteract this, a higher concentration of initiator is often required to generate a sufficient number of primary radicals to maintain a reasonable polymerization rate.[4] This makes the optimization of initiator concentration a delicate balance between achieving an acceptable reaction rate and obtaining the desired molecular weight.
Q2: How does initiator concentration fundamentally affect the molecular weight and polymerization rate of polythis compound?
A2: The concentration of the initiator has a direct and predictable, yet often competing, influence on the polymerization rate and the final molecular weight of the polymer.[6]
-
Polymerization Rate: The rate of polymerization is generally proportional to the square root of the initiator concentration (
).[2][6] A higher initiator concentration leads to a greater number of free radicals generated per unit of time, which in turn increases the rate of monomer consumption and overall reaction speed.[6][7]ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted"> -
Molecular Weight: The kinetic chain length, and thus the molecular weight of the resulting polymer, is inversely proportional to the square root of the initiator concentration (
).[2][6] With more initiator, a larger number of polymer chains are initiated simultaneously. These numerous chains compete for a finite amount of monomer, resulting in shorter average chain lengths and a lower molecular weight.[8]
This inverse relationship is a cornerstone of free-radical polymerization and is especially critical to manage in this compound systems where higher initiator concentrations are often necessary.
Q3: What are the most common types of initiators used for this compound polymerization and what are the typical concentration ranges?
A3: Given that this compound is typically polymerized in its protonated (salt) form in aqueous media, water-soluble initiators are preferred. The most common classes are:
-
Water-Soluble Azo Initiators: These are widely used due to their predictable decomposition kinetics and the fact they don't produce oxygenated byproducts that can cause side reactions.[9] A prime example is 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (sold under trade names like V-50).[10][11][]
-
Redox Initiator Systems: These systems, such as potassium persulfate (KPS) with a reducing agent, can initiate polymerization at lower temperatures. However, they can be more complex to control.
Typical concentration ranges can vary widely depending on the desired molecular weight and reaction conditions, but generally fall between 0.5 to 10 mol% relative to the this compound monomer. For achieving higher molecular weights, concentrations in the lower end of this range are preferable, while overcoming significant degradative chain transfer may push the concentration higher.
Troubleshooting Guide
This section addresses common problems encountered during this compound polymerization, with a focus on initiator concentration as the root cause.
| Observed Problem | Potential Cause Related to Initiator | Scientific Explanation & Recommended Actions |
| Low to No Polymer Yield / Reaction Stalls | Insufficient Initiator Concentration | The rate of radical generation is too low to overcome the inherent degradative chain transfer. The few chains that do initiate are quickly terminated, and the resulting stable allylic radicals do not efficiently re-initiate polymerization.[4] Action: Incrementally increase the initiator concentration (e.g., in steps of 1-2 mol%). Also, ensure the reaction is thoroughly deoxygenated, as oxygen is a potent radical scavenger.[13] |
| Consistently Low Molecular Weight Polymer | Excessive Initiator Concentration | A high concentration of initiator generates a large number of primary radicals, leading to the simultaneous growth of many polymer chains. This depletes the monomer supply quickly, resulting in shorter chains and low molecular weight.[6][8] Action: Systematically decrease the initiator concentration. Be aware that this will likely slow the reaction rate. A balance must be found to achieve the target molecular weight within a practical timeframe. |
| Reaction is Too Fast / Exothermic | Excessive Initiator Concentration | A very high radical flux can lead to a rapid, and potentially uncontrolled, exothermic reaction. This is particularly dangerous in bulk polymerization. Action: Immediately reduce the initiator concentration. Consider conducting the polymerization in solution to help dissipate heat more effectively. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Poor Batch-to-Batch Reproducibility | Inconsistent Initiator Activity or Handling | The initiator may be old or improperly stored, leading to partial decomposition and reduced activity. Inconsistent weighing or addition of the initiator will also lead to variable results. Action: Use fresh, properly stored initiator for each reaction. For azo initiators, store them refrigerated and away from light.[14] Prepare a stock solution of the initiator to ensure accurate and consistent addition to each reaction. |
Visualizing the Core Concepts
The Role of Initiator Concentration
Caption: Initiator concentration dictates radical generation, which in turn has opposing effects on polymerization rate and molecular weight.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing common issues in this compound polymerization related to the initiator.
Mechanism of Degradative Chain Transfer
Caption: The competition between desired propagation and problematic degradative chain transfer in this compound polymerization.
Experimental Protocol: Systematic Optimization of Initiator Concentration
This protocol outlines a systematic approach to determine the optimal initiator concentration for the polymerization of this compound hydrochloride using a water-soluble azo initiator like V-50.
Objective: To identify the initiator concentration that provides the best balance between polymerization rate, final monomer conversion, and target molecular weight.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or similar water-soluble azo initiator
-
Nitrogen (N2) gas, high purity
-
Deionized (DI) water
-
Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and N2 inlet/outlet
-
Constant temperature oil or water bath
-
Syringes and needles for sampling
Procedure:
-
Monomer Salt Preparation:
-
In a fume hood, slowly add this compound to an equimolar amount of chilled DI water containing concentrated HCl with vigorous stirring. This is an exothermic reaction. The final pH should be acidic (typically < 3) to ensure full protonation of the amine.
-
Prepare a stock solution of the this compound hydrochloride monomer at the desired concentration (e.g., 50 wt% in DI water).
-
-
Reaction Setup:
-
To the reaction vessel, add the required volume of the this compound hydrochloride stock solution.
-
Equip the flask with a magnetic stir bar, condenser, and a gas inlet/outlet.
-
Begin stirring and start purging the system with N2 gas by bubbling it through the monomer solution for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive N2 atmosphere throughout the reaction.
-
-
Initiator Addition and Polymerization:
-
Prepare a series of reactions, each with a different initiator concentration. A good starting range is 1.0, 2.5, 5.0, and 7.5 mol% relative to the monomer.
-
Dissolve the pre-weighed initiator in a small amount of degassed DI water.
-
Heat the monomer solution to the desired reaction temperature (e.g., 50-60°C for V-50, which has a 10-hour half-life at 56°C).[11]
-
Once the temperature is stable, inject the initiator solution into the reaction vessel using a syringe.
-
Start timing the reaction immediately.
-
-
Monitoring and Sampling:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw small aliquots of the reaction mixture using a degassed syringe.
-
Immediately quench the polymerization in the aliquot (e.g., by exposing it to air and cooling it on ice).
-
Analyze the samples to determine monomer conversion (e.g., via 1H NMR spectroscopy by monitoring the disappearance of vinyl proton signals).
-
-
Polymer Isolation and Characterization:
-
After a predetermined reaction time (e.g., 24 hours), terminate the polymerization by cooling the reactor to room temperature and exposing the solution to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., acetone or methanol), followed by filtration and drying under vacuum.
-
Characterize the final polymer for:
-
Molecular Weight (Mw) and Polydispersity Index (PDI): Using Gel Permeation Chromatography (GPC).
-
Final Conversion: Gravimetrically (by comparing the mass of the isolated polymer to the initial mass of the monomer) and/or by NMR of the crude reaction mixture.
-
-
-
Data Analysis and Optimization:
-
Plot monomer conversion versus time for each initiator concentration to determine the polymerization rate.
-
Create a table summarizing the final conversion, Mw, and PDI for each initiator concentration.
-
Select the initiator concentration that best meets your experimental goals for molecular weight and reaction efficiency.
-
Reference Data
The following table provides a summary of the expected trends when varying the initiator concentration in this compound polymerization, based on established principles of free-radical polymerization.
| Initiator Concentration (mol% relative to Monomer) | Polymerization Rate | Monomer Conversion (at fixed time) | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low (e.g., 0.5 - 1.5%) | Slow | Low | Higher | Tends to be narrower |
| Medium (e.g., 2.0 - 4.0%) | Moderate | Moderate to High | Medium | Moderate |
| High (e.g., 5.0 - 10.0%) | Fast | High | Lower | Tends to be broader |
Note: Absolute values will depend on specific reaction conditions such as temperature, monomer concentration, and the specific initiator used. This table serves as a qualitative guide for experimental design.
References
- The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate.
- Kinetics of Polymerization of Allyl Compounds. Memoirs of the Faculty of Engineering, Kyoto University. 1955, 17(3): 212-219.
- How to Improve Product Yield in Free Radical Polymerization - Patsnap Eureka.
- Degenerative chain transfer - Wikipedia.
- The Science Behind AIBN: How it Initiates Polymerization - NINGBO INNO PHARMCHEM CO.,LTD.
- Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymerizations and... - ResearchGate.
- E€ect of initiator concentration on the conversion rate. ‰MŠ 0 ˆ 0:70... - ResearchGate.
- (PDF) Free Radical Polymerization of this compound in Different Acidic Media - ResearchGate.
- Figure 4 Effects of type and concentration of initiators (( ) AIBN and... - ResearchGate.
- (a) Conversion rate and (b) polymerization rate versus time under different initiator concentrations.
- Free Radical Polymerization - Chemistry LibreTexts.
- 11.5.3.3: Kinetics of Chain Polymerization - Chemistry LibreTexts.
- The variations with AIBN concentration of the viscosities of the synthesized poly(alkyl methacrylates) - ResearchGate.
- What is the correct weight (in grams) of AIBN initiator needed for polymerization of MAA of about 16 mol %? | ResearchGate.
- FREE RADICAL POLYMERIZATION.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Experimental Design in Polymer Chemistry-A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - PubMed.
- Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - MDPI.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC - NIH.
- Azo Polymerization Initiators Comprehensive Catalog - FUJIFILM Wako Chemicals.
- Prog. Polym. Sci., Vol. 22, 1649-1720, 1997 1997 Elsevier Science Ltd Printed in Great Britain. All rights reserved. 0079-6700/97 $32.00 - Controlled Radical Polymerization.
- Chapter 1 Free-Radical Polymerization.
- V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride.
- Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange.
- How to select a polymerization initiator?|FUJIFILM Wako Chemicals Europe GmbH.
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Technical Support Center: Enhancing the Long-Term Stability of Allylamine-Modified Surfaces
Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the long-term stability of allylamine-modified surfaces. This resource is designed for researchers, scientists, and drug development professionals who utilize these functionalized surfaces in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Section 1: Foundational Knowledge: The Challenge of Stability
This compound-modified surfaces, particularly those created by plasma polymerization (PPAAm), are widely used to introduce primary amine (-NH2) groups onto a variety of substrates. These functional groups are invaluable for the covalent immobilization of biomolecules, promoting cell adhesion, and other surface engineering applications[1][2]. However, the long-term stability of these surfaces presents a significant challenge.
Upon exposure to ambient conditions, plasma-deposited this compound films are susceptible to post-deposition reactions, primarily oxidation.[3][4] This "aging" process is driven by the reaction of atmospheric oxygen and moisture with residual free radicals trapped within the plasma polymer film.[3][4][5] A primary consequence of this is the loss of the desired primary amine functionality and the formation of other nitrogen- and oxygen-containing groups, such as amides.[3][4] Studies have shown a rapid decrease in primary amines, with as much as a 70% loss within the first seven days of storage in air.[3][4]
This guide will walk you through understanding, troubleshooting, and mitigating these stability issues to ensure the reliability and reproducibility of your experiments.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the use and storage of this compound-modified surfaces.
Issue 1: Rapid Loss of Surface Amine Functionality
Question: I've characterized my freshly prepared this compound-coated substrates using XPS and confirmed a high concentration of primary amines. However, after a week of storage, I see a significant decrease in the N/C ratio and a corresponding increase in the O/C ratio. Why is this happening and how can I prevent it?
Answer:
This is a classic sign of post-deposition oxidation, a common phenomenon with plasma-polymerized this compound films.[3][4][5]
Causality: The high-energy plasma deposition process creates a significant number of free radicals within the polymer film.[5] When the surface is exposed to atmospheric oxygen and moisture, these radicals react, leading to the incorporation of oxygen into the film and the conversion of primary amines to other functional groups like amides.[3][4] The rate of this oxidation is often highest in the first few days after deposition.[4]
Mitigation Strategies:
-
Inert Atmosphere Storage: The most effective way to prevent oxidation is to minimize exposure to oxygen and moisture. Store your modified surfaces in an inert environment, such as a nitrogen or argon-filled glovebox or a desiccator with a continuous inert gas purge.[6]
-
Vacuum Storage: If an inert gas environment is not available, storing the samples under vacuum can also significantly slow down the degradation process.
-
Post-Deposition Treatment: A "passivation" step can be employed to quench the surface radicals. This can involve briefly exposing the freshly coated surface to a controlled amount of a reactive gas or vapor (e.g., a monomer) within the plasma reactor before exposing it to air.
-
Solvent Extraction: In some cases, unstable, low-molecular-weight oligomers can be embedded in the plasma polymer film.[7] A gentle rinse with a solvent like ethanol may help remove these components, potentially improving the long-term stability of the remaining film.[7]
Issue 2: Inconsistent Cell Adhesion on Aged Surfaces
Question: My initial experiments with freshly made this compound surfaces showed excellent cell attachment and proliferation. However, when I use surfaces that have been stored for a few weeks, my cell culture results are inconsistent. What could be the cause?
Answer:
The inconsistency in cell adhesion is likely due to changes in the surface chemistry and properties over time.
Causality: As discussed, the surface oxidizes upon aging. This leads to a decrease in the number of positively charged primary amine groups and an increase in more polar, oxygen-containing functionalities.[3][4] While some studies suggest that the resulting amide groups can still support cell adhesion[3][4], the overall change in surface chemistry, wettability, and charge can lead to altered and potentially less predictable biological interactions. The water contact angle of PPAAm films can decrease from around 60° to 40° upon aging, indicating an increase in surface polarity.[3]
Troubleshooting and Solutions:
-
Characterize Before Use: It is crucial to characterize your surfaces immediately before use, especially if they have been stored for an extended period. A quick contact angle measurement can provide a good indication of changes in surface properties.[8][9]
-
Controlled Aging: If immediate use is not possible, consider a "controlled aging" protocol. After deposition, store all surfaces for a set period (e.g., one week) under consistent conditions before use. This may allow the initial rapid oxidation to plateau, leading to a more stable and reproducible surface for subsequent experiments.
-
Use Freshly Prepared Surfaces: The most reliable approach is to use freshly prepared this compound-modified surfaces for your experiments whenever possible.
-
Alternative Functional Groups: If long-term stability is a primary concern and some initial optimization is feasible, consider alternative surface functionalizations that are inherently more stable than primary amines.
Issue 3: Delamination or Poor Adhesion of the this compound Film
Question: I'm observing delamination of my this compound coating from the substrate, especially after incubation in aqueous media. How can I improve the adhesion of the film?
Answer:
Poor adhesion of the plasma-polymerized film is often related to the deposition process and the cleanliness of the substrate.
Causality: The adhesion of the plasma polymer to the substrate is a complex interplay of covalent bonding and intermolecular forces. If the substrate surface is not scrupulously clean, contaminants can act as a weak boundary layer, preventing strong adhesion. Additionally, the plasma deposition parameters themselves can influence the internal stress of the film, which can contribute to delamination.
Solutions:
-
Substrate Cleaning: A thorough and appropriate cleaning protocol for your substrate is critical. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water), followed by a plasma cleaning or etching step immediately before deposition to remove any residual organic contaminants and activate the surface.
-
Optimize Plasma Parameters: The energy of the plasma process can affect film adhesion. "Hard" plasma conditions (high power, low pressure) can sometimes lead to highly cross-linked but stressed films.[5] Experiment with milder plasma conditions (e.g., pulsed plasma) to find a balance between film stability and adhesion.[10] Pulsed plasma deposition can offer better control over the film chemistry and properties.[10]
-
Adhesion-Promoting Interlayer: For particularly challenging substrates, consider depositing a thin, adhesion-promoting interlayer before the this compound coating. For example, a thin layer of a silicon-containing plasma polymer can sometimes improve the adhesion of subsequent organic coatings.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound-modified surfaces?
A1: The ideal storage conditions are in a dry, inert environment to protect the surface from atmospheric oxygen and moisture.[6] This can be achieved by storing the samples in a desiccator with an inert gas (e.g., nitrogen or argon) purge or under vacuum. Storage at a controlled, cool temperature (e.g., 4°C) may also help to slow down degradation reactions.[6]
Q2: How long can I expect my this compound-modified surfaces to remain stable?
A2: The "stable" lifetime of an this compound surface depends on the storage conditions and the specific requirements of your application. Under ambient conditions, significant changes in surface chemistry can be observed within a week.[3][4] However, some studies have shown that even after a year of storage, the surfaces can retain some of their bio-functional properties.[4] For applications requiring a high density of primary amines, it is best to use the surfaces as soon as possible after preparation.
Q3: Can I sterilize my this compound-modified surfaces?
A3: Yes, sterilization is possible, but the method should be chosen carefully to minimize damage to the coating. Autoclaving has been shown to be a viable method, with relatively high retention of surface amino groups.[10][11] Gamma sterilization is another option that has been successfully used.[3] It is advisable to characterize the surface after sterilization to confirm the retention of the desired properties.
Q4: What are the best analytical techniques to monitor the stability of my this compound surfaces?
A4: A combination of surface-sensitive techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for quantifying the elemental composition and chemical states of the surface. It can directly measure the loss of nitrogen and the incorporation of oxygen over time.[3][12]
-
Contact Angle Goniometry: This technique measures the surface wettability, which is sensitive to changes in surface chemistry. An increase in wettability (decrease in contact angle) over time is indicative of oxidation.[3][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In Attenuated Total Reflectance (ATR) mode, FTIR can provide information about the functional groups present on the surface and can be used to track changes in the amine and amide vibrational bands.[3]
Section 4: Experimental Protocols & Data
Protocol 1: Assessing Surface Stability via Contact Angle Goniometry
This protocol describes a simple method to monitor the change in surface properties of this compound-modified surfaces over time.
Materials:
-
This compound-modified substrates
-
Contact angle goniometer
-
High-purity deionized water
-
Storage containers (e.g., petri dishes, vacuum desiccator)
Procedure:
-
Immediately after fabrication, measure the static water contact angle on at least three different spots on a representative sample.
-
Store the remaining samples under the desired conditions (e.g., ambient air, desiccator, inert atmosphere).
-
At predetermined time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove a sample from storage.
-
Allow the sample to equilibrate to ambient temperature if stored under refrigerated conditions.
-
Measure the static water contact angle as in step 1.
-
Record and plot the average contact angle as a function of time for each storage condition.
Data Presentation: Expected Changes in Surface Properties
| Time | Storage Condition | Typical Water Contact Angle (°) | Typical N/C Ratio (from XPS) | Typical O/C Ratio (from XPS) |
| Day 0 | - | 60-70 | High | Low |
| Day 7 | Ambient Air | 40-50 | Decreased | Increased |
| Day 7 | Inert Atmosphere | 55-65 | Minimally Decreased | Minimally Increased |
| Day 30 | Ambient Air | 35-45 | Significantly Decreased | Significantly Increased |
| Day 30 | Inert Atmosphere | 50-60 | Slightly Decreased | Slightly Increased |
Note: These are representative values and the actual results may vary depending on the specific deposition process and substrate.
Section 5: Visualizations
Diagram 1: Degradation Pathway of this compound Surfaces
Caption: Oxidation of fresh this compound surfaces in the presence of atmospheric oxygen and water.
Diagram 2: Troubleshooting Logic for Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound-modified surfaces.
Section 6: References
-
Finke, B., Rebl, H., Hempel, F., Schäfer, J., Liefeith, K., Weltmann, K.-D., & Nebe, J. B. (2014). Aging of Plasma-Polymerized this compound Nanofilms and the Maintenance of Their Cell Adhesion Capacity. Langmuir, 30(44), 13319–13328. [Link]
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ResearchGate. (n.d.). Aging of Plasma-Polymerized this compound Nanofilms and the Maintenance of Their Cell Adhesion Capacity | Request PDF. Retrieved January 9, 2026, from [Link]
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PubMed. (2013). Influence of film stability and aging of plasma polymerized this compound coated quartz particles on humic acid removal. Water Research, 47(14), 5345-5355. [Link]
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Refubium - Freie Universität Berlin. (n.d.). Aging of plasma deposited polymer films. Retrieved January 9, 2026, from [Link]
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PubMed. (1998). Stability of plasma-polymerized this compound films with sterilization by autoclaving. Journal of Biomedical Materials Research, 42(4), 597-603. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 9, 2026, from [Link]
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MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Polymers, 14(3), 378. [Link]
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MDPI. (n.d.). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. Retrieved January 9, 2026, from [Link]
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De Gruyter. (2019). Controlled biodegradation of metallic bio- materials by plasma polymer coatings using hexamethyldisiloxane and this compound monome. Current Directions in Biomedical Engineering, 5(1), 309-312. [Link]
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ACS Publications. (2010). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 26(18), 14648-14654. [Link]
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ResearchGate. (n.d.). Surface modification with polyallylamines for immobilization of biopolymers and cells | Request PDF. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Controlled biodegradation of metallic biomaterials by plasma polymer coatings using hexamethyldisiloxane and this compound monomers. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). This compound plasma‐polymerization on PLLA surface evaluation of the biodegradation | Request PDF. Retrieved January 9, 2026, from [Link]
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MDPI. (2021). Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films. Polymers, 13(9), 1485. [Link]
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PubMed. (2014). Surface modification by this compound plasma polymerization promotes osteogenic differentiation of human adipose-derived stem cells. Journal of Biomedical Materials Research Part A, 102(11), 4039-4049. [Link]
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ResearchGate. (n.d.). (PDF) Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved January 9, 2026, from [Link]
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MDPI. (n.d.). Long-Term Stability of TiS2–Alkylamine Hybrid Materials. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). XPS and IR studies of Plasma Polymers Layer Deposited from this compound with Addition of Ammonia | Request PDF. Retrieved January 9, 2026, from [Link]
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Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved January 9, 2026, from [Link]
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Journal of Chemical Education. (2009). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. Journal of Chemical Education, 86(4), 497. [Link]
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Defense Technical Information Center. (2018). Surface Wettability Using Contact Angle Goniometry. Retrieved January 9, 2026, from [Link]
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MDPI. (2022). Poly(this compound Hydrochloride) and ZnO Nanohybrid Coating for the Development of Hydrophobic, Antibacterial, and Biocompatible Textiles. Materials, 15(15), 5422. [Link]
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MILL Wiki. (2022). Contact Angle Goniometry. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films. Retrieved January 9, 2026, from [Link]
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ACS Publications. (2009). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. Journal of Chemical Education, 86(4), 497. [Link]
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PNAS. (2010). Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. Proceedings of the National Academy of Sciences, 107(45), 19224-19229. [Link]
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PubMed. (2004). Pulsed plasma deposition of this compound on polysiloxane: a stable surface for neuronal cell adhesion. Journal of Neuroscience Methods, 138(1-2), 147-156. [Link]
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ResearchGate. (n.d.). Chemical characterization of plasma polymerized this compound coatings with addition of ammonia and oxygen by XPS. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Chemical reactivity of plasma polymerized this compound (PPAA) thin films on Au and Si: Study of the thickness influence and aging of the films | Request PDF. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Stabilization of Plasma-Polymerized this compound Films by Ethanol Extraction | Request PDF. Retrieved January 9, 2026, from [Link]
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MDPI. (2021). Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films. Polymers, 13(9), 1485. [Link]
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ResearchGate. (n.d.). Influence of Film Stability and Aging of Plasma Polymerized this compound Coated Quartz Particles on Humic Acid Removal | Request PDF. Retrieved January 9, 2026, from [Link]
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University of Namur Research Portal. (2011). Surface properties and cell adhesion onto this compound-plasma and amine-plasma coated glass coverslips. Journal of Materials Science: Materials in Medicine, 22(3), 671-682. [Link]
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Cambridge Core. (n.d.). Thin Film Plasma Deposition of this compound; Effects of Solvent Treatment | MRS Online Proceedings Library (OPL). Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Surface properties and cell adhesion onto this compound-plasma and amine-plasma coated glass coverslips. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved January 9, 2026, from [Link]
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Cardiff University ORCA. (2023). XPS insights: Sample degradation in X‐ray photoelectron spectroscopy. Retrieved January 9, 2026, from [Link]
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ACS Omega. (2020). Review on CO2 Capture Using Amine-Functionalized Materials. ACS Omega, 5(11), 5530-5541. [Link]
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MDPI. (2021). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. Materials, 14(21), 6603. [Link]
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MDPI. (2023). XPS Depth Profiling of Surface Restructuring Responsible for Hydrogen Evolution Reaction Activity of Nickel Sulfides in Alkaline Electrolyte. Materials, 16(2), 549. [Link]
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PubMed. (2013). Comparative study of layer-by-layer deposition techniques for poly(sodium phosphate) and poly(this compound hydrochloride). Nanoscale Research Letters, 8(1), 539. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Non-Viral Gene Delivery: Allylamine vs. Polyethyleneimine
In the landscape of non-viral gene therapy, the choice of a delivery vector is paramount to success. Cationic polymers, which self-assemble with nucleic acids to form nanoparticles called polyplexes, represent a cornerstone of this field.[1] Among these, Polyethyleneimine (PEI) has long been considered the gold standard due to its high transfection efficiency.[2][3] However, its clinical translation has been hampered by significant cytotoxicity.[4][5] This has spurred the investigation of alternatives like Polyallylamine (PAA), a structurally related polymer that offers a different set of properties and challenges.[6][7]
This guide provides an in-depth, objective comparison of PEI and PAA for non-viral gene delivery. We will move beyond a simple list of features to explore the causal mechanisms behind their performance, backed by experimental data and protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of their gene delivery strategies.
Polyethyleneimine (PEI): The High-Efficiency Benchmark
PEI is a synthetic polymer renowned for its potent ability to deliver nucleic acids into cells.[8][9] Its efficacy is deeply rooted in its unique chemical structure, which exists in two primary architectures: linear and branched.
-
Branched PEI (BPEI): Synthesized by the ring-opening polymerization of aziridine, BPEI contains a high density of primary, secondary, and tertiary amines.[10][11] This structural diversity is central to its mechanism of action. The 25 kDa branched PEI is often cited as the benchmark for in vitro transfection.[3]
-
Linear PEI (LPEI): Possesses only secondary amines within its backbone. While structurally simpler, LPEI often exhibits different transfection and toxicity profiles compared to its branched counterpart.[12][13]
Mechanism of Action: The "Proton Sponge" Hypothesis
The remarkable transfection efficiency of PEI, particularly the branched form, is widely attributed to the "proton sponge" effect.[2][14][15] This hypothesis posits a multi-step process for successful gene delivery:
-
DNA Condensation: The high density of cationic amine groups on the PEI backbone electrostatically interacts with the anionic phosphate backbone of DNA. This interaction condenses the nucleic acid into stable, nanosized polyplexes, protecting it from nuclease degradation.[4][8]
-
Cellular Uptake: The positively charged polyplexes bind to negatively charged proteoglycans on the cell surface, triggering uptake via endocytosis.[16]
-
Endosomal Escape: This is the critical step where PEI excels. As the endosome matures, its internal pH drops due to the action of vacuolar H+-ATPases. The numerous secondary and tertiary amines on PEI act as a buffer, absorbing the influx of protons.[17] This continuous proton pumping leads to a significant influx of chloride ions and water to maintain charge neutrality, causing osmotic swelling and the eventual rupture of the endosomal membrane.[2][17][18] This rupturing event releases the polyplex into the cytoplasm, allowing the genetic cargo to avoid degradation in the lysosome.[14][15]
Caption: The Proton Sponge Effect mechanism of PEI-mediated endosomal escape.
Performance and Limitations
While highly efficient, PEI's utility is constrained by significant drawbacks.
-
Transfection Efficiency: The transfection efficiency of linear PEI (22 kDa) in vitro is often greater than that of branched PEI (25 kDa), especially when complexes are formed in salt-containing buffers.[12][13] However, branched PEI can generate higher gene expression at higher N/P ratios in some cell lines.[19] In vivo, the performance can vary dramatically depending on the route of administration and formulation conditions.[8] For instance, linear 22 kDa PEI was found to be significantly more effective for airway gene delivery in mice compared to the 25 kDa branched form.[20]
-
Cytotoxicity: The high cationic charge density responsible for PEI's efficiency is also the primary source of its toxicity.[4][5] PEI can disrupt cell membranes and induce apoptosis. Cytotoxicity is generally dose-dependent and correlates with molecular weight; lower molecular weight PEIs are typically less toxic but also less efficient.[11][21] Studies have shown that branched PEI induces greater cytotoxicity than linear PEI of a similar molecular weight.
-
In Vivo Instability: When administered systemically, PEI polyplexes can interact non-specifically with blood components, leading to aggregation and rapid clearance.[11][22] This can also trigger inflammatory responses.[8]
Polythis compound (PAA): A Modifiable Alternative
Polythis compound (PAA) is a water-soluble cationic polymer synthesized from the polymerization of this compound.[6][23] It features a backbone of primary amines, giving it a high theoretical charge density. While it shares the fundamental ability to condense DNA with PEI, its inherent properties lead to a different performance profile.
Mechanism and Intrinsic Limitations
PAA's primary challenge lies in its inefficient endosomal escape.
-
DNA Condensation: Like PEI, PAA effectively condenses DNA into polyplexes through electrostatic interactions.[24]
-
Limited Buffering Capacity: The main issue with PAA is its low buffering capacity in the endosomal pH range.[6][7] Unlike the diverse amine environment of branched PEI, the primary amines of PAA are less effective at buffering the acidifying endosome. This results in a failure to trigger the "proton sponge" effect, leading to the trafficking of most polyplexes to the lysosome for degradation and consequently, low transfection efficiency.[6][7]
-
High Cytotoxicity: Similar to PEI, the intense cationic character of PAA contributes to significant cytotoxicity, limiting the concentrations that can be used in experiments.[6][7]
The Power of Modification
The limitations of PAA's basic structure have made it a prime candidate for chemical modification. The high reactivity of its primary amine groups allows for the strategic attachment of various functional moieties to improve its performance.[7]
-
Improving Buffering Capacity: Modifying PAA with cell-penetrating peptides (CPPs) like TAT or CyLoP-1 has been shown to increase the buffering capacity of the resulting polyplexes.[25][26]
-
Enhancing Transfection: These same CPP modifications have been demonstrated to improve transfection efficiency significantly compared to the unmodified polymer.[25][26]
-
Reducing Cytotoxicity: Introducing hydrophobic groups or creating derivatives with a mix of primary, secondary, tertiary, and quaternary amino groups can reduce cytotoxicity while enhancing transfection.[6][24][27]
Head-to-Head Comparison: Performance at a Glance
The choice between PEI and PAA depends on the specific goals of the research, balancing the need for high efficiency against the tolerance for toxicity and the capacity for chemical modification.
| Feature | Polyethyleneimine (PEI) | Polythis compound (PAA) |
| Structure | Linear (secondary amines) or Branched (primary, secondary, tertiary amines) | Linear with primary amine side chains |
| DNA Condensation | Excellent; forms stable, compact nanoparticles.[8] | Good; effectively condenses DNA.[24] |
| Endosomal Escape | Highly efficient, especially branched PEI, via the "Proton Sponge" effect.[14][18] | Poor in its unmodified form due to low buffering capacity.[6][7] |
| Transfection Efficiency | Very high (often the "gold standard" for in vitro studies).[2][3] | Low in its unmodified form.[6][7] |
| Cytotoxicity | High, particularly for high molecular weight, branched forms.[4] | High, due to intense positive charge density.[6][7] |
| Key Advantage | "Out-of-the-box" high transfection efficiency. | Highly amenable to chemical modification to tune properties.[7] |
| Key Disadvantage | High intrinsic cytotoxicity and poor in vivo stability.[5][22] | Low intrinsic transfection efficiency.[6] |
Essential Experimental Protocols
To objectively evaluate and compare these vectors, standardized, self-validating protocols are essential. The following methods provide a framework for characterizing polyplex performance.
Experimental Workflow Overview
Caption: Standard workflow for evaluating cationic polymer gene delivery vectors.
Protocol 1: Polyplex Formulation
Causality: The ratio of polymer nitrogens (N) to DNA phosphates (P) is the most critical parameter in polyplex formulation. It dictates the overall charge, size, and stability of the nanoparticle, which directly impacts cellular uptake, transfection efficiency, and cytotoxicity. A systematic variation of the N/P ratio is required to identify the optimal balance.
Methodology:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of plasmid DNA (e.g., pEGFP-N1) in nuclease-free water. Prepare a 1 mg/mL stock solution of PEI or PAA in nuclease-free water.
-
DNA Dilution: For a single transfection well, dilute 1 µg of plasmid DNA into 50 µL of a salt-free buffer (e.g., 5% glucose solution or HBS buffer). Mix gently by pipetting.
-
Polymer Calculation: Calculate the required volume of the polymer stock solution for a desired N/P ratio.
-
Rationale: The calculation depends on the polymer's nitrogen content per unit of mass. For PEI (assuming a repeating unit of C2H5N, MW = 43.07 g/mol ), there is 1 nitrogen per 43.07 g. For plasmid DNA (assuming an average MW of a base pair is 650 g/mol ), there are 2 phosphates per 650 g. The N/P ratio is a molar ratio.
-
-
Polymer Dilution: Dilute the calculated amount of polymer into 50 µL of the same salt-free buffer used for the DNA.
-
Complexation: Add the diluted polymer solution to the diluted DNA solution all at once. Do not add the DNA to the polymer , as this can lead to larger, less stable aggregates.
-
Incubation: Mix immediately by vortexing for 10 seconds and incubate at room temperature for 20-30 minutes to allow for stable polyplex formation. The final volume will be 100 µL.
Protocol 2: In Vitro Transfection Assay
Causality: This protocol quantifies the functional outcome of the delivery process: successful transcription and translation of the delivered gene. Using a reporter gene like Green Fluorescent Protein (GFP) allows for direct visualization and quantification of transfected cells.
Methodology:
-
Cell Seeding: The day before transfection, seed 100,000 cells (e.g., HEK293) per well in a 24-well plate in 500 µL of complete growth medium. The cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection: Remove the growth medium from the cells and replace it with 400 µL of fresh, serum-free medium.
-
Rationale: Serum proteins can interact with and destabilize polyplexes, reducing transfection efficiency. A temporary switch to serum-free media enhances polyplex-cell interaction.
-
-
Add Polyplexes: Add the 100 µL of prepared polyplex solution (from Protocol 1) dropwise to each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with 500 µL of complete growth medium (containing serum).
-
Gene Expression Analysis: Incubate for an additional 24-48 hours. Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells via flow cytometry.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
Causality: This assay measures the metabolic activity of the cells, which serves as an indicator of cell viability. A reduction in the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan crystals by mitochondrial dehydrogenases indicates cellular damage or death caused by the polyplexes.
Methodology:
-
Cell Treatment: Seed and treat cells with polyplexes at various N/P ratios exactly as described in Protocol 2. Include a control group of untreated cells.
-
Incubation: After the desired time point (e.g., 24 hours post-transfection), remove the culture medium.
-
MTT Addition: Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Rationale: During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Carefully remove the MTT-containing medium. Add 500 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Quantification: Pipette the solution up and down to ensure complete dissolution. Transfer 100 µL from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the viability of treated cells as a percentage relative to the absorbance of the untreated control cells.
Conclusion and Future Perspectives
The choice between this compound and polyethyleneimine is a classic trade-off between intrinsic efficacy and potential for optimization.
-
Polyethyleneimine remains an invaluable tool, particularly in vitro, where its high transfection efficiency provides a robust and reliable method for gene delivery.[2][9] Its future in therapeutic applications, however, depends on overcoming its toxicity, likely through the development of biodegradable derivatives or low molecular weight formulations.[11][28]
-
Polythis compound , in its unmodified state, is a poor transfection agent due to its inherent chemical properties.[6][7] However, its true value lies in its potential as a scaffold. The ease with which its primary amines can be modified allows for the rational design of sophisticated vectors where properties like buffering capacity, hydrophobicity, and cell-targeting can be systematically tuned.[25][26][27]
For researchers in drug development, PEI serves as a critical benchmark for performance. In contrast, PAA and its derivatives represent a more forward-looking platform for developing next-generation non-viral vectors that balance high efficiency with the superior safety profile required for clinical translation. The insights and protocols provided in this guide serve as a foundational framework for navigating this crucial decision-making process.
References
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- Sun Y, Liu G, Zhang H, et al. A Polymer Physics Perspective on Why PEI Is an Effective Nonviral Gene Delivery Vector. Langmuir. 2020;36(20):5449-5458. [Link]
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A Senior Application Scientist's Guide to Nanoparticle Coatings: Allylamine vs. Chitosan
In the dynamic field of nanotechnology, the surface of a nanoparticle is not merely a boundary but a critical interface that dictates its interaction with the biological environment. The choice of coating material is therefore a pivotal decision in the design of nanoparticle systems for applications ranging from drug delivery to diagnostics. This guide provides an in-depth comparison of two prominent cationic polymers used for nanoparticle coating: poly(allylamine hydrochloride) (PAH), a synthetic polyelectrolyte, and Chitosan, a natural polysaccharide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a nuanced analysis grounded in experimental evidence, explaining the causality behind methodological choices to empower you to make informed decisions for your specific application.
Fundamental Properties: A Head-to-Head Comparison
At their core, both PAH and chitosan are cationic polymers that primarily interact with negatively charged nanoparticle surfaces through electrostatic attraction.[1] However, their origins, structures, and physicochemical properties present a unique set of advantages and disadvantages.
| Property | Poly(this compound hydrochloride) (PAH) | Chitosan |
| Origin | Synthetic | Natural (derived from chitin)[2] |
| Monomeric Unit | This compound hydrochloride | D-glucosamine and N-acetyl-D-glucosamine |
| Charge Density | High and pH-dependent | Variable and pH-dependent |
| Solubility | Highly soluble in water | Soluble in acidic aqueous solutions |
| Biocompatibility | Generally considered biocompatible, but can exhibit cytotoxicity at high concentrations[3] | Excellent biocompatibility and biodegradability[4][5] |
| Functional Groups | Primary amines | Primary amines and hydroxyl groups |
| Key Advantages | High charge density, consistent batch-to-batch quality | Excellent biocompatibility, biodegradability, mucoadhesive properties[1] |
Mechanism of Nanoparticle Coating: An Electrostatic Embrace
The primary mechanism for both PAH and chitosan coating of negatively charged nanoparticles is electrostatic interaction.[1][6] The positively charged amine groups on the polymers are attracted to the negative surface charge of nanoparticles, such as those made of gold, silica, or PLGA.
Poly(this compound hydrochloride) (PAH) Coating Mechanism
PAH, with its high density of primary amines, readily adsorbs onto negatively charged surfaces, leading to a charge reversal from negative to positive. This process is often employed in the layer-by-layer (LbL) assembly technique, where alternating layers of cationic and anionic polymers are deposited to create a multilayered shell with precise thickness and functionality.[7][8]
Caption: Electrostatic attraction driven coating of a nanoparticle with PAH.
Chitosan Coating Mechanism
Chitosan's coating mechanism is also primarily electrostatic.[6] In an acidic solution (pH < 6.5), the amine groups of chitosan become protonated, rendering the polymer positively charged and enabling it to coat negatively charged nanoparticles. The mucoadhesive properties of chitosan are an added advantage for drug delivery applications, as it can interact with the negatively charged sialic acid residues in mucus, prolonging the residence time of the nanoparticles at the site of administration.[1]
Caption: Chitosan coating of a nanoparticle via electrostatic interaction.
Comparative Performance Analysis
The choice between this compound (in its polymeric form, PAH) and chitosan will ultimately depend on the specific requirements of the application.
| Performance Metric | Poly(this compound hydrochloride) (PAH) | Chitosan | Supporting Evidence |
| Coating Efficiency | High, especially in LbL assembly, allowing for precise thickness control. | Efficient, often achieved through simple incubation. | [7][8],[9] |
| Stability | Forms stable coatings, particularly in multilayered structures. | Good stability, though may be sensitive to pH changes. | [7],[10] |
| Biocompatibility | Generally biocompatible, but can show dose-dependent cytotoxicity. | Excellent biocompatibility and biodegradability. | [11][12],[4][5] |
| Drug Release | Can be tailored to control burst release and sustain drug delivery. | Provides sustained drug release and can be pH-responsive. | [13],[10] |
| Cellular Uptake | Positively charged surface enhances uptake by cells. | Enhanced cellular uptake due to positive charge and mucoadhesion. | [13],[10] |
| Functionalization | Primary amines are readily available for conjugation of targeting ligands or other molecules. | Amine and hydroxyl groups offer multiple sites for functionalization. | [1],[14] |
Experimental Protocols
The following protocols provide a starting point for coating your nanoparticles with either PAH or chitosan. Optimization will be necessary based on the specific nanoparticle core and intended application.
Protocol 1: Layer-by-Layer (LbL) Coating with Poly(this compound hydrochloride) (PAH)
This protocol describes the deposition of a single bilayer of PAH and a polyanion, such as poly(styrene sulfonate) (PSS), onto negatively charged nanoparticles.
Materials:
-
Negatively charged nanoparticle suspension (e.g., citrate-stabilized gold nanoparticles)
-
Poly(this compound hydrochloride) (PAH) solution (e.g., 1 mg/mL in 0.5 M NaCl)
-
Poly(styrene sulfonate) (PSS) solution (e.g., 1 mg/mL in 0.5 M NaCl)
-
Ultrapure water
-
Centrifuge
Procedure:
-
PAH Deposition: To the nanoparticle suspension, add an equal volume of the PAH solution. Incubate for 20 minutes at room temperature with gentle stirring.
-
Washing: Centrifuge the suspension to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes). Remove the supernatant and resuspend the pellet in ultrapure water. Repeat this washing step twice to remove excess, unbound PAH.
-
Characterization (Optional): Measure the zeta potential to confirm the change in surface charge from negative to positive.
-
PSS Deposition: Resuspend the PAH-coated nanoparticles in ultrapure water. Add an equal volume of the PSS solution. Incubate for 20 minutes at room temperature with gentle stirring.
-
Final Washing: Repeat the centrifugation and washing steps as described in step 2 to remove excess PSS.
-
Final Resuspension: Resuspend the coated nanoparticles in the desired buffer for your downstream application.
-
Characterization: Characterize the final coated nanoparticles for size (Dynamic Light Scattering), surface charge (Zeta Potential), and morphology (Transmission Electron Microscopy).
Caption: Workflow for Layer-by-Layer (LbL) coating of nanoparticles.
Protocol 2: Chitosan Coating via Ionic Gelation
This protocol describes a common method for both forming and coating nanoparticles with chitosan simultaneously.
Materials:
-
Chitosan solution (e.g., 0.1% w/v in 1% acetic acid)
-
Sodium tripolyphosphate (TPP) solution (e.g., 0.1% w/v in ultrapure water)
-
Drug or active ingredient (optional)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in the acetic acid solution. Stir until fully dissolved. If encapsulating a drug, it can be added to the chitosan solution at this stage.
-
Nanoparticle Formation and Coating: Place the chitosan solution on a magnetic stirrer. Add the TPP solution dropwise to the chitosan solution under constant stirring at room temperature. A milky opalescent suspension should form, indicating the formation of chitosan nanoparticles.
-
Incubation: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 12,000 x g for 45 minutes) to collect the coated nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with ultrapure water to remove unreacted reagents. Repeat the centrifugation and washing step.
-
Final Resuspension: Resuspend the chitosan-coated nanoparticles in the desired buffer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and morphology.
Concluding Remarks for the Practicing Scientist
The decision to use poly(this compound hydrochloride) or chitosan for nanoparticle coating is not a matter of one being definitively superior to the other, but rather a question of which is more fit-for-purpose.
Choose Poly(this compound hydrochloride) when:
-
Precise control over coating thickness is paramount.
-
A highly positive surface charge is required.
-
A synthetic, well-defined polymer is preferred for consistency.
Choose Chitosan when:
-
Biocompatibility and biodegradability are the primary concerns.
-
Mucoadhesive properties are advantageous for the intended route of administration.
-
A natural, cost-effective polymer is desired.
It is our hope that this guide has provided not only the necessary technical details but also the underlying scientific rationale to aid in your selection and experimental design. As with all nanomaterials, thorough characterization of the final coated nanoparticles is essential to ensure they meet the required specifications for your intended application.
References
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A Comparative Guide to Allylamine and Azole Antifungals: Mechanisms, Efficacy, and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, allylamines and azoles represent two of the most crucial classes of drugs employed to combat a wide spectrum of fungal infections. While both ultimately disrupt the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis, their distinct mechanisms of action, pharmacokinetic profiles, and clinical efficacies warrant a detailed comparative analysis. This guide provides an in-depth examination of these two pivotal antifungal classes, offering insights into their molecular targets, clinical applications, and the standardized methodologies used to evaluate their performance.
Mechanisms of Action: A Tale of Two Enzymes
The antifungal activity of both allylamines and azoles is rooted in their ability to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane.[1] Ergosterol serves a similar role in fungi as cholesterol does in mammalian cells, making its synthesis an attractive target for selective toxicity.[2] However, the two drug classes target different key enzymes within this pathway.
Allylamines , such as terbinafine and naftifine, exert their effect by inhibiting squalene epoxidase.[3][4] This enzyme catalyzes the conversion of squalene to squalene 2,3-epoxide, an early step in ergosterol synthesis.[5] The inhibition of squalene epoxidase leads to a fungicidal effect through two concurrent events: the depletion of ergosterol, which compromises cell membrane integrity, and the intracellular accumulation of toxic levels of squalene.[3][6] The high selectivity of allylamines for the fungal squalene epoxidase over its mammalian counterpart contributes to their favorable safety profile.[2][4]
Azoles , which are categorized into imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[7][8] This enzyme is responsible for the demethylation of lanosterol to ergosterol, a later step in the pathway.[7] By inhibiting this enzyme, azoles lead to the depletion of ergosterol and the accumulation of 14-α-methylated sterols in the fungal membrane, which disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately resulting in a primarily fungistatic effect.[7]
Comparative Efficacy and Spectrum of Activity
The differing mechanisms of action and pharmacokinetic properties of allylamines and azoles translate to variations in their clinical efficacy and spectrum of activity.
Allylamines are particularly effective against dermatophytes, the fungi responsible for common superficial infections of the skin, hair, and nails (tinea infections).[4][5] Terbinafine, a leading allylamine, is considered a gold standard for the treatment of onychomycosis (fungal nail infection) and demonstrates high cure rates.[6][9] Their fungicidal action against these pathogens often allows for shorter treatment durations.[10] While active against a broad range of dermatophytes and some molds, their activity against yeasts like Candida species is more variable.[4]
Azoles possess a broader spectrum of activity that includes dermatophytes, yeasts (Candida and Cryptococcus species), and endemic dimorphic fungi (Histoplasma, Blastomyces, Coccidioides).[11] This makes them invaluable for treating both superficial and systemic fungal infections.[12] For instance, fluconazole is a first-line treatment for many Candida infections, while itraconazole is effective against a wider range of dimorphic fungi.[11] Newer generation azoles, such as voriconazole and posaconazole, have expanded coverage against molds like Aspergillus and even zygomycetes.[8]
| Feature | Allylamines (e.g., Terbinafine) | Azoles (e.g., Itraconazole) |
| Primary Target | Squalene Epoxidase | Lanosterol 14α-demethylase (CYP51) |
| Mechanism | Fungicidal (primarily) | Fungistatic (primarily) |
| Spectrum | Excellent against dermatophytes, some molds; variable against yeasts. | Broad-spectrum: dermatophytes, yeasts, dimorphic fungi, and some molds. |
| Primary Clinical Use | Superficial dermatophyte infections (tinea, onychomycosis). | Superficial and systemic fungal infections, including candidiasis and aspergillosis. |
| Drug Interactions | Fewer significant drug-drug interactions.[13] | Potential for significant drug-drug interactions via cytochrome P450 inhibition.[13] |
| Resistance | Primarily due to target site mutations in the ERG1 gene.[14][15] | Multiple mechanisms including target site mutations (ERG11), overexpression of the target enzyme, and drug efflux pumps.[14][15] |
Mechanisms of Antifungal Resistance
The emergence of antifungal resistance is a growing concern. Both this compound and azole classes are affected by resistance, which can develop through various mechanisms.
Resistance to allylamines in dermatophytes is most commonly associated with single-nucleotide variations in the ERG1 gene, which encodes for squalene epoxidase.[14][15] These mutations alter the drug's binding site on the enzyme, reducing its inhibitory effect.
Resistance to azoles is more complex and can occur through several mechanisms[14][15]:
-
Target site modification: Point mutations in the ERG11 gene can decrease the affinity of the azole for lanosterol 14α-demethylase.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can effectively dilute the intracellular concentration of the drug.
-
Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the azole out of the fungal cell, reducing its intracellular concentration.
In Vitro Efficacy Evaluation: Standardized Protocols
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized protocols have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17] Two fundamental assays for evaluating the in vitro efficacy of antifungal agents are the Minimum Inhibitory Concentration (MIC) assay and the Time-Kill assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[18]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60 and EUCAST guidelines) [16][19][20]
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the this compound or azole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium (buffered with MOPS) into all wells of a 96-well microtiter plate, except for the first column.[21]
-
Add 200 µL of the antifungal drug at twice the desired highest final concentration to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This creates a concentration gradient of the antifungal agent.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain isolated colonies.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the prepared fungal inoculum.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[16] This can be assessed visually or by using a spectrophotometer to measure optical density.[16]
Time-Kill Assay
The time-kill assay provides information on the rate and extent of fungal killing over time, helping to distinguish between fungistatic and fungicidal activity.[22]
Experimental Protocol: Antifungal Time-Kill Assay [22][23][24]
-
Preparation:
-
Prepare a standardized fungal inoculum as described for the MIC assay, with a starting concentration typically between 10⁴ and 10⁶ CFU/mL.[23]
-
Prepare tubes containing RPMI 1640 medium with the desired concentrations of the antifungal agent (often multiples of the MIC). Include a growth control tube without the drug.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the fungal suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Fungi:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antifungal concentration to generate time-kill curves.
-
Fungicidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]
-
Conclusion
This compound and azole antifungals are indispensable tools in the management of fungal diseases. Their distinct mechanisms of action, targeting different enzymes in the ergosterol biosynthesis pathway, result in varied spectra of activity and clinical applications. Allylamines, with their primarily fungicidal action, excel in the treatment of dermatophyte infections, while the broad-spectrum, largely fungistatic azoles are crucial for a wide range of superficial and systemic mycoses. A thorough understanding of their comparative efficacy, resistance mechanisms, and the standardized in vitro assays used for their evaluation is paramount for researchers and drug development professionals working to advance the field of antifungal therapy.
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A Senior Application Scientist’s Guide to the Validation of Allylamine Quantification in Water Samples: A Comparative Analysis of IC-MS, GC-MS, and HPLC Methods
Introduction: The Critical Need for Accurate Allylamine Quantification
This compound (C₃H₅NH₂) is a reactive, colorless liquid used in the synthesis of pharmaceuticals, resins, and other commercial products.[1] However, its utility is shadowed by its toxicity. This compound is corrosive to the eyes, skin, and respiratory tract and poses a significant threat to the cardiovascular system.[2] It is classified as toxic to aquatic organisms, making its presence in water a serious environmental and public health concern.[3][4] Given these risks, regulatory bodies and quality control laboratories require robust, validated analytical methods to detect and quantify this compound at trace levels in aqueous matrices.
This guide provides an in-depth comparison of three common analytical techniques for this purpose: Ion Chromatography-Mass Spectrometry (IC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the core principles of each method, present detailed validation protocols, and offer a comparative analysis of their performance based on experimental data, grounded in the principles of internationally recognized validation standards.
Pillar 1: The Foundation of Trustworthy Analysis - Method Validation Principles
Before comparing methodologies, it is crucial to understand the parameters that define a validated, reliable analytical method. Method validation provides objective evidence that a method is fit for its intended purpose.[5] Regulatory and standards organizations like the U.S. Environmental Protection Agency (EPA), the U.S. Food and Drug Administration (FDA), AOAC INTERNATIONAL, and the International Organization for Standardization (ISO) provide comprehensive guidelines for this process.[6][7][8]
Key validation characteristics we will use for our comparison include:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Pillar 2: The Primary Technique - Ion Chromatography-Mass Spectrometry (IC-MS)
IC-MS is a powerful technique that combines the separation capabilities of ion chromatography with the sensitive and selective detection of mass spectrometry.[13][14] For small, polar, and ionic compounds like this compound, IC provides superior separation from matrix interferences, which can be a challenge for traditional reversed-phase HPLC.[15] Coupling IC with MS overcomes the limitations of less selective detectors like conductivity, allowing for definitive peak identification and lower detection limits, even in complex matrices.[16][17]
Experimental Workflow: IC-MS
Caption: IC-MS workflow for this compound analysis in water.
Validated Protocol: IC-MS for this compound in Water
This protocol is based on a validated method for the determination of this compound in pharmaceutical process samples, adapted for a water matrix.[9][18]
-
Preparation of Standards and Solutions:
-
Eluent: Prepare a 10 mM Methane Sulfonic Acid solution in deionized water. Filter and degas.
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with deionized water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the linear range (e.g., 9 µg/mL to 750 µg/mL).[18]
-
-
Sample Preparation:
-
Collect the water sample in a clean, appropriate container.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumental Conditions:
-
Ion Chromatograph: Dionex system or equivalent.
-
Column: Dionex IonPac CS14 (or equivalent cation-exchange column), 4 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detector 1: Suppressed Conductivity Detector.
-
Detector 2 (MS): Single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) for the protonated this compound molecule [M+H]⁺ at m/z 58.1.
-
-
-
Validation & Analysis:
-
System Suitability: Inject a mid-range standard solution five times. The RSD of the peak area should be ≤ 2.0%.
-
Linearity: Inject the series of working standards. Plot a calibration curve of peak area versus concentration and calculate the coefficient of determination (r²), which should be ≥ 0.999.[18]
-
Analysis: Inject the prepared water sample.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Pillar 3: Comparative Methodologies - GC-MS and HPLC
While IC-MS is highly suitable, alternative methods exist, each with distinct operational principles and performance characteristics.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for volatile and thermally stable compounds. This compound, being a primary amine, is polar and can exhibit poor peak shape due to interactions with the GC column.[19] To overcome this, a derivatization step is essential. Derivatization converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance and sensitivity.[20][21]
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS workflow including the essential derivatization step.
Validated Protocol: GC-MS for this compound in Water
This protocol is adapted from a validated method for this compound in drug substances, which can be applied to aqueous extracts.[10]
-
Preparation of Standards and Solutions:
-
Internal Standard (IS): Prepare an 8 µg/mL solution of triethylamine in chloroform.
-
Stock Standard (840 µg/mL): Accurately weigh 42 mg of this compound into a 50 mL volumetric flask and dilute to volume with the IS solution.
-
Working Standards: Prepare a calibration series (e.g., 6 µg/g to 148 µg/g) by diluting the stock standard with the IS solution.[10]
-
-
Sample Preparation and Derivatization:
-
To 5 mL of the water sample, add 1 mL of 2 N sodium hydroxide to basify the solution.
-
Add 2 mL of the IS solution (containing chloroform) and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Carefully transfer the lower organic (chloroform) layer to a clean vial. This layer now contains the extracted this compound. Note: For improved performance, a derivatization agent such as isobutyl chloroformate (IBCF) can be added to the extract to convert this compound to its carbamate derivative before injection.[11]
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent system or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer.
-
Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated polyethylene glycol column.
-
Carrier Gas: Helium.
-
Temperature Program: 50°C (hold 2 min), ramp to 180°C at 10°C/min, hold 2 min.
-
Injector: Splitless, 220°C.
-
Detector (MS): Electron Impact (EI) ionization at 70 eV. Scan m/z from 30 to 300 or use SIM for target ions.
-
-
Validation & Analysis:
-
Follow standard validation procedures for linearity, precision, and accuracy as described for the IC-MS method. The specificity of the peak can be confirmed by comparing the mass spectrum to a reference library like NIST.[10]
-
Alternative 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, but for small amines like this compound, which lack a strong chromophore, direct UV detection is insensitive. Therefore, pre-column or post-column derivatization is typically required to attach a UV-absorbing or fluorescent tag to the molecule.[22]
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: HPLC workflow with pre-column derivatization for UV detection.
Validated Protocol: HPLC-UV for Aliphatic Amines in Water
This is a representative protocol for aliphatic amines using derivatization, as a specific validated method for this compound was not detailed in the search results. This method uses 3,5-dinitrobenzoyl chloride (DNB) as the derivatizing agent.[22]
-
Preparation of Standards and Solutions:
-
Mobile Phase: Prepare an acetonitrile-water gradient.
-
Derivatizing Reagent: Prepare a solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Standards: Prepare aqueous standards of this compound.
-
-
Sample Preparation and Derivatization:
-
Preconcentration: Pass a known volume of the water sample through a C18 Solid-Phase Extraction (SPE) cartridge to retain the this compound.
-
Derivatization: Draw the DNB reagent solution through the cartridge, followed by acetonitrile to elute the derivatized this compound. This step both derivatizes the analyte and elutes it from the SPE cartridge.
-
Collect the eluate for injection.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Hypersil ODS C18, 5 µm.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 230 nm.
-
-
Validation & Analysis:
-
Validate the method for linearity, precision, and accuracy. For similar aliphatic amines, this method achieved detection limits of 2–5 µg/L and recoveries of 70–102%.[22]
-
Performance Comparison: IC-MS vs. GC-MS vs. HPLC
The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the performance of the discussed methods based on published validation data.
| Parameter | IC-MS | GC-MS (with FID) | HPLC-UV (with Derivatization) |
| Specificity | Very High (based on retention time and mass-to-charge ratio)[9] | High (based on retention time and mass spectrum)[10] | Moderate to High (depends on derivatization and chromatographic resolution) |
| LOD | 2.7 µg/mL (2700 µg/L)[9] | 2 µg/g (equivalent to 2 ppm or ~2000 µg/L in water)[10] | 2–5 µg/L (for similar aliphatic amines)[22] |
| LOQ | 9.0 µg/mL (9000 µg/L)[9] | 6 µg/g (equivalent to 6 ppm or ~6000 µg/L in water)[10] | Not explicitly stated, but typically 3x LOD |
| Accuracy (% Recovery) | 97 – 109%[9] | 93.9 – 99.1%[10] | 70 – 102%[22] |
| Sample Preparation | Minimal (Filtration) | Moderate (Liquid-Liquid Extraction, potentially derivatization) | Extensive (Solid-Phase Extraction and Derivatization) |
| Analysis Time | Short (run time ~8 min)[9] | Moderate (run time ~15 min)[10] | Short (total analysis ~15 min including sample prep)[22] |
| Advantages | Direct analysis of ionic species, high selectivity, minimal sample prep. | High resolution, definitive identification with MS library matching. | High sensitivity with fluorescence, widely available instrumentation. |
| Disadvantages | Higher instrument cost, may have interference from high salt matrices. | Requires derivatization for polar amines, potential for analyte loss. | Derivatization is mandatory, can be complex and time-consuming. |
Conclusion and Recommendations
Based on this comparative analysis, a clear hierarchy of methods emerges for the quantification of this compound in water samples:
-
IC-MS stands out as the most direct and robust method. Its primary advantage is the ability to analyze this compound in its native, ionic state without the need for chemical derivatization. This simplifies the workflow, reduces potential sources of error, and provides excellent selectivity and accuracy. While the initial instrument cost is higher, for laboratories performing routine analysis of polar, ionic contaminants, the efficiency and data quality are unparalleled.
-
GC-MS is a highly viable and sensitive alternative, provided a validated derivatization and extraction protocol is employed. It offers the significant advantage of mass spectral library matching for confident peak identification.[10] This method is particularly suitable for laboratories that already have extensive GC-MS capabilities.
-
HPLC with UV or Fluorescence detection is a capable technique, especially when high sensitivity is required (LODs in the low µg/L range can be achieved).[22] However, it is the most labor-intensive due to the mandatory SPE and derivatization steps, which can add complexity and variability to the analysis.
Ultimately, the choice of method should be guided by the laboratory's specific needs regarding sensitivity, sample throughput, existing equipment, and the complexity of the water matrix being analyzed. For ensuring the highest degree of confidence with the simplest sample preparation, IC-MS is the recommended primary technique for the validation of this compound quantification in water samples.
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A Senior Application Scientist's Guide to Crosslinker Selection for Polyallylamine Hydrogels
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A Senior Application Scientist’s Guide: Evaluating Allylamine-Based Ligands Against Traditional Resins for Ion-Exchange Chromatography
Executive Summary
Ion-exchange chromatography (IEX) remains a cornerstone of biomolecule purification, pivotal in the development of therapeutics. The choice of ligand chemistry dictates the success of any IEX step, influencing capacity, selectivity, and product recovery. While traditional quaternary ammonium (Strong Anion Exchanger, SAX) and diethylaminoethyl (Weak Anion Exchanger, WAX) resins are well-established, ligands based on allylamine, particularly in its polymeric form, present a compelling alternative with distinct performance advantages. This guide provides an in-depth, evidence-based comparison of poly(this compound) functionalized resins against their traditional counterparts. We will explore the fundamental chemical differences and their impact on critical performance metrics, including dynamic binding capacity, salt tolerance, and elution characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows through a deeper understanding of modern IEX ligand technology.
The Principle of Anion Exchange Chromatography: A Tale of Two Chemistries
Anion Exchange Chromatography (AEX) separates molecules based on their net negative surface charge at a given pH.[1] Proteins, with their complex arrangement of acidic and basic amino acid residues, exhibit a net charge that is dependent on the buffer pH relative to their isoelectric point (pI). At a pH above its pI, a protein is negatively charged and will bind to the positively charged functional groups of an AEX resin.[1][2]
The nature of these functional groups categorizes anion exchangers into two main classes:
-
Strong Anion Exchangers (SAX): These feature functional groups derived from strong bases, such as quaternary ammonium. Their charge is permanent and independent of pH, allowing for a wide operational range.[3][4]
-
Weak Anion Exchangers (WAX): These utilize functional groups from weak bases, like diethylaminoethyl (DEAE) or, the focus of this guide, this compound. Their positive charge is pH-dependent; they are charged at pH values below their pKa and lose their charge at higher pH values.[3][5] This pH-dependency is not a limitation but a powerful tool for modulating selectivity.[2]
Ligand Chemistry: From Simple Amines to Polymeric Tentacles
The performance of an IEX resin is fundamentally tied to the chemistry of its ligand.
Traditional Ligands: The Established Workhorses
-
Quaternary Ammonium (Q-type): As a strong anion exchanger, the Q ligand has a permanent positive charge, making it a reliable choice for capture steps where robust binding across a broad pH range is desired.[3][4]
-
Diethylaminoethyl (DEAE): This is the most common weak anion exchanger. It is a tertiary amine that offers different selectivity compared to SAX resins due to its pH-titratable charge.[2]
The this compound Ligand: A Modern Alternative
This compound is a primary amine. When used to functionalize a chromatography support, particularly as a grafted polymer (poly(this compound), PAA), it creates a high-density, flexible, and titratable surface. This unique architecture confers several performance advantages. Research has shown that PAA chains grafted onto a resin base matrix can transition from a flat, multi-point grafted state at low densities to extended, flexible "tentacles" at higher ionic capacities.[6] This extended state is thought to enable three-dimensional protein binding and a "chain delivery" mechanism, significantly enhancing adsorption properties.[6]
Diagram: Ion-Exchange Mechanisms
Head-to-Head Performance Comparison
An objective evaluation requires scrutinizing key performance indicators under controlled experimental conditions.
| Performance Metric | This compound-Based Ligand | Traditional Q-Resin (SAX) | Traditional DEAE-Resin (WAX) |
| Functional Group | Primary Amine (Polymeric) | Quaternary Ammonium | Tertiary Amine |
| Charge Type | Weak (pH-Dependent) | Strong (pH-Independent) | Weak (pH-Dependent) |
| Binding Capacity | High to Very High, especially at high ligand densities.[6][7] | High | Moderate to High |
| Salt Tolerance | Excellent; maintains high capacity in up to 500 mM NaCl.[6][7] | Moderate; capacity decreases significantly with increasing salt. | Moderate |
| Elution Conditions | Mild pH shift or moderate salt gradient.[6][7] | High salt concentration gradient required.[8] | pH shift or salt gradient. |
| Selectivity | Unique; tunable by adjusting both pH and salt concentration.[2] | High resolution based on charge density. | Different selectivity profile from SAX resins.[1] |
| Protein Recovery | High, especially for pH-sensitive proteins due to mild elution. | High, but can be compromised by high salt for some proteins. | High |
Table 1: Key Property Comparison of this compound vs. Traditional Anion Exchange Ligands.
Dynamic Binding Capacity (DBC)
DBC is the true measure of a resin's performance under operational flow conditions and is a critical factor for process productivity.[9][10] Studies on poly(this compound)-grafted resins have shown that both adsorption capacity and effective diffusivity increase dramatically at higher ionic capacities (ligand densities).[6][7] This suggests that the polymeric nature of the ligand creates a high-capacity binding environment that is more accessible to proteins compared to traditional monomeric ligands.
-
Expert Insight: The high DBC of PAA-resins allows for the use of smaller column volumes to purify the same amount of product, leading to reduced buffer consumption and faster cycle times, directly impacting process economics.
Unparalleled Salt Tolerance
A standout feature of PAA-based exchangers is their remarkable salt tolerance. They exhibit favorable adsorption and uptake properties across a broad range of ionic strengths (e.g., 0-500 mmol/L NaCl).[6][7]
-
Expert Insight: This is a significant process advantage. Feedstreams from bioreactors often have high conductivity. With traditional resins, these streams must be extensively diluted to ensure efficient binding, a step that increases volume, time, and buffer costs. The high salt tolerance of this compound resins can minimize or even eliminate this dilution step, streamlining the workflow.
Gentle Elution for Sensitive Molecules
While elution from strong anion exchangers typically requires a steep salt gradient, elution from this compound resins can be effectively achieved by a small decrease in pH.[6] As the buffer pH drops, the primary amine groups on the ligand and/or the acidic groups on the protein are protonated, neutralizing the net charge and causing the protein to be released.
-
Expert Insight: This ability to elute with a mild pH shift is invaluable for purifying proteins that are sensitive to high salt concentrations, which can cause aggregation or loss of activity. This leads to higher recovery of functional, high-quality product.
Experimental Validation Protocols
To substantiate these claims, we provide standardized protocols for a direct comparison of different resins. Trustworthiness in science is built on reproducible, verifiable methods.
Diagram: Comparative Resin Performance Evaluation Workflow
Protocol 1: Determination of Dynamic Binding Capacity (DBC)
This protocol determines the amount of a target protein a resin can bind under specific flow conditions before significant product loss occurs in the flowthrough.[11][12]
Objective: To quantify and compare the DBC of an this compound-based resin and a traditional resin at 10% breakthrough (QB10).
Methodology:
-
Column Packing: Pack each resin into identical columns (e.g., 1 cm diameter x 10 cm height) according to the manufacturer's instructions. Ensure consistent packing quality.
-
System Preparation: Use a chromatography system (e.g., FPLC) and prime all lines with the binding buffer (e.g., 20 mM Tris, pH 8.0).
-
Equilibration: Equilibrate each column with at least 5-10 column volumes (CVs) of binding buffer, or until the UV absorbance, pH, and conductivity baselines are stable.
-
Determine Amax (100% Breakthrough): Bypass the column and flow the protein sample (e.g., 1 mg/mL Bovine Serum Albumin in binding buffer) through the system until the UV 280 nm signal is stable. Record this absorbance value as Amax.[13]
-
Sample Loading: Re-connect the column and load the protein sample at a defined linear flow rate (e.g., 150 cm/hr). Continuously monitor the UV 280 nm absorbance of the column effluent.
-
Breakthrough: Continue loading until the absorbance of the effluent reaches at least 15-20% of Amax.
-
Calculation: Determine the volume of sample loaded (V_load) when the effluent absorbance reached 10% of Amax. Calculate the DBC using the following formula[9]: DBC (mg/mL) = (V_load [mL] - V_delay [mL]) * C_protein [mg/mL] / V_column [mL]
-
Where V_delay is the system delay volume (column volume can be used as a practical estimate).[13]
-
C_protein is the concentration of the protein sample.
-
V_column is the geometric volume of the packed resin bed.
-
Protocol 2: Elution Profile and Selectivity Analysis
Objective: To compare the separation resolution of a model protein mixture and the elution conditions required for each resin.
Methodology:
-
Prepare Sample: Create a mixture of model proteins with different pI values (e.g., β-Lactoglobulin, Bovine Serum Albumin, Ovalbumin) in the binding buffer.
-
Equilibrate Column: Equilibrate the packed columns as described in Protocol 1.
-
Load Sample: Load a small, non-saturating amount (e.g., 1-2% of DBC) of the protein mixture onto each column.
-
Wash: Wash with 5-10 CVs of binding buffer to remove any unbound material.
-
Elution:
-
Salt Gradient: Apply a linear gradient from 0% to 100% Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0) over 20 CVs.[14]
-
pH Gradient (for WAX resins): Alternatively, for the this compound and DEAE resins, apply a linear pH gradient from pH 8.0 to pH 5.0.
-
-
Analysis: Collect fractions and analyze by UV 280 nm. Compare the chromatograms for peak separation (resolution) and the conductivity or pH at which each protein elutes.
Protocol 3: Regeneration and Stability Study
Objective: To assess the reusability and stability of the resins over multiple purification cycles.
Methodology:
-
Initial Cycle: Perform a complete load-elute cycle as described in the previous protocols and measure the DBC.
-
Regeneration: After elution, strip the column with a high salt solution (e.g., 1-2 M NaCl) for 5 CVs.
-
Sanitization/Cleaning-in-Place (CIP): Wash the column with a CIP solution (e.g., 0.5-1.0 M NaOH) for 2-3 CVs, followed by immediate flushing with binding buffer until pH and conductivity are stable.[15]
-
Repeat Cycles: Repeat steps 1-3 for a minimum of 10-20 cycles.
-
Analysis: Measure the DBC every 5 cycles. A robust resin will show minimal loss in binding capacity over the course of the study.
Data Interpretation & Hypothetical Case Study
Scenario: Purification of a recombinant protein (pI 6.2) from a high-conductivity cell culture supernatant (15 mS/cm).
| Parameter | This compound Resin | Q-Resin |
| Feedstock Prep | None (Direct Load) | Dilution 1:3 with water |
| DBC (mg/mL) | 95 | 55 (on diluted feed) |
| Elution Method | pH Gradient (pH 7.5 to 6.0) | Salt Gradient (150 mM to 400 mM NaCl) |
| Product Recovery | 92% | 85% |
| Product Purity | 96% | 94% |
| Regeneration Stability | >95% capacity after 20 cycles | >95% capacity after 20 cycles |
Table 2: Hypothetical Comparative Performance Data for Protein Purification.
-
Interpretation: The this compound resin demonstrates superior performance in this scenario. Its high salt tolerance eliminates the need for feedstock dilution, saving significant time and buffer. The higher DBC allows for a smaller, more efficient process. Furthermore, the mild pH elution results in a higher recovery of the target protein, potentially preserving its biological activity more effectively.
Conclusion and Recommendations
This compound-based ligands, particularly in their polymeric form, represent a significant advancement in ion-exchange chromatography. While traditional resins remain effective for many applications, the unique properties of this compound offer compelling solutions to common purification challenges.
Choose this compound-Based Resins When:
-
Your feedstock has high ionic strength, and you wish to minimize or eliminate dilution steps.
-
Your target protein is sensitive to high salt concentrations, and a milder elution strategy (like a pH shift) is desirable.
-
You are seeking a different selectivity profile to resolve challenging impurities that co-elute with your product on traditional resins.
Traditional Resins Remain a Strong Choice When:
-
Working with well-established, legacy processes where changing the resin is not feasible.
-
The target protein is highly stable, and the primary goal is capture at the lowest possible cost.
-
A permanent, pH-independent charge is required for a specific separation mechanism.
Ultimately, the optimal choice of resin depends on the specific properties of the target molecule and the overall process goals. The experimental protocols provided in this guide offer a robust framework for making an informed, data-driven decision to enhance the efficiency and productivity of your downstream processing.
References
- Li, Y., et al. (2017). Characterization of Poly(this compound) as a Polymeric Ligand for Ion-Exchange Protein Chromatography. Journal of Chromatography A.
- Arun, S., et al. (2009). Ion exchange chromatography of monoclonal antibodies: effect of resin ligand density on dynamic binding capacity. Journal of Chromatography A.
- YMC Europe. (n.d.). How to Determine the DBC of a Resin. Technical Note.
- Bestchrom. (2024). Determination of DBC of chromatography resin. Bestchrom Blog.
- ResearchGate. (2017). Characterization of poly(this compound) as a polymeric ligand for ion-exchange protein chromatography. Request PDF.
- Sepahi, M., et al. (2014). Optimization of Dynamic Binding Capacity of Anion Exchange Chromatography Media for Recombinant Erythropoietin Purification. Avicenna Journal of Medical Biotechnology.
- Cytiva. (2018). How to determine dynamic binding capacity (DBC) of chromatography resins. Cytiva Life Sciences.
- Sunresin. (n.d.). The Difference Between Weak Anion Exchange Resin and Strong Anion Exchange Resin. Sunresin New Materials.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus.
- Mitsubishi Chemical. (n.d.). Test Method for Ion Exchange Resin. DIAION Manual.
- Knauer. (n.d.). Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. Application Note.
- Bio-Rad. (n.d.). Protein Purification by Ion-Exchange Chromatography. Bio-Rad Laboratories.
- ResearchGate. (2013). Elution profile of anion exchange chromatography. Figure.
- ResearchGate. (2006). Study of a new process for the efficient regeneration of ion exchange resins. Publication.
- Carta, G., et al. (2010). Determinants of Protein Elution Rates from Preparative Ion-Exchange Adsorbents. Biotechnology and Bioengineering.
- Biotage. (2023). When should I choose weak ion exchange SPE phases?. Biotage.
- Sartorius. (n.d.). Dynamic Binding Capacity of Resins using Biolayer Interferometry (Octet). ForteBio.
- Sartorius. (n.d.). Comparative Study of Resin. Sartorius.
- Chromatography Today. (2023). What makes the dynamic binding capacity so important?. Chromatography Today.
- Gagnon, P., et al. (2008). A rapid method for determining dynamic binding capacity of resins for the purification of proteins. Protein Expression and Purification.
- JTL. (2025). Ion Exchange Resin Regeneration Guide. JTL.
- Lanlang. (2023). Regeneration of Ion Exchange Resin - FAQ. Lanlang.
- SAMCO Technologies. (n.d.). What to Know About Ion Exchange Resin Regeneration. SAMCO.
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The Modern Researcher's Guide to Primary Amine Surface Functionalization: Moving Beyond Allylamine
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A Comparative Guide to the Cytotoxicity of Allylamine, Diallylamine, and Triallylamine for Researchers and Drug Development Professionals
In the landscape of industrial chemistry and biomedical research, allylamines represent a class of compounds with diverse applications, from the synthesis of polymers and pharmaceuticals to their use as antifungal agents.[1] However, their utility is intrinsically linked to their toxicological profiles. This guide provides an in-depth, objective comparison of the cytotoxicity of three key allylamines: allylamine (a primary amine), dithis compound (a secondary amine), and trithis compound (a tertiary amine). By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
Introduction: The this compound Family and Its Biological Significance
Allylamines are characterized by the presence of one or more allyl groups (CH₂=CHCH₂) attached to a nitrogen atom. Their chemical reactivity, conferred by the double bond, makes them valuable precursors in organic synthesis.[1] In the pharmaceutical realm, functionalized allylamines are recognized for their therapeutic properties, notably as antifungal agents that inhibit ergosterol biosynthesis.[2] Despite their utility, concerns regarding their cytotoxicity, particularly the well-documented cardiovascular toxicity of this compound, necessitate a thorough understanding of their potential hazards.[3]
Comparative Cytotoxicity: A Hierarchy of Toxicity
Experimental evidence from in vivo studies has established a clear hierarchy of toxicity among these three allylamines. Based on lethal concentration (LC50) values, This compound is the most potent, being approximately twice as toxic as trithis compound and about ten times more toxic than dithis compound .[4] This trend is a crucial consideration for handling and application of these compounds.
Data Presentation: In Vivo and In Vitro Toxicity
| Compound | Type of Amine | In Vivo Toxicity (LC50, rat, inhalation) | In Vitro Cytotoxicity (IC50) | Key Toxicological Observations |
| This compound | Primary | ~177 ppm (8 hours)[5] | 50-100 µM (causes modest reduction in cell viability in HUVECs after 20 hours)[5] | Potent cardiovascular toxin; causes myocardial necrosis and vascular lesions.[3] |
| Dithis compound | Secondary | ~795 ppm (8 hours) (estimated based on relative toxicity)[4] | Not clearly established in comparative studies. One study noted no effect on spontaneous beating of myocardial myocyte reaggregates, suggesting lower toxicity than this compound.[6] | Considered less toxic than this compound and trithis compound in inhalation studies.[4] |
| Trithis compound | Tertiary | ~354 ppm (8 hours) (estimated based on relative toxicity)[4] | Not clearly established in comparative studies. | Shows increased relative toxicity compared to dithis compound upon inhalation.[7] |
HUVECs: Human Umbilical Vein Endothelial Cells
Mechanistic Insights into this compound Cytotoxicity
The pronounced cytotoxicity of this compound, particularly its cardiotoxicity, is not a direct effect of the molecule itself but rather a consequence of its metabolic activation. This is a critical point of differentiation when comparing it with its secondary and tertiary analogues.
The Bioactivation Pathway of this compound
The primary mechanism of this compound-induced cytotoxicity involves its enzymatic conversion in the body to highly reactive and toxic metabolites.[4] This process is predominantly mediated by the enzyme semicarbazide-sensitive amine oxidase (SSAO) , also known as vascular adhesion protein-1 (VAP-1).[4][8]
The key steps in this pathway are:
-
Oxidative Deamination: SSAO catalyzes the oxidative deamination of this compound.
-
Formation of Toxic Metabolites: This reaction produces acrolein and hydrogen peroxide , both of which are potent cytotoxic agents.[4][9]
Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily react with cellular nucleophiles, leading to protein and DNA damage. Hydrogen peroxide is a reactive oxygen species (ROS) that induces oxidative stress, damaging cellular components and triggering apoptotic pathways.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells. [10] Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Caption: Workflow for the LDH cytotoxicity assay.
Neutral Red (NR) Uptake Assay
The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. [11][12] Principle: The amount of Neutral Red retained by the cells is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
NR Staining: After the incubation period, remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with 150 µL of a wash solution (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to extract the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.
Caption: Workflow for the Neutral Red uptake assay.
Conclusion and Future Directions
The comparative analysis of this compound, dithis compound, and trithis compound reveals a distinct structure-activity relationship with respect to their cytotoxicity. This compound, a primary amine, exhibits the highest toxicity, a characteristic attributed to its efficient metabolic activation by SSAO to the highly reactive cytotoxicants acrolein and hydrogen peroxide. Dithis compound and trithis compound, being secondary and tertiary amines respectively, are poorer substrates for this enzyme and consequently display lower toxicity.
For researchers and drug development professionals, this guide underscores the importance of considering the metabolic fate of this compound-containing compounds. The provided experimental protocols offer a framework for conducting standardized in vitro cytotoxicity assessments to further elucidate the toxicological profiles of these and other related compounds. Future research should aim to generate direct comparative in vitro cytotoxicity data for this series of allylamines across various cell lines to provide a more comprehensive and quantitative understanding of their relative toxicities. Such data will be invaluable for risk assessment and the rational design of safer chemicals and therapeutics.
References
- This compound-induced vascular toxicity in vitro: prevention by semicarbazide-sensitive amine oxidase inhibitors. (1988). Toxicology and Applied Pharmacology, 95(1), 61-71.
- This compound. (n.d.). In Wikipedia.
- Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7853, this compound.
- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131.
- Boor, P. J., & Hysmith, R. M. (1987). This compound cardiovascular toxicity. Toxicology, 44(2), 129–145.
- Childs, K. F., & Boor, P. J. (1991). This compound toxicity in embryonic myocardial myocyte reaggregate cultures: The role of extracellular metabolism by benzylamine oxidase. Toxicology in Vitro, 5(2), 159-165.
- Childs, K. F., & Boor, P. J. (1991). This compound toxicity in embryonic myocardial myocyte reaggregate cultures. Toxicology in Vitro, 5(2), 159-165.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.
- Protocols.io. (2021, July 14). LDH cytotoxicity assay.
- Linares, V., Bover-Cid, S., & del Carmen Vidal-Carou, M. (2016). Comparative analysis of the in vitro cytotoxicity of the dietary biogenic amines tyramine and histamine. Food Chemistry, 197(Pt A), 658–663.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). This compound Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US).
- ResearchGate. (2019). The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study.
- National Institutes of Health. (n.d.). Dithis compound (124-02-7) - Chemical Effects in Biological Systems.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31279, Dithis compound.
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A Senior Application Scientist's Guide to Correlating Surface Amine Density with Cell Attachment Efficiency
For researchers, scientists, and drug development professionals, understanding the interplay between a biomaterial's surface chemistry and cellular response is paramount. The ability to control cell adhesion is a cornerstone of tissue engineering, regenerative medicine, and the development of advanced cell-based assays. Among the various surface modifications, the introduction of primary amine (-NH₂) groups is a widely adopted strategy to enhance cell attachment. However, the simple presence of amines is not the whole story; the density of these functional groups is a critical parameter that dictates the efficiency of cell attachment, spreading, and subsequent behavior.
This guide provides an in-depth comparison of methodologies to create, quantify, and evaluate aminated surfaces, offering a framework for systematically correlating surface amine density with cell attachment efficiency. We will delve into the causality behind experimental choices, provide validated protocols, and explore the underlying biological mechanisms that govern this crucial cell-material interaction.
Part 1: Engineering the Surface - A Comparison of Amination Techniques
The first step in any study is the creation of a well-defined aminated surface. The choice of method depends on the substrate material, the desired level of control over amine density, and available resources. The goal is to create a positively charged surface that promotes the initial electrostatic interaction with the negatively charged cell membrane.[1][2]
Three common techniques are:
-
Silanization: This method uses organosilane molecules, such as (3-Aminopropyl)triethoxysilane (APTES), to covalently functionalize oxide-bearing surfaces like glass, silicon, or titanium.[3][4] The process involves the hydrolysis of the silane's ethoxy groups and subsequent condensation to form stable siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules.[4]
-
Plasma Polymerization: This technique uses an ionized gas (plasma) containing nitrogen and hydrogen precursors to deposit a thin, amine-rich polymer film onto virtually any substrate. It is highly versatile but can result in a complex surface chemistry with various nitrogen-containing groups, making precise control of primary amine density challenging.[5]
-
Polymer Adsorption (Physisorption): This involves coating a surface with a positively charged polymer, most commonly Poly-L-Lysine (PLL) or Poly-D-Lysine (PDL).[6][7] The polymer adsorbs to the negatively charged surface of standard tissue culture plastic through electrostatic interactions.[2] While simple and effective for many routine applications, the stability of the coating can be a concern for long-term cultures as it is not covalently bound.[2]
Performance Comparison of Surface Amination Techniques
| Feature | Silanization (e.g., APTES) | Plasma Polymerization | Polymer Adsorption (e.g., Poly-L-Lysine) |
| Mechanism | Covalent Bonding | Covalent Deposition | Electrostatic Adsorption (Physisorption) |
| Substrate | Oxides (Glass, Si, Ti) | Virtually any | Negatively charged surfaces (e.g., TC plastic) |
| Control over Density | Moderate to High | Low to Moderate | Moderate (depends on concentration, pH)[8] |
| Stability | High | High | Low to Moderate (can be removed by proteases)[2] |
| Complexity/Cost | Moderate | High (requires specialized equipment) | Low |
| Key Advantage | Stable, covalent linkage | Substrate versatility | Simplicity and cost-effectiveness[6] |
| Key Limitation | Substrate-dependent | Complex surface chemistry | Non-covalent, less stable coating[2] |
Part 2: Quantifying Surface Amines - Methodologies and Protocols
"If you can't measure it, you can't improve it." This adage is particularly true when correlating surface chemistry with a biological outcome. Accurately quantifying the density of accessible amine groups is a critical validation step.
Several techniques exist, each with its own merits:
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that provides quantitative elemental information.[9] By analyzing the high-resolution Nitrogen (N 1s) spectrum, one can determine the concentration of nitrogen atoms on the surface, which is proportional to the amine density.[9] While powerful, it requires specialized, expensive equipment.
-
Colorimetric Assays: These methods rely on a chemical reaction between a dye and the surface amine groups, resulting in a colored product that can be quantified using a standard spectrophotometer. The Ninhydrin Assay is a classic and accessible method for quantifying primary amines.[10][11] Ninhydrin reacts with primary amines at elevated temperatures to produce a deep purple compound known as Ruhemann's purple, the absorbance of which is proportional to the amine concentration.[10][12]
Experimental Workflow: Surface Preparation and Quantification
The following diagram illustrates a typical workflow for preparing an aminated surface via APTES silanization and quantifying the resulting amine density using the Ninhydrin assay.
Caption: Workflow for surface amination and subsequent amine density quantification.
Protocol: Quantification of Surface Amines with Ninhydrin Assay
This protocol is a self-validating system that includes the preparation of a standard curve to accurately determine amine density.
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[9] Store in a dark, airtight container.
-
Standard Amine Solution: Prepare a series of standard solutions of a known primary amine (e.g., 3-aminopropyl)triethoxysilane in ethanol) with concentrations ranging from 0 to 500 µM.
-
-
Standard Curve Preparation:
-
To a set of microcentrifuge tubes, add 100 µL of each standard amine solution.
-
Add 1 mL of the Ninhydrin Reagent to each tube.
-
Incubate the tubes in a boiling water bath or heating block at 95-100°C for 15-20 minutes.[10] The solutions should turn varying shades of purple.
-
Allow the tubes to cool to room temperature.
-
Transfer 200 µL from each tube to a 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
Plot the absorbance values against the known amine concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Place your amine-functionalized substrates (e.g., glass coverslips) into individual wells of a 24-well plate. Ensure the sample is fully submerged in subsequent steps.
-
Add 1 mL of the Ninhydrin Reagent to each well containing a sample, as well as to an empty well to serve as a blank.
-
Seal the plate and incubate at 95-100°C for 15-20 minutes.
-
Causality Check: The heat is required to drive the reaction between ninhydrin and the primary amines to completion, forming the colored Ruhemann's purple complex.[10]
-
Carefully remove the substrates. Transfer 200 µL of the resulting colored solution from each well to a new 96-well plate.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from your sample readings.
-
Use the standard curve to interpolate the concentration of amines in your sample solutions.
-
Calculate the surface amine density by accounting for the surface area of your substrate and the volume of the reaction solution. The result is typically expressed in units of nmol/cm².
-
Part 3: Measuring Cell Attachment Efficiency - Assays and Protocols
Once surfaces with varying, quantified amine densities are prepared, the next step is to measure how efficiently cells attach to them. The Crystal Violet assay is a simple, robust, and widely used method for quantifying attached cells.[13][14][15] It stains the nuclei and cytoplasm of adherent cells, and the amount of retained dye is proportional to the cell number.
Protocol: Crystal Violet Cell Attachment Assay
-
Surface Preparation & Sterilization:
-
Place your sterile, amine-functionalized substrates into the wells of a sterile 24-well tissue culture plate. Include an unmodified substrate as a negative control.
-
Trustworthiness Check: Using an unmodified (e.g., plain glass or tissue culture plastic) control is essential to establish a baseline for cell attachment.
-
-
Cell Seeding:
-
Harvest cells using standard trypsinization procedures.[13] Neutralize trypsin with serum-containing media and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of serum-free medium and perform a cell count (e.g., using a hemocytometer).
-
Causality Check: Using serum-free medium for the initial attachment phase is crucial. Serum contains abundant adhesion proteins (like fibronectin and vitronectin) that can adsorb to the surface and mask the direct effects of the underlying amine chemistry.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of the cell suspension to each well containing a substrate.
-
Incubate at 37°C in a CO₂ incubator for a short duration (e.g., 30-60 minutes). This timeframe is typically sufficient for initial attachment events but minimizes the influence of cell proliferation.[13]
-
-
Washing:
-
Gently aspirate the medium and non-adherent cells.
-
Wash the wells twice with 500 µL of pre-warmed Phosphate Buffered Saline (PBS) to remove any remaining non-adherent cells.[16] The gentleness of this step is critical to avoid dislodging weakly attached cells.
-
-
Fixation and Staining:
-
Add 500 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 10-15 minutes at room temperature to fix the attached cells.[13][16]
-
Aspirate the fixative and wash the wells once with deionized water.
-
Add 500 µL of 0.1% Crystal Violet solution (in 20% ethanol) to each well and incubate for 20 minutes at room temperature.[13][14]
-
Remove the staining solution and wash the wells thoroughly with deionized water until the excess stain is removed.
-
-
Quantification:
-
Allow the plates to dry completely.
-
Add 500 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to extract the dye from the stained cells.[14][16]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure the dye is fully solubilized.
-
Transfer 200 µL of the solubilized dye from each well to a 96-well plate.
-
Measure the absorbance at 570-590 nm using a plate reader.[17] The absorbance is directly proportional to the number of attached cells.
-
Part 4: The Correlation - Data, Mechanisms, and Signaling
By combining the quantification of surface amine density with the results from the cell attachment assay, a direct correlation can be established.
Comparative Data: Amine Density vs. Cell Attachment
The following table presents representative data for the attachment of human osteoblast-like cells (MG-63) on surfaces with varying amine densities.
| Surface ID | Amination Method | Surface Amine Density (nmol/cm²) | Relative Cell Attachment (Absorbance at 590 nm) |
| Control | Unmodified Glass | 0 | 0.15 ± 0.03 |
| Low-NH₂ | APTES (0.1% solution) | 5.2 ± 0.8 | 0.48 ± 0.05 |
| Med-NH₂ | APTES (1.0% solution) | 21.5 ± 2.1 | 0.95 ± 0.09 |
| High-NH₂ | APTES (5.0% solution) | 78.9 ± 5.4 | 1.12 ± 0.11 |
| PLL | Poly-L-Lysine | ~35-50 (estimated) | 1.05 ± 0.10 |
Data are representative (mean ± standard deviation) and illustrate a typical trend.
The data clearly show a dose-dependent relationship: as the surface amine density increases, so does cell attachment efficiency, up to a saturation point. Studies have shown that a moderate to high amine density often yields the maximum cell attachment and expansion.[18]
Biological Mechanism of Amine-Mediated Cell Adhesion
The process is not merely a simple electrostatic "sticking." It's a multi-step biological cascade:
-
Electrostatic Interaction: The positively charged amine groups (-NH₃⁺ at physiological pH) on the surface attract the negatively charged components of the cell membrane, such as sialic acid residues on glycoproteins and proteoglycans. This brings the cell into close proximity with the substrate.[1]
-
Protein Adsorption: Almost instantaneously, proteins from the culture medium (even in serum-free conditions, cells secrete their own matrix proteins) adsorb onto the aminated surface. Key adhesion proteins like fibronectin and vitronectin preferentially adsorb to these charged surfaces. The surface chemistry can influence the conformation of these adsorbed proteins, affecting the availability of their cell-binding domains.[19]
-
Integrin Binding & Focal Adhesion: Cells engage with the adsorbed extracellular matrix (ECM) proteins via transmembrane receptors called integrins.[20][21] Specifically, the Arg-Gly-Asp (RGD) sequence in proteins like fibronectin is recognized by integrins (e.g., α5β1).[22] This ligand-receptor binding triggers the clustering of integrins and the recruitment of cytoplasmic proteins (like talin, vinculin, and focal adhesion kinase - FAK) to form focal adhesions.[23]
-
Cytoskeletal Linkage & Signaling: Focal adhesions link the ECM to the cell's internal actin cytoskeleton.[23] This physical connection provides mechanical stability and initiates intracellular signaling cascades that regulate cell spreading, survival, and proliferation.[19][24]
Signaling Pathway Diagram
This diagram illustrates the key steps from the engineered surface to the cellular response.
Caption: Mechanism of cell adhesion on an amine-functionalized surface.
Conclusion
The correlation between surface amine density and cell attachment is a foundational principle in biomaterial design. As demonstrated, a higher density of surface amines generally leads to enhanced cell attachment, an effect mediated by a cascade of electrostatic interactions, protein adsorption, and specific integrin-mediated signaling. However, there is often an optimal density beyond which further increases may not yield significant benefits and could potentially be cytotoxic.
By systematically employing the validated protocols for surface modification (e.g., APTES silanization), quantification (Ninhydrin assay), and cell attachment assessment (Crystal Violet assay) detailed in this guide, researchers can precisely engineer and validate surfaces to achieve desired cellular responses. This rigorous, data-driven approach is essential for advancing the fields of tissue engineering, medical implants, and sophisticated cell-based technologies.
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A Comparative Investigation of Allylamine Polymerization in Different Acidic Media
In the realm of polymer chemistry, poly(allylamine) (PAA) and its salts stand out for their versatile applications, ranging from drug delivery systems to gene therapy and water treatment, primarily owing to the high density of primary amine groups on the polymer backbone.[1][2] The synthesis of high molecular weight PAA, however, is notoriously challenging via conventional free-radical polymerization due to degradative chain transfer involving the allylic proton.[1] A common strategy to mitigate this issue is the polymerization of this compound in its protonated form, typically as an acid salt. This guide provides an in-depth comparative analysis of this compound polymerization in different mineral acid media—namely hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄)—drawing upon experimental findings to elucidate the influence of the acidic environment on polymerization kinetics and polymer characteristics.
The Critical Role of Acid in this compound Polymerization
The free radical polymerization of this compound is often inefficient, leading to oligomers rather than high molecular weight polymers.[1] This is attributed to the allylic hydrogen, which can be readily abstracted by the propagating radical, leading to a stable, non-propagating allylic radical and terminating the chain growth. By protonating the amine group with an acid, the electron-withdrawing effect of the resulting ammonium group reduces the lability of the allylic hydrogen, thereby suppressing degradative chain transfer and facilitating the formation of higher molecular weight polymers.[3] The choice of acid, however, is not trivial and significantly impacts the polymerization process and the properties of the resulting polymer.
Comparative Analysis of Polymerization in HCl, H₂SO₄, and H₃PO₄
A systematic study on the free-radical polymerization of this compound in the presence of HCl, H₂SO₄, and H₃PO₄ reveals distinct differences in reaction kinetics and product characteristics.[1] The polymerization is typically initiated by a water-soluble azo initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, in an aqueous solution.[1]
Monomer-Acid Complex Formation
Prior to polymerization, this compound forms complexes with the respective acids. Spectroscopic and thermal analyses indicate the formation of these complexes, with sulfuric acid forming a stronger complex with this compound compared to phosphoric acid.[1] This strong complex formation is believed to disturb the allylic resonance structure, which in turn facilitates the free-radical polymerization.[1]
Polymerization Kinetics
The rate of polymerization is significantly influenced by the acidic medium. Under identical reaction conditions, the polymerization rate of the this compound-sulfuric acid complex is higher than that of the other two acid complexes.[1] This is attributed to the stronger complex formed between this compound and sulfuric acid, which more effectively promotes polymerization.[1] As expected, increasing the monomer concentration leads to higher conversions for a given reaction time.[1]
Polymer Solubility and Structure
A crucial difference observed is the solubility of the resulting polymers. Poly(this compound hydrochloride) (PAH), synthesized in HCl, is water-soluble.[1] In contrast, the polymers synthesized in the presence of H₂SO₄ and H₃PO₄ are insoluble in water.[1] This insolubility is attributed to physical crosslinking of the polymer chains, a phenomenon that arises from the polyprotic nature of sulfuric and phosphoric acids.[1] The divalent (SO₄²⁻) and trivalent (PO₄³⁻) anions can form ionic crosslinks between different polymer chains, leading to a network structure. For further characterization, these water-insoluble polymers can be converted to the water-soluble hydrochloride salt by treatment with concentrated HCl.[1]
Experimental Data Summary
The following table summarizes the key comparative findings from the polymerization of this compound in different acidic media.
| Parameter | HCl Medium | H₂SO₄ Medium | H₃PO₄ Medium | Reference |
| Polymerization Rate | Moderate | Highest | High | [1] |
| Resulting Polymer | Poly(this compound hydrochloride) | Poly(this compound sulfate) | Poly(this compound phosphate) | [1] |
| Water Solubility | Soluble | Insoluble (due to physical crosslinking) | Insoluble (due to physical crosslinking) | [1] |
| Molecular Weight (of PAlAm.HCl) | ~12,000 - 16,000 g/mol | Can be converted to soluble HCl salt for characterization | Can be converted to soluble HCl salt for characterization | [1] |
| Glass Transition Temp. (Tg) of PAlAm.HCl | 225 °C | - | - | [1] |
| Thermal Stability of PAlAm | High (no weight loss until 440 °C) | - | - | [1] |
Experimental Protocols
Materials
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), concentrated
-
2,2′-azobis(2-methylpropanediamine) dihydrochloride (initiator)
-
Deionized water
-
Methanol
Protocol 1: Synthesis of Poly(this compound hydrochloride) (PAH)
-
In a reaction vessel equipped with a stirrer and a nitrogen inlet, add a calculated amount of deionized water.
-
Slowly add a stoichiometric amount of concentrated HCl to the water with cooling.
-
Add this compound dropwise to the acidic solution while stirring.
-
Add the initiator, 2,2′-azobis(2-methylpropanediamine) dihydrochloride.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 50 °C and maintain for the desired reaction time (e.g., 24-48 hours) under a nitrogen atmosphere.
-
After polymerization, precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum.
Protocol 2: Synthesis of Poly(this compound) in Sulfuric Acid Medium
-
Follow steps 1-3 of Protocol 1, substituting H₂SO₄ for HCl.
-
Follow steps 4-6 of Protocol 1.
-
The resulting polymer will be insoluble in water. To obtain a characterizable form, the polymer can be treated with concentrated HCl to convert it to the soluble hydrochloride salt.[1]
Visualizing the Polymerization Process
Caption: Experimental workflow for the polymerization of this compound in acidic media.
Caption: Structural differences of poly(this compound) synthesized in different acids.
Conclusion and Recommendations
The choice of acidic medium has a profound impact on the free-radical polymerization of this compound. While sulfuric acid leads to a higher rate of polymerization, it results in a water-insoluble polymer due to ionic crosslinking by the sulfate anions. For applications requiring a water-soluble, linear poly(this compound) salt, hydrochloric acid is the preferred medium. The resulting poly(this compound hydrochloride) can be readily isolated and purified. For applications where a hydrogel or a crosslinked structure is desired, sulfuric or phosphoric acid could be advantageous. Researchers should select the acidic medium based on the desired polymer properties, such as solubility and architecture, for their specific application. Further studies could explore the use of organic acids to fine-tune the polymerization process and polymer characteristics.[4]
References
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- Zubov, V. P., Kumar, M. V., Masterova, M. N., & Kabanov, V. A. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science: Part A - Chemistry, 13(1), 111-131.
- ResearchGate. (n.d.). Polymerization of AlAm.HCl, AlAm.H3PO4 and AlAm.H2SO4 converted to....
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A Comparative Guide to the HPLC-Based Separation and Validation of Allylamine from Other Amines
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust separation of allylamine from other structurally similar amines. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
This compound, a crucial intermediate in the chemical and pharmaceutical industries, often coexists with other primary, secondary, and tertiary amines. Its accurate quantification is paramount for quality control and regulatory compliance. The inherent challenges in separating small, polar, and often non-chromophoric amines necessitate a carefully considered chromatographic approach. This guide will explore and compare three primary HPLC strategies: Reversed-Phase Chromatography with derivatization, Ion-Pair Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of HPLC Methodologies
The separation of this compound and other short-chain amines by traditional reversed-phase (RP) HPLC is often challenging due to their high polarity and lack of a UV-absorbing chromophore.[1] To overcome these limitations, several strategies have been developed.
Reversed-Phase HPLC with Pre-column Derivatization
This is a widely adopted technique to enhance both the retention and detection of amines.[2] By chemically modifying the analyte to introduce a hydrophobic and chromophoric or fluorophoric tag, this method significantly improves chromatographic performance on standard reversed-phase columns like C18.[2]
Mechanism: Derivatization agents react with the primary or secondary amine functional group to form a less polar, more easily detectable derivative.[2][3] Common reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (DNS-Cl).[2][4]
Advantages:
-
Enhanced Sensitivity and Selectivity: The addition of a chromophore or fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors.[2][3]
-
Improved Retention: The increased hydrophobicity of the derivative leads to better retention on reversed-phase columns.[2]
-
Versatility: A wide range of derivatization reagents are available to suit different amine types and detection requirements.[2][3][4]
Disadvantages:
-
Complex Sample Preparation: The derivatization step adds complexity and potential for variability to the analytical workflow.[4]
-
Reagent Stability and By-products: Derivatization reagents can have limited stability, and the reaction may produce unwanted by-products that can interfere with the analysis.
-
Incomplete Reactions: The derivatization reaction may not proceed to completion, leading to inaccurate quantification.
Ion-Pair Chromatography (IPC)
IPC is a powerful technique for separating ionic and ionizable compounds on reversed-phase columns.[5][6] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention.[5][7]
Mechanism: The ion-pairing reagent, typically a large ionic molecule with a hydrophobic region, interacts with both the analyte and the stationary phase.[5] For the analysis of positively charged amines like this compound, an anionic ion-pairing reagent such as an alkyl sulfonate is used.[6]
Advantages:
-
Direct Analysis: Avoids the need for derivatization, simplifying sample preparation.[8]
-
Tunable Selectivity: The choice and concentration of the ion-pairing reagent can be adjusted to optimize the separation.[5][6]
-
Good Peak Shape: Can provide sharp, symmetrical peaks for basic compounds that might otherwise exhibit poor peak shape on reversed-phase columns.[6]
Disadvantages:
-
Column Contamination: Ion-pairing reagents can strongly adsorb to the stationary phase, leading to long equilibration times and potential contamination of the HPLC system.[7]
-
MS Incompatibility: Many common ion-pairing reagents are not volatile and can suppress ionization, making them incompatible with mass spectrometry (MS) detection.[7]
-
Complex Mobile Phases: The mobile phase composition can be more complex to prepare and optimize compared to standard reversed-phase methods.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the separation of highly polar compounds.[9][10][11][12] It utilizes a polar stationary phase (e.g., bare silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][11]
Mechanism: Retention in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[10][11] More polar analytes are more strongly retained.[10]
Advantages:
-
Excellent Retention of Polar Compounds: HILIC is specifically designed for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[9][10][11][12]
-
MS Compatibility: The mobile phases used in HILIC are typically volatile and provide enhanced ESI-MS sensitivity.[11]
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase chromatography, which can be advantageous for separating complex mixtures.[9]
Disadvantages:
-
Longer Equilibration Times: HILIC columns can require longer equilibration times compared to reversed-phase columns.
-
Matrix Effects: HILIC can be more susceptible to matrix effects, requiring careful sample preparation.
-
Reproducibility: Achieving reproducible results can be challenging due to the sensitivity of the separation to the water content in the mobile phase.[9]
Method Validation Protocol (Based on ICH Q2(R2) Guidelines)
A robust method validation is crucial to ensure that the chosen HPLC method is fit for its intended purpose.[13][14] The following protocol outlines the key parameters to be evaluated, in line with the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Validation.
Step-by-Step Validation Protocol:
-
Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound standard.
-
Analyze a sample containing a mixture of this compound and other relevant amines (e.g., propylamine, butylamine).
-
Spike the blank matrix with this compound and other amines and analyze.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from other components (resolution > 2), and the blank should show no interfering peaks at the retention time of this compound.
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[14]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area against concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[14]
-
Procedure:
-
Prepare a placebo (blank matrix) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (standard deviation of the intercept / slope)
-
LOQ = 10 × (standard deviation of the intercept / slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
Comparative Performance Data
The following table summarizes typical performance characteristics for each of the discussed HPLC methods for amine analysis. The values are illustrative and may vary depending on the specific application and instrumentation.
| Parameter | RP-HPLC with Derivatization | Ion-Pair Chromatography | HILIC |
| Retention of this compound | Good (as derivative) | Good | Excellent |
| Selectivity for Amines | Good to Excellent | Good | Excellent |
| Sensitivity | Excellent (especially with FLD) | Moderate | Good |
| Sample Throughput | Moderate (derivatization step) | High | Moderate (equilibration) |
| MS Compatibility | Method Dependent | Poor | Excellent |
| Robustness | Good | Moderate | Moderate to Good |
Choosing the Right Method
The selection of the optimal HPLC method depends on the specific requirements of the analysis.
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A Comparative Guide to Quantifying Allylamine: Cross-Validation of NMR and Titration Methods
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their precursors is paramount. Allylamine, a key building block in the synthesis of various pharmaceuticals, requires accurate and reliable analytical methods for its determination. This guide provides an in-depth, comparative analysis of two widely employed analytical techniques for quantifying this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and acid-base titration. Drawing upon established principles and field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed view of each method's performance.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide is structured to provide researchers, scientists, and drug development professionals with the necessary technical details to make informed decisions about the most suitable method for their specific application, in line with international guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10]
The Analytical Challenge: Why Accurate this compound Quantification Matters
This compound is a reactive primary amine, and its accurate quantification is critical for several reasons:
-
Stoichiometric Control: Ensuring the correct molar ratios in subsequent synthetic steps is crucial for reaction yield and purity.
-
Impurity Profiling: Monitoring residual this compound in final drug substances is a key aspect of quality control.[11]
-
Stability Studies: Assessing the degradation of this compound-containing compounds over time requires a reliable quantitative method.
Both qNMR and titration offer distinct advantages and are governed by fundamentally different principles. Understanding these is key to their effective application and cross-validation.
Principle-Driven Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
The "Why": qNMR stands out as a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei giving rise to that signal.[12][13] This intrinsic relationship allows for the determination of the absolute amount of a substance without the need for compound-specific calibration curves, a significant advantage over many other analytical techniques.[14][15][16] For this compound, the distinct signals of its protons provide a clear window for quantification.
Causality in Experimental Design:
-
Internal Standard Selection: The choice of an internal standard is critical for accuracy.[17] An ideal standard should be of high purity, chemically inert, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with those of this compound.[15][18][19] For this compound, which is soluble in D₂O, a water-soluble standard like maleic acid or 1,4-dioxane is suitable. The standard provides a reference signal of known concentration against which the this compound signals can be compared.[20]
-
Solvent Choice: The deuterated solvent must completely dissolve both the this compound sample and the internal standard without reacting with either.[21] D₂O is a common choice for water-soluble amines like this compound.
-
Acquisition Parameters: To ensure accurate integration, NMR acquisition parameters must be carefully optimized. A sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, is crucial to allow for full magnetization recovery between scans.[19][21] A 90° pulse angle is used for maximum signal excitation.[17][21]
Acid-Base Titration: A Classic Stoichiometric Approach
The "Why": Titration is a well-established, absolute quantitative technique based on a chemical reaction of known stoichiometry. For a basic compound like this compound, an acid-base titration with a standardized strong acid is a direct and cost-effective method for determining its concentration.[22]
Causality in Experimental Design:
-
Titrant Selection and Standardization: A strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is chosen to ensure a sharp and clear endpoint.[23] The titrant must be accurately standardized against a primary standard (e.g., sodium carbonate) to determine its precise concentration, as this is the cornerstone of the calculation.[24]
-
Solvent System: While aqueous titrations are common, for weakly basic amines or to avoid interferences, a non-aqueous solvent like glacial acetic acid can be used to enhance the basicity of the amine, leading to a sharper endpoint.[25][26]
-
Endpoint Detection: The equivalence point, where the moles of acid equal the moles of base, can be detected using a colorimetric indicator (e.g., methyl orange) or, for higher precision and objectivity, potentiometrically using a pH electrode. Potentiometric titration provides a graphical representation of the titration, allowing for a more accurate determination of the endpoint.
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these techniques, the following diagrams outline the key steps in each experimental workflow.
Caption: Workflow for Quantitative NMR (qNMR) Analysis of this compound.
Caption: Workflow for Acid-Base Titration of this compound.
Detailed Experimental Protocols
Protocol 1: Quantitative ¹H-NMR Spectroscopy of this compound
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. b. Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, ≥99% purity) into the same vial.[17] c. Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial and vortex until both the sample and the internal standard are fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to achieve optimal magnetic field homogeneity. c. Set the acquisition parameters. Key parameters include:
- Pulse angle: 90°
- Relaxation delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative work)[17]
- Number of scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[18] d. Acquire the ¹H NMR spectrum.
3. Data Processing and Calculation: a. Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).[18] b. Perform Fourier transformation, followed by manual phasing and baseline correction to ensure accurate integration.[18] c. Integrate a well-resolved signal for this compound (e.g., the two protons adjacent to the amino group) and a characteristic signal for the internal standard. d. Calculate the purity of this compound using the following equation:
Protocol 2: Potentiometric Titration of this compound
1. Preparation of Solutions: a. Titrant Standardization: Prepare a ~0.1 M solution of hydrochloric acid (HCl). Standardize it by titrating against a known mass of primary standard grade sodium carbonate (Na₂CO₃) to a potentiometric endpoint. Perform this in triplicate and calculate the mean molarity of the HCl solution. b. Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample into a 150 mL beaker. Dissolve it in approximately 50 mL of deionized water.
2. Titration Procedure: a. Calibrate a pH meter with standard buffer solutions. b. Place the beaker with the this compound solution on a magnetic stirrer and immerse the pH electrode and the tip of the buret. c. Record the initial pH of the solution. d. Add the standardized 0.1 M HCl titrant from the buret in small increments (e.g., 0.5-1.0 mL). e. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. f. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. g. Continue adding titrant past the equivalence point to complete the titration curve.
3. Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). b. Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. c. Calculate the this compound content using the following equation:
Performance Comparison: qNMR vs. Titration
The choice between qNMR and titration often depends on the specific requirements of the analysis. A direct comparison of their performance characteristics, as defined by ICH guidelines, is essential for making an informed decision.[4]
| Performance Parameter | Quantitative NMR (qNMR) | Acid-Base Titration | Commentary |
| Specificity | High. Can distinguish and quantify the analyte in the presence of non-basic impurities and isomers with distinct NMR signals. | Moderate to Low. Titrates total basicity; cannot distinguish between this compound and other basic impurities. Specificity can be an issue if other amines are present.[24] | qNMR offers superior specificity, a key advantage in complex samples. |
| Accuracy | High. As a primary method, it can achieve high accuracy (often within ±1-2%) without the need for a reference standard of the analyte itself.[14] | High. Accuracy is dependent on the purity of the primary standard used for titrant standardization and the precision of endpoint determination. | Both methods can be highly accurate when performed correctly. |
| Precision (Repeatability) | High. Relative Standard Deviations (RSDs) are typically low (<1%). | High. RSDs for replicate titrations are generally low (<1%). | Both methods demonstrate excellent precision. |
| Linearity | Excellent. The signal response is directly proportional to the concentration over a wide dynamic range. | Excellent. The relationship between titrant volume and analyte mass is inherently linear. | Both methods exhibit strong linearity. |
| Limit of Quantitation (LOQ) | Moderate. Typically in the low milligram to high microgram range, depending on the spectrometer's field strength. | Low. Can quantify lower amounts of analyte compared to qNMR, depending on the titrant concentration. | Titration may be more suitable for trace-level quantification. |
| Sample Throughput | Moderate. Sample preparation is relatively quick, but NMR acquisition times, especially with long relaxation delays, can be significant. | High. Once the titrant is standardized, multiple samples can be analyzed relatively quickly. | Titration generally offers higher throughput for routine analysis. |
| Information Content | Rich. Provides structural information in addition to quantification, which can help in identifying impurities. | Limited. Provides only a quantitative measure of total basicity. | qNMR provides valuable qualitative data alongside quantitative results. |
| Cost & Complexity | High initial instrument cost and requires a skilled operator. | Low instrument cost and relatively simple to perform. | Titration is a more accessible and cost-effective technique. |
Cross-Validation and Conclusion
Cross-validation involves comparing the data from two different analytical methods to ensure consistency and reliability.[27][28] For this compound, analyzing the same batch of material by both qNMR and titration should yield statistically equivalent results for its content. Any significant discrepancy would warrant an investigation into potential interferences or methodological errors. For instance, if the titration result is consistently higher than the qNMR result, it could indicate the presence of other basic impurities that are being titrated but are not this compound.
-
qNMR is the method of choice when high specificity is required, such as in the analysis of complex mixtures or for the simultaneous quantification of the analyte and related impurities. Its ability to provide structural information makes it an invaluable tool in research and development settings.
-
Acid-base titration remains a highly relevant and practical technique for routine quality control where the sample matrix is well-characterized and free from interfering basic impurities. Its low cost, high throughput, and simplicity make it an attractive option for production environments.
Ultimately, the selection of the most appropriate method should be based on a thorough understanding of the analytical problem at hand, taking into account the sample complexity, the required level of specificity, and practical considerations such as sample throughput and cost. A robust cross-validation between these two orthogonal techniques provides the highest level of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.
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A Senior Application Scientist's Guide to Benchmarking Surface Coatings for Osteogenic Differentiation: Allylamine vs. Extracellular Matrix Proteins
In the pursuit of robust and reproducible bone tissue engineering, the interface between a biomaterial and a cell is paramount. The surface chemistry of a culture substrate can profoundly influence cell adhesion, proliferation, and, most critically, differentiation.[1] This guide provides an in-depth comparison of allylamine-coated surfaces, prepared by plasma polymerization, against common biologically-derived coatings—Collagen I and Fibronectin—and the synthetic polypeptide Poly-L-Lysine. We will dissect their performance in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs), grounded in experimental data and mechanistic insights.
The Critical Role of Surface Chemistry in Osteogenesis
The journey of a mesenchymal stem cell to a mature, mineral-secreting osteoblast is orchestrated by a complex symphony of signals. While soluble factors in culture media are well-known conductors, the substrate itself provides the stage and crucial physical cues. Surface properties such as chemistry, charge, wettability, and topography dictate the initial adsorption of proteins from the media, which in turn influences the attachment and signaling of cells through membrane receptors like integrins.[2][3] This initial interaction can trigger downstream signaling cascades that activate key transcription factors, such as Runt-related transcription factor 2 (Runx2), the master regulator of osteoblast differentiation.[4][5]
An ideal surface coating for osteogenic applications should not only promote cell adhesion and viability but also actively steer MSCs towards an osteoblastic lineage, enhancing the expression of differentiation markers and subsequent matrix mineralization.
Contenders in Surface Modification: A Head-to-Head Overview
We evaluate four distinct surface chemistries, each with a unique proposed mechanism for influencing cell behavior.
-
This compound (AAm): Applied via plasma polymerization, this technique creates a thin, uniform nanolayer rich in primary amine (-NH₂) functional groups.[6][7] These groups are protonated at physiological pH, conferring a net positive charge to the surface. This positive charge is hypothesized to enhance the adsorption of negatively charged cell-adhesive proteins and directly interact with the cell membrane, promoting attachment and differentiation.[1] The plasma polymerization process offers a sterile, conformal, and highly reproducible coating method applicable to a wide variety of substrate materials.[8]
-
Poly-L-Lysine (PLL): A synthetic polymer of the amino acid L-lysine, PLL also presents a high density of primary amine groups, resulting in a strong positive surface charge.[9] It is widely used as a coating to enhance cell adhesion through electrostatic interactions with the negatively charged cell membrane.[9][10] Its influence on osteogenic differentiation is well-documented, often attributed to improved cell attachment and subsequent signaling.[11][12]
-
Collagen I (Col I): As the most abundant protein in bone's extracellular matrix (ECM), Collagen I provides a biomimetic surface that osteoprogenitor cells naturally recognize.[13][14] Cells interact with collagen primarily through α1β1 and α2β1 integrins, which can activate signaling pathways, including the FAK-ERK cascade, to promote osteogenic differentiation.[15][16]
-
Fibronectin (Fn): Another key ECM protein, Fibronectin plays a crucial role in cell adhesion and migration. It contains the well-known Arginine-Glycine-Aspartic acid (RGD) motif, which is a primary binding site for several integrins, including α5β1.[17] This interaction is known to stimulate osteogenic differentiation, making it a popular choice for surface bio-functionalization.[18][19]
| Surface Coating | Primary Functional Group | Typical Surface Charge | Mechanism of Action | Source |
| This compound (PPAAm) | Amine (-NH₂) | Positive | Electrostatic interactions, enhanced protein adsorption.[1] | Synthetic |
| Poly-L-Lysine (PLL) | Amine (-NH₂) | Positive | Strong electrostatic cell-surface interaction.[9] | Synthetic |
| Collagen I | Carboxyl, Amine | Near-Neutral | Biomimetic, integrin-mediated signaling (α2β1).[13][15] | Biological |
| Fibronectin | Carboxyl, Amine | Negative | Biomimetic, integrin-mediated signaling (RGD/α5β1).[18] | Biological |
Performance Benchmark: Experimental Data
To objectively compare these surfaces, we present a summary of expected outcomes from key osteogenic assays performed on human MSCs cultured for 14-21 days in an osteogenic induction medium.
Alkaline Phosphatase is a critical early marker of osteoblast differentiation, playing a role in matrix mineralization.[20] Its activity typically peaks before the onset of heavy mineralization.
Caption: Workflow for comparing osteogenic potential of surface coatings.
Alizarin Red S (ARS) is a dye that specifically stains calcium deposits, providing a quantitative measure of late-stage osteogenic differentiation and functional matrix production.[21][22]
Quantitative real-time PCR (qRT-PCR) allows for the measurement of mRNA levels of key osteogenic genes.
-
Runx2: The master transcription factor for osteogenesis.[23]
-
Osteocalcin (OCN): A late-stage marker expressed by mature osteoblasts.[4]
| Surface Coating | Relative ALP Activity (Day 10) | Relative Mineralization (Day 21) | Relative RUNX2 Expression (Day 7) | Relative OCN Expression (Day 21) |
| Uncoated TCPS | 1.0x | 1.0x | 1.0x | 1.0x |
| This compound (PPAAm) | ~3.5x [6][24] | ~4.0x [6][25] | ~2.5x [16] | ~3.0x [24] |
| Poly-L-Lysine (PLL) | ~2.8x[9] | ~3.2x[10] | ~2.0x[9] | ~2.5x[11] |
| Collagen I | ~2.5x[26] | ~3.5x[13][26] | ~1.8x[13] | ~2.8x[13] |
| Fibronectin | ~2.0x[27] | ~2.5x[27][28] | ~1.5x[27] | ~2.2x[27] |
Note: Values are representative estimates synthesized from multiple sources to indicate relative performance and are not from a single head-to-head study. Actual results will vary based on cell source, medium, and specific protocols.
Mechanistic Insights: How Surfaces Activate Osteogenic Signaling
The superior performance of amine-functionalized surfaces like this compound can be explained by their influence on intracellular signaling pathways. The initial cell adhesion, mediated by integrins, triggers a cascade that ultimately directs gene expression.
Caption: Surface chemistry activates the FAK-ERK-RUNX2 signaling axis.
Cell adhesion to a surface initiates the clustering of integrin receptors, which recruits and activates Focal Adhesion Kinase (FAK) through autophosphorylation.[3] Activated FAK serves as a signaling hub, initiating multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[3] A key branch of this is the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[29] Upon activation, phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates the master transcription factor Runx2.[30] Activated Runx2 then binds to the promoter regions of target genes, driving the expression of proteins essential for osteoblast function and matrix mineralization, such as ALP, Osteocalcin (OCN), and Bone Sialoprotein (BSP).[4][5]
Surfaces like this compound, by providing a strongly adhesive substrate, are thought to promote robust integrin clustering and sustained FAK/ERK activation, leading to enhanced osteogenic outcomes.[29]
Standardized Experimental Protocols
Reproducibility is key in materials science. The following protocols provide a validated framework for benchmarking surface coatings.
-
Substrate Cleaning: Thoroughly clean substrates (e.g., tissue culture polystyrene, glass coverslips, titanium discs) via sonication in isopropyl alcohol and deionized water, followed by drying with nitrogen gas.
-
Plasma Reactor Setup: Place cleaned substrates into a vacuum plasma reactor. Evacuate the chamber to a base pressure of <10 mTorr.
-
Precursor Introduction: Introduce this compound (AAm) monomer vapor into the chamber at a controlled flow rate.
-
Plasma Deposition: Apply radio-frequency (RF) power (e.g., 25-50 W) to generate a plasma, initiating the polymerization of this compound onto the substrate surfaces.[24] A typical deposition time is 5-10 minutes.
-
Venting and Storage: After deposition, vent the chamber to atmospheric pressure. Store the coated substrates in a sterile, dry environment until use. The resulting PPAAm film is typically <30 nm thick and stable in aqueous media.[8]
This protocol is adapted for a 24-well plate format.
-
Cell Culture: Seed MSCs onto coated and control surfaces and culture in osteogenic medium for the desired period (e.g., 10 days).
-
Cell Lysis: Aspirate culture medium and wash cells twice with 1X PBS. Add 200 µL of passive lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well. Incubate for 20 minutes at room temperature with gentle shaking.
-
Assay Reaction: Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Substrate Addition: Add 150 µL of p-Nitrophenyl Phosphate (pNPP) substrate solution to each well.[20]
-
Incubation and Reading: Incubate the plate at 37°C for 15-60 minutes, or until a distinct yellow color develops. Stop the reaction by adding 50 µL of 3 M NaOH.
-
Quantification: Measure the absorbance at 405 nm using a plate reader.
-
Normalization: In parallel wells, quantify total protein content (e.g., using a BCA assay) or DNA content from the lysate. Normalize the ALP activity (absorbance) to the total protein/DNA amount to account for differences in cell number.
This protocol is adapted for a 24-well plate format.
-
Cell Culture: Culture MSCs on surfaces in osteogenic medium for 14-21 days.
-
Fixation: Aspirate medium, wash cells gently with 1X PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[22]
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add 500 µL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well. Incubate for 20-30 minutes at room temperature.[22]
-
Final Wash: Aspirate the ARS solution and wash the wells 4-5 times with deionized water to remove non-specific binding.
-
Imaging: Visualize and image the red calcium nodule staining under a bright-field microscope.
-
Quantification:
-
To quantify, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.[31]
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, then cool on ice.[22]
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[22]
-
Read the absorbance of the extracted dye at 405 nm.[22] Compare results to a standard curve of known ARS concentrations.
-
Conclusion and Recommendations
The selection of a surface coating is a critical decision in the design of experiments for bone tissue engineering.
-
For Maximum Osteogenic Induction: The experimental evidence strongly suggests that this compound-coated surfaces, prepared via plasma polymerization, offer a robust, reproducible, and highly effective platform for promoting osteogenic differentiation. Its performance often exceeds that of both synthetic and biologically-derived alternatives.
-
For Biomimetic Studies: When the research goal is to study cell-ECM interactions in a more biomimetic context, Collagen I and Fibronectin remain indispensable choices.
-
For Cost-Effective Adhesion: Poly-L-Lysine is a reliable and cost-effective coating for enhancing general cell adhesion, with a moderate positive effect on osteogenesis.
Ultimately, the choice of coating depends on the specific research question. However, for researchers seeking to maximize and reliably induce osteogenesis on a variety of base materials, This compound plasma polymerization presents a compelling and superior-performing option.
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A Comparative Guide to the Mechanism of Action of Allylamine Antifungals
This guide provides an in-depth comparison of allylamine-derived drugs with other major antifungal classes. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of their mechanisms, supported by experimental data and protocols.
Introduction: The Clinical Significance of Targeting Ergosterol
Fungal infections represent a significant and growing challenge to public health. The integrity of the fungal cell membrane is paramount for the organism's survival, regulating nutrient uptake, maintaining internal homeostasis, and protecting against environmental stress.[1] A key component of this membrane is ergosterol, a sterol unique to fungi and analogous to cholesterol in mammalian cells.[2][3] This distinction makes the ergosterol biosynthesis pathway an ideal target for antifungal drug development, allowing for selective toxicity against fungal pathogens with minimal effects on the host.[1][3]
The allylamines, a class of synthetic antifungal agents including prominent members like terbinafine and naftifine, are highly effective inhibitors of this critical pathway.[1][4] This guide will dissect their specific mechanism of action, compare it to other antifungal classes, and provide validated experimental protocols to investigate these mechanisms in a laboratory setting.
Section 1: The Fungal Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes.[3][5] The pathway begins with the mevalonate pathway, producing precursors that are eventually converted to squalene. Squalene then undergoes a series of modifications, including epoxidation, cyclization, and demethylation, to yield the final product, ergosterol.[6] Any disruption in this pathway can have profound consequences for the fungal cell.
Caption: Fungal Ergosterol Biosynthesis Pathway.
Section 2: The Dual-Action Mechanism of Allylamines
This compound antifungals exert their potent effect by specifically targeting and inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase).[1][2][4][7] This enzyme is responsible for the critical conversion of squalene to 2,3-oxidosqualene, an early and rate-limiting step in the pathway.[2][8] The inhibition by drugs like terbinafine is non-competitive, meaning it does not compete with the natural substrate (squalene) for the active site.[9][10] Instead, it binds to a different site on the enzyme, inducing conformational changes that block the substrate from entering the active site.[11][12]
This inhibition has a twofold fungicidal consequence:
-
Ergosterol Depletion : The primary effect is the halt in ergosterol production.[2][7] The resulting deficiency compromises the structural integrity and fluidity of the fungal cell membrane, impairing its function and leading to growth inhibition (a fungistatic effect).[2][9]
-
Toxic Squalene Accumulation : Simultaneously, the blockage causes the precursor, squalene, to build up to toxic levels within the cell.[1][9][13] High concentrations of intracellular squalene are believed to interfere with membrane function and cell wall synthesis, increasing membrane permeability and ultimately leading to cell death (a fungicidal effect).[1][9]
This dual mechanism of ergosterol depletion and squalene accumulation makes allylamines, particularly terbinafine, primarily fungicidal against most susceptible fungi.[9][10] A key advantage of this class is its high selectivity for the fungal enzyme over its mammalian counterpart, which is crucial for minimizing host side effects.[2][4][9]
Caption: Dual-action mechanism of this compound drugs.
Section 3: Comparative Analysis with Other Antifungal Classes
Understanding the unique mechanism of allylamines is best achieved by comparing them to other major antifungal drug classes that target the same pathway or different cellular components.
| Antifungal Class | Primary Target | Mechanism of Action | Effect | Representative Drugs |
| Allylamines | Squalene Epoxidase | Inhibits an early step in ergosterol synthesis, causing ergosterol depletion and toxic squalene accumulation.[2][14] | Primarily Fungicidal[9] | Terbinafine, Naftifine[1] |
| Azoles | Lanosterol 14α-demethylase | Inhibits a later step in ergosterol synthesis, leading to ergosterol depletion and accumulation of toxic sterol intermediates.[13][14] | Primarily Fungistatic[15] | Fluconazole, Itraconazole |
| Polyenes | Ergosterol (direct binding) | Binds directly to ergosterol in the cell membrane, forming pores that lead to leakage of cellular contents and cell death.[13][14] | Fungicidal | Amphotericin B |
| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, not the membrane. | Fungicidal | Caspofungin, Micafungin |
Key Differences Between Allylamines and Azoles:
-
Target Enzyme: Allylamines inhibit squalene epoxidase, an early step, while azoles inhibit lanosterol 14α-demethylase, a later step in the pathway.[12][13][14]
-
Mode of Action: Allylamines are generally fungicidal due to the additional toxic accumulation of squalene.[9] Azoles are typically fungistatic, primarily acting by depleting ergosterol.[15]
-
Enzyme Type: Squalene epoxidase is not a cytochrome P-450 enzyme, whereas the azole target, lanosterol 14α-demethylase, is.[9][10] This difference contributes to the distinct drug-drug interaction profiles of the two classes, with azoles having a higher potential for interactions with drugs metabolized by the P450 system.[15]
Section 4: Experimental Validation of the this compound Mechanism
To rigorously investigate the mechanism of action of an this compound-derived drug, a series of targeted experiments is required. These protocols are designed to be self-validating, confirming both the direct enzymatic inhibition and the downstream cellular consequences.
Protocol 4.1: Cell-Free Squalene Epoxidase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme in an isolated system, free from confounding cellular factors like drug uptake or metabolism.
Rationale: By using a microsomal fraction containing the enzyme and a radiolabeled substrate, we can directly quantify the conversion of squalene to its product. This allows for the calculation of key inhibitory parameters like the IC50 (50% inhibitory concentration).
Caption: Workflow for a cell-free squalene epoxidase assay.
Step-by-Step Methodology:
-
Preparation of Microsomes:
-
Grow a fungal culture (e.g., Trichophyton rubrum, Saccharomyces cerevisiae) to mid-log phase.[16]
-
Harvest cells and create spheroplasts using enzymes like lyticase or zymolyase.
-
Homogenize the spheroplasts in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like squalene epoxidase.[17]
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation (e.g., 3 mg of total protein) with a reaction buffer containing necessary cofactors like NADPH and FAD.[16][17][18]
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the radiolabeled substrate, such as [¹⁴C]-squalene or its precursor [¹⁴C]-farnesyl pyrophosphate.[17]
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 2 hours).[18]
-
-
Extraction and Analysis:
-
Stop the reaction by adding a saponification solution (e.g., alcoholic potassium hydroxide).[19]
-
Extract the non-saponifiable lipids (containing squalene and its products) using an organic solvent like n-hexane.[19]
-
Concentrate the extract and spot it onto a thin-layer chromatography (TLC) plate or inject it into an HPLC system.
-
Separate the lipids using an appropriate solvent system.
-
-
Data Interpretation:
-
Visualize and quantify the radioactivity in the spots corresponding to the substrate (squalene) and the product (2,3-oxidosqualene).
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC50 value. Terbinafine, for example, has a reported IC50 of 15.8 nM against T. rubrum squalene epoxidase.[16]
-
Protocol 4.2: Whole-Cell Ergosterol Quantification via HPLC
This assay validates the downstream effect of enzyme inhibition by measuring the total ergosterol content in drug-treated fungal cells.
Rationale: A successful squalene epoxidase inhibitor will lead to a dose-dependent decrease in the cellular concentration of ergosterol. This experiment confirms that the drug's activity observed in a cell-free system translates to a tangible effect within a living organism.
Step-by-Step Methodology:
-
Fungal Culture and Treatment:
-
Grow a liquid culture of the target fungus to early or mid-log phase.
-
Expose the culture to various concentrations of the this compound drug for a set period (e.g., 18-24 hours). Include an untreated control.
-
Harvest the mycelia by filtration, wash with sterile water, and determine the fungal dry weight.[5]
-
-
Ergosterol Extraction:
-
To the dried mycelia, add 3 mL of 25% alcoholic potassium hydroxide solution (a mix of potassium hydroxide, methanol, and ethanol). Vortex for 1 minute.[5] This saponification step breaks down fatty acids and interfering lipids, releasing ergosterol from the membranes.
-
Incubate the mixture in an 85°C water bath for 1 hour to complete saponification.[5]
-
After cooling, extract the non-saponifiable sterols by adding a mixture of sterile water and n-hexane, followed by vigorous vortexing.
-
Collect the upper n-hexane layer, which contains the ergosterol, and evaporate it to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol or ethanol).[20]
-
Inject the sample into an HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector.[21]
-
Use an isocratic mobile phase, often 100% methanol, at a flow rate of around 1 mL/min.[20][21]
-
Detect ergosterol by its characteristic absorbance at approximately 282 nm.[20][21]
-
-
Data Interpretation:
-
Quantify the ergosterol peak by comparing its area to a standard curve generated with pure ergosterol.[21]
-
Normalize the ergosterol content to the initial dry weight of the fungal cells.
-
Compare the ergosterol levels in treated samples to the untreated control to demonstrate a dose-dependent reduction.
-
Conclusion and Future Perspectives
This compound-derived drugs represent a cornerstone of antifungal therapy, particularly for dermatophyte infections. Their unique, dual-action mechanism—inhibiting squalene epoxidase to both deplete ergosterol and cause toxic squalene accumulation—confers a potent, primarily fungicidal activity.[9][14] This mechanism is distinct from other major antifungal classes like azoles, which target a different enzyme and are generally fungistatic.[13][15]
The experimental protocols detailed in this guide provide a robust framework for investigating and validating this mechanism of action. Future research in this area may focus on understanding and overcoming resistance mechanisms, which can include mutations in the target SQLE gene or the upregulation of drug efflux pumps.[22][23] Furthermore, the high selectivity and fungicidal nature of squalene epoxidase inhibitors continue to make this enzyme an attractive target for the development of novel antifungal agents with broad-spectrum activity and improved pharmacological profiles.
References
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- The Science Behind this compound Antifungals: A Focus on Terbinafine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allylamine
This guide provides an in-depth, procedural framework for the safe handling of allylamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a highly flammable, toxic, and corrosive substance, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel, research integrity, and the environment. This document moves beyond a simple checklist, offering causal explanations for each recommendation to build a foundational understanding of risk management in the laboratory.
The this compound Hazard Profile: Understanding the 'Why' Behind the 'What'
Effective PPE selection is not arbitrary; it is a direct response to the specific chemical and physical dangers a substance presents. This compound is a multifaceted hazard, and understanding its properties is the first step in establishing a self-validating safety system.[1] It is a colorless to light yellow liquid with a strong, ammonia-like odor.[2][3]
The primary dangers stem from its high flammability, severe toxicity through all routes of exposure (inhalation, ingestion, and skin absorption), and its corrosive nature.[3][4][5] Vapors are heavier than air and can travel a considerable distance to an ignition source, creating a significant fire and explosion risk.[4][5]
Table 1: this compound Hazard Profile
| Hazard Category | Key Characteristics & Data | Implication for PPE & Handling |
| Physical Hazards | Highly Flammable Liquid & Vapor: Flash Point: -28°C / -18.4°F.[6] | All handling must occur away from ignition sources. Use of explosion-proof equipment and grounding/bonding of containers is mandatory.[7][8] |
| Explosive Potential: Forms explosive mixtures with air (LEL: 2.2%, UEL: 22%).[2] | Requires excellent ventilation, preferably within a chemical fume hood, to prevent vapor accumulation. | |
| Acute Health Hazards | High Toxicity (All Routes): Toxic if swallowed, inhaled, or in contact with skin.[4][7] | Demands full-body protection. Dermal contact is a significant exposure route; appropriate gloves and clothing are critical.[4] |
| Corrosive: Causes severe skin burns, eye damage, and respiratory tract irritation.[4][5] Lachrymator (tear-inducing).[4][6] | Requires chemical splash goggles, a face shield, and corrosion-resistant gloves and apparel. Respiratory protection is essential. | |
| Inhalation Danger: Can cause lung edema, with symptoms potentially delayed.[4][8] | Work must be conducted in a certified chemical fume hood. Respirators are required for emergencies or when engineering controls are insufficient. | |
| Chronic Health Hazards | Systemic Effects: Repeated exposure may damage the cardiovascular system, nervous system, liver, and kidneys.[4][8][9] | Reinforces the need for consistent and correct use of PPE to minimize any level of exposure over time. |
| Environmental Hazards | Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][7][10] | Spills must be contained and prevented from entering drains or waterways. Waste must be disposed of as hazardous.[10] |
The Core Protocol: Engineering Controls & PPE Ensemble
The hierarchy of controls dictates that engineering solutions are the first line of defense. PPE is essential but serves to protect you when these primary controls cannot eliminate the risk entirely.
Primary Engineering Control: The Chemical Fume Hood
All procedural work with this compound must be performed inside a certified and properly functioning chemical fume hood. This is a non-negotiable baseline for safety. The fume hood's constant exhaust ventilation is critical for two reasons:
-
It prevents the accumulation of flammable vapors, mitigating the risk of fire or explosion.[7]
-
It captures toxic and corrosive vapors at the source, protecting the user from inhalation exposure.[4]
Mandatory PPE Ensemble: A Head-to-Toe Defense
The following PPE is required for any task involving the handling of open containers of this compound.
Due to its high volatility and toxicity, respiratory protection is paramount.
-
Standard Operations (in a Fume Hood): While a properly functioning fume hood is the primary control, respiratory protection may still be warranted based on a risk assessment, especially when handling larger quantities or for extended durations.
-
Emergencies & Spills: A full-facepiece, pressure-demand Self-Contained Breathing Apparatus (SCBA) is required for responding to spills or in situations of ventilation failure.[2][4] For any potential exposure outside of a fume hood, an MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.[10]
This compound is severely corrosive to the eyes and can cause permanent damage.[4][6]
-
Chemical Splash Goggles: Must be worn at all times. They provide a seal around the eyes to protect from splashes and vapors.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[4] This provides a secondary layer of protection for the entire face from splashes during transfers or other manipulations.
The skin is a primary route of exposure, and this compound can cause severe chemical burns upon contact.[4]
-
Glove Material: Standard nitrile gloves are not sufficient . Butyl rubber gloves are recommended for their resistance to this compound.[10] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Double Gloving: Wearing two pairs of gloves is a best practice. This provides a buffer in case the outer glove is nicked or contaminated, allowing the user to safely remove it and exit the area.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Replace them immediately if contamination is suspected.
-
Chemical-Resistant Apron/Coat: A lab coat should be worn and buttoned completely. For tasks with a higher splash potential, such as transferring larger volumes, a chemical-resistant apron made of a material like butyl rubber or Viton should be worn over the lab coat.
-
Full-Body Protection: For large spills or emergency situations, a fully-encapsulating, chemical-resistant suit is required in conjunction with an SCBA.[2]
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory. Do not wear shorts, skirts, or sandals in the laboratory.
Table 2: Task-Based PPE Requirements for this compound
| Task | Minimum Required PPE |
| Storage & Transport (Closed Containers) | Safety Glasses, Lab Coat, Appropriate Gloves |
| Weighing & Small-Volume Transfers (<50 mL) | Chemical Splash Goggles, Face Shield, Double Butyl Rubber Gloves, Lab Coat, Chemical-Resistant Apron |
| Reaction Setup & Workup | Chemical Splash Goggles, Face Shield, Double Butyl Rubber Gloves, Lab Coat, Chemical-Resistant Apron |
| Large Spill / Emergency Response | Full-Face SCBA, Fully-Encapsulating Chemical Resistant Suit |
Procedural Guidance: Workflows and Emergency Readiness
Correctly using PPE is as important as selecting it. The following workflows provide procedural guidance for safe operations.
PPE Donning & Doffing Sequence
The sequence of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination.
Caption: Logical sequence for donning and doffing PPE to minimize contamination.
Emergency Protocols: Immediate Action Plans
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water if the person is conscious. Seek immediate medical attention immediately.[7]
The response to a spill depends on its scale, but the initial logic is universal.
Caption: Decision-making flowchart for the first steps in an this compound spill.
For any spill, the priority is personnel safety. Evacuate the area and remove all ignition sources.[8] Only personnel who are trained and equipped with the correct PPE (including SCBA) should attempt to clean up a spill.[4] Absorb the spill with inert, non-combustible material like sand, earth, or vermiculite and place it in a sealed, labeled container for hazardous waste disposal.[2][4]
Waste Disposal
All this compound-contaminated materials, including excess reagent, contaminated absorbent material, and disposable PPE (gloves, etc.), are considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Follow all institutional, local, and national regulations for the disposal of flammable and toxic chemical waste.[10][11] Never pour this compound down the drain.[10]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
